Technical Documentation Center

3-(2,6-Dimethylphenyl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2,6-Dimethylphenyl)azetidine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,6-Dimethylphenyl)azetidine

Authored by: [Your Name/Department] Publication Date: March 7, 2026 Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2,6-Dimethylphenyl)azetidine, a valuable bui...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department]

Publication Date: March 7, 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2,6-Dimethylphenyl)azetidine, a valuable building block in medicinal chemistry. Azetidine scaffolds are of significant interest due to their unique three-dimensional structure, which can impart favorable pharmacokinetic properties to drug candidates.[1][2] This document details a robust synthetic pathway, including a step-by-step protocol for the key synthetic steps. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the final compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the practical application of novel heterocyclic compounds.

Introduction: The Significance of the 3-Arylazetidine Motif

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug discovery.[2][3] Their inherent ring strain and non-planar geometry offer a unique conformational rigidity that can enhance binding affinity and metabolic stability of drug molecules.[2][4] The 3-arylazetidine scaffold, in particular, has been explored for a wide range of therapeutic applications, including as modulators of central nervous system (CNS) targets.[1] The incorporation of the 2,6-dimethylphenyl substituent at the 3-position introduces specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of a lead compound.

The synthesis of azetidines can be challenging due to the inherent ring strain of the four-membered ring.[5] However, several synthetic strategies have been developed to access this important class of heterocycles.[5][6][7] This guide will focus on a practical and reliable approach to 3-(2,6-Dimethylphenyl)azetidine.

Synthetic Strategy and Detailed Protocol

The synthesis of 3-(2,6-Dimethylphenyl)azetidine is most effectively achieved through a multi-step sequence starting from commercially available N-Boc-3-azetidinone. The key steps involve a Grignard reaction to introduce the 2,6-dimethylphenyl group, followed by dehydroxylation and deprotection.

Overall Synthetic Scheme

Synthetic Pathway for 3-(2,6-Dimethylphenyl)azetidine Figure 1: Synthetic Pathway for 3-(2,6-Dimethylphenyl)azetidine cluster_reactants cluster_reagents cluster_products A N-Boc-3-azetidinone C N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine A->C Grignard Reaction B 1. (2,6-Dimethylphenyl)magnesium bromide, THF 2. H₂O workup E N-Boc-3-(2,6-dimethylphenyl)azetidine C->E Reductive Dehydroxylation D Dehydroxylation (e.g., Et₃SiH, TFA) G 3-(2,6-Dimethylphenyl)azetidine E->G Boc Deprotection F Deprotection (e.g., TFA or HCl in Dioxane)

Caption: Synthetic route to 3-(2,6-Dimethylphenyl)azetidine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine

This step involves the nucleophilic addition of a Grignard reagent to N-Boc-3-azetidinone. The 2,6-dimethylphenyl magnesium bromide is prepared in situ from 2-bromo-m-xylene and magnesium turnings.

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Add a solution of 2-bromo-m-xylene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle heating. Maintain a gentle reflux until the magnesium is consumed.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.[8]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine by flash column chromatography on silica gel.

Step 2: Synthesis of N-Boc-3-(2,6-dimethylphenyl)azetidine

The hydroxyl group is removed via a reductive dehydroxylation reaction.

  • Dissolve N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylsilane (3.0 eq).

  • Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Step 3: Synthesis of 3-(2,6-Dimethylphenyl)azetidine (Final Product)

The final step is the removal of the Boc protecting group under acidic conditions.[9]

  • Dissolve N-Boc-3-(2,6-dimethylphenyl)azetidine (1.0 eq) in DCM.

  • Add an excess of TFA (10 eq) or a 4M solution of HCl in dioxane.

  • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify to a pH > 12 with a strong base such as NaOH.[10]

  • Extract the product into an organic solvent like dichloromethane or a chloroform/isopropanol mixture.[10]

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2,6-Dimethylphenyl)azetidine. Further purification can be achieved by recrystallization or column chromatography if necessary.[10]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(2,6-Dimethylphenyl)azetidine. The following techniques are critical for this purpose.

Spectroscopic and Spectrometric Analysis
Technique Expected Observations
¹H NMR Aromatic protons of the 2,6-dimethylphenyl group will appear as a multiplet in the aromatic region. The two methyl groups will be a singlet. The azetidine ring protons will show characteristic multiplets.
¹³C NMR Aromatic carbons will be observed in the downfield region. The methyl carbons will be in the upfield region. The carbons of the azetidine ring will have distinct chemical shifts.
Mass Spec (ESI) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of C₁₁H₁₅N should be observed.
FT-IR Characteristic peaks for N-H stretching (for the deprotected amine), C-H stretching (aromatic and aliphatic), and C-N stretching will be present.
Chromatographic Analysis
Technique Purpose and Expected Outcome
TLC To monitor reaction progress and assess the purity of the final product. A single spot should be observed for the purified compound.
HPLC To determine the purity of the final compound with high accuracy. A single major peak is expected.
GC-MS To confirm the molecular weight and fragmentation pattern of the compound, providing further structural evidence.

Experimental Workflow and Logic

The successful synthesis and characterization of 3-(2,6-Dimethylphenyl)azetidine rely on a logical and systematic workflow.

Experimental Workflow Figure 2: Experimental Workflow for Synthesis and Characterization A Synthesis of N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine B Purification (Column Chromatography) A->B C Characterization (¹H NMR, MS) B->C D Synthesis of N-Boc-3-(2,6-dimethylphenyl)azetidine C->D E Purification (Column Chromatography) D->E F Characterization (¹H NMR, MS) E->F G Synthesis of 3-(2,6-Dimethylphenyl)azetidine F->G H Purification (Extraction/Column Chromatography) G->H I Full Characterization (¹H NMR, ¹³C NMR, MS, IR, HPLC) H->I J Final Product I->J

Caption: A systematic workflow ensures the purity and identity of the final product.

Conclusion

This technical guide has detailed a reliable and well-documented pathway for the synthesis of 3-(2,6-Dimethylphenyl)azetidine. The provided step-by-step protocol, coupled with the outlined characterization techniques, offers a comprehensive resource for researchers in medicinal chemistry and drug development. The strategic use of protecting groups and the careful execution of each synthetic step are crucial for obtaining the target compound in high purity. The 3-arylazetidine scaffold continues to be a promising area of research, and a thorough understanding of its synthesis is fundamental to exploring its full potential in the development of novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • Bogdán, D., Kontra, B., Csomos, A., Kovács, E., Mucsi, Z., & Dunkela, P. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc, 2022(11), 226-243.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Benchchem. (n.d.). Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Pharmaceutical Patent Analyst.
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Derivatives.
  • PubChem. (n.d.). 3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidine.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • Elsevier. (n.d.). Azetidine Synthesis.
  • Taylor & Francis Online. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis and Characterization of a Novel Azetidine Derivative.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds.
  • ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
  • National Institutes of Health. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-(2-Ethylphenyl)azetidine in the Development of CNS Agents.
  • Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

Sources

Exploratory

Physicochemical Properties and Strategic Utility of 3-(2,6-Dimethylphenyl)azetidine in Drug Discovery

Executive Summary For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. 3-(2,6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. 3-(2,6-Dimethylphenyl)azetidine (CAS: 1260751-09-4) represents a highly specialized, structurally rigid building block that merges the unique exit vectors of a strained four-membered nitrogen heterocycle with the severe steric hindrance of an ortho-disubstituted aromatic ring . This whitepaper provides an in-depth technical analysis of its physicochemical properties, conformational dynamics, and validated experimental protocols for its characterization.

Structural and Conformational Dynamics

The architectural uniqueness of 3-(2,6-Dimethylphenyl)azetidine is defined by two competing structural forces: ring strain and steric repulsion .

Azetidine is a four-membered ring characterized by significant ring strain (approximately 25.4 kcal/mol). This strain compresses the internal C-C-C bond angles to ~90°, which consequently expands the external bond angles. This geometric distortion increases the s-character of the nitrogen lone pair, fundamentally altering its reactivity and basicity compared to larger, unstrained heterocycles like piperidine .

Simultaneously, the 2,6-dimethylphenyl group introduces profound steric hindrance. The ortho-methyl groups clash violently with the C2 and C4 protons of the azetidine ring. This steric bulk severely restricts the free rotation around the C(aryl)–C(azetidine) single bond. As a result, the molecule is energetically forced into an orthogonal conformation where the phenyl ring bisects the plane of the azetidine ring. This restricted rotation reduces the entropic penalty upon binding to a target protein, effectively "locking" the pharmacophore into a bioactive conformation .

ConformationalDynamics A 3-(2,6-Dimethylphenyl) azetidine Core B Steric Clash: Ortho-Methyls vs. Azetidine Protons A->B induces C Restricted C-C Bond Rotation B->C leads to D Orthogonal Conformation C->D locks into

Fig 1: Causal chain of steric hindrance leading to a locked orthogonal conformation.

Physicochemical Profile

The integration of the azetidine ring with a bulky lipophilic aryl group yields a distinct physicochemical profile. The table below summarizes these properties and the causality behind them.

PropertyValueCausality / Implication for Drug Design
CAS Number 1260751-09-4Unique identifier for procurement and database tracking.
Molecular Weight 161.24 g/mol Highly ligand-efficient (LE); ideal for fragment-based drug discovery (FBDD).
pKa (Secondary Amine) ~9.5 - 10.2Lower basicity than piperidine (~11.2) due to the increased s-character of the strained azetidine nitrogen and the inductive electron-withdrawing effect of the aryl group .
LogP (Lipophilicity) 2.1 - 2.5Lipophilicity is driven by the highly hydrophobic 2,6-dimethylphenyl moiety, perfectly balanced by the polar secondary amine, ensuring optimal membrane permeability.
Topological Polar Surface Area 12.03 ŲExcellent passive membrane permeability; highly suitable for central nervous system (CNS) targets requiring blood-brain barrier (BBB) penetration.
Metabolic Stability HighThe lack of flexible aliphatic chains and the steric shielding provided by the ortho-methyls protect the benzylic position from rapid Cytochrome P450 (CYP) oxidation .

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the characterization of 3-(2,6-Dimethylphenyl)azetidine requires robust, self-validating analytical workflows. Below are the detailed protocols for assessing its conformational rigidity and ionization properties.

Protocol A: Determination of Rotational Barrier via Variable-Temperature NMR (VT-NMR)

Causality: To exploit the restricted rotation of this scaffold in structure-based drug design, the exact activation energy (ΔG‡) of the C-C bond rotation must be quantified. If rotation is slow on the NMR timescale, the two ortho-methyl groups may appear in distinct chemical environments. Heating the sample provides the thermal energy required to overcome this barrier, leading to peak coalescence.

  • Sample Preparation: Dissolve 15 mg of 3-(2,6-Dimethylphenyl)azetidine in 0.6 mL of anhydrous DMSO-d6. Rationale: DMSO-d6 is selected for its high boiling point (189°C), which allows the application of high thermal energy without solvent evaporation or boiling.

  • Baseline Acquisition: Acquire a standard 1D ¹H-NMR spectrum at 25°C. Identify the singlets corresponding to the ortho-methyl protons.

  • Thermal Titration: Increment the probe temperature in 10°C steps from 25°C to 140°C. Allow 5 minutes of equilibration time at each step before acquiring the spectrum.

  • Coalescence Analysis: Identify the exact coalescence temperature (

    
    ) where the distinct methyl signals merge into a single broad singlet.
    
  • Thermodynamic Calculation: Apply the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡). A higher ΔG‡ validates the scaffold's utility as a conformationally locked bioisostere.

Protocol_VTNMR Step1 1. Sample Prep Dissolve in DMSO-d6 for high-temp stability Step2 2. VT-NMR Acquisition Scan 1H-NMR from 25°C to 140°C Step1->Step2 Step3 3. Line Shape Analysis Identify coalescence temperature (Tc) Step2->Step3 Step4 4. Thermodynamic Profiling Calculate ΔG‡ via Eyring equation Step3->Step4

Fig 2: Self-validating Variable-Temperature NMR workflow for rotational barrier analysis.

Protocol B: Measurement of pKa and LogD via Potentiometric Titration

Causality: The protonation state of the azetidine nitrogen at physiological pH (7.4) dictates the molecule's solubility, permeability, and potential hERG channel liabilities. Potentiometric titration provides a highly accurate, dynamic measurement of these parameters.

  • Electrode Standardization: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Dissolution: Dissolve 2.0 mg of the compound in 10 mL of 0.15 M KCl solution. Rationale: The KCl background electrolyte maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Co-solvent Extrapolation (Yasuda-Shedlovsky): Due to the high lipophilicity of the 2,6-dimethylphenyl group, aqueous solubility may be limited. Perform titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH). Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures and extrapolate the linear regression to 0% organic solvent to find the true aqueous pKa.

  • Dual-Phase LogD Determination: Introduce water-saturated 1-octanol to the titration vessel. The shift in the titration curve (due to the partitioning of the neutral species into the octanol phase) allows for the simultaneous calculation of LogP and LogD at pH 7.4.

Strategic Utility in Drug Design

The incorporation of 3-(2,6-Dimethylphenyl)azetidine into a lead optimization campaign is not merely a structural tweak; it is a strategic maneuver to navigate complex structure-activity relationship (SAR) landscapes.

By replacing a flexible benzylamine or a bulky 4-phenylpiperidine with this scaffold, medicinal chemists can achieve:

  • Vector Re-alignment: The sp³-rich azetidine ring projects substituents in a distinct 3D trajectory, allowing for the precise targeting of deep, narrow hydrophobic pockets that planar aromatics cannot access.

  • Reduced Off-Target Toxicity: The tuned, lower basicity of the azetidine nitrogen (compared to piperidines) reduces nonspecific binding to phospholipid membranes and mitigates phospholipidosis risks.

  • Enhanced Target Residence Time: The pre-organized, orthogonal conformation minimizes the entropic cost of binding, frequently translating to slower off-rates (

    
    ) and prolonged target residence time.
    

References

  • BuyersGuideChem. (2025). "3-(2,6-Dimethylphenyl)azetidine | 1260751-09-4 Chemical Properties and Suppliers." BuyersGuideChem. URL: [Link]

  • Journal of Organic Chemistry. (2011). "Control of Rotor Function in Light-Driven Molecular Motors." ACS Publications. URL:[Link]

  • ResearchGate. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate. URL: [Link]

Foundational

Structural Analysis and Conformational Dynamics of 3-(2,6-Dimethylphenyl)azetidine in Medicinal Chemistry

Executive Summary: The Strategic Value of Steric Constraint In contemporary drug discovery, the transition from flat, sp2-hybridized architectures to sp3-rich frameworks is a proven strategy for improving clinical succes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Steric Constraint

In contemporary drug discovery, the transition from flat, sp2-hybridized architectures to sp3-rich frameworks is a proven strategy for improving clinical success rates. As a Senior Application Scientist, I frequently guide development teams in utilizing the azetidine scaffold as a conformationally restricted bioisostere for larger aliphatic rings like piperidine and pyrrolidine.

However, the true pharmacological power of the azetidine ring is unlocked when it is subjected to severe steric constraints. The molecule 3-(2,6-dimethylphenyl)azetidine represents a masterclass in conformational engineering. By appending a bulky 2,6-dimethylphenyl group to the C3 position of the highly strained four-membered ring, we force the molecule into a rigid, orthogonal conformation. This guide elucidates the structural mechanics, quantitative properties, and self-validating experimental workflows required to analyze and leverage this unique structural motif in drug design.

Core Structural Mechanics: Causality of the Orthogonal Shift

To understand the behavior of 3-(2,6-dimethylphenyl)azetidine, we must first analyze the foundational physics of the azetidine ring. Unlike planar aromatic systems, the azetidine ring undergoes a "butterfly" puckering motion. This puckering (averaging 15.3°) is a thermodynamic necessity to relieve the eclipsing torsional strain of the adjacent C-H and N-H bonds, though it maintains a high overall ring strain of ~25.2 kcal/mol (1).

When a 2,6-dimethylphenyl group is introduced at the C3 position, the structural dynamics change drastically due to causality:

  • Steric Clash (A-Strain Equivalent): The ortho-methyl groups of the phenyl ring are highly sterically demanding. If the phenyl ring were to adopt a coplanar or freely rotating conformation, these methyl groups would severely clash with the pseudo-equatorial protons at the C2 and C4 positions of the azetidine ring.

  • The Orthogonal Resolution: To minimize this severe steric repulsion, the molecule undergoes a conformational lock. The C3-C(aryl) bond rotation is heavily restricted, forcing the phenyl ring to sit perpendicular (orthogonal) to the mean pseudo-plane of the azetidine ring.

  • Entropic Advantage: This pre-organization restricts the conformational freedom of the appended functional groups. When the drug molecule binds to its target receptor, it does not have to "pay" the high entropic penalty associated with freezing a freely rotating bond, thereby enhancing target affinity (2).

Mechanistic Visualization

ConformationalRestriction A 3-(2,6-Dimethylphenyl)azetidine B Steric Clash: Ortho-Methyls vs. Azetidine Protons A->B Structural feature C Bond Rotation Restriction (High Energy Barrier) B->C Induces D Orthogonal Conformation (Perpendicular Planes) C->D Resolves into E Reduced Entropic Penalty Upon Target Binding D->E Pharmacological benefit

Caption: Conformational restriction pathway of 3-(2,6-dimethylphenyl)azetidine leading to target affinity.

Quantitative Data & Physicochemical Properties

The incorporation of the azetidine ring fundamentally alters the physicochemical profile of a drug candidate compared to traditional heterocycles. The tables below summarize the comparative metrics and the specific conformational parameters induced by the 2,6-dimethylphenyl substitution.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles
ScaffoldRing SizeMedian Puckering AngleRing Strain (kcal/mol)Relative Basicity (pKa)
Azetidine 4~15.3°25.2~10.5
Pyrrolidine 5~40.0°6.0~11.3
Piperidine 6~55.0° (Chair)0.0~11.2
Table 2: Structural Parameters of 3-(2,6-Dimethylphenyl)azetidine
ParameterValue / CharacteristicCausality / Implication
C3-Aryl Dihedral Angle ~85° - 90° (Orthogonal)Steric repulsion between ortho-methyls and C2/C4 azetidine protons forces perpendicularity.
Rotational Energy Barrier > 15 kcal/molRestricted rotation around the C3-C(aryl) bond; acts as a stable atropisomer at physiological temperatures.
Metabolic Shielding HighThe bulky orthogonal ring physically blocks cytochrome P450 access to the vulnerable C2/C4 positions.
Exit Vector Projection Axial/Equatorial lockedDirects subsequent substituents into distinct, predictable pharmacological space.

Experimental Workflows for Structural Elucidation

To confidently utilize this scaffold in a medicinal chemistry campaign, the orthogonal conformation must be empirically validated. Below are the standard, self-validating protocols I deploy in the laboratory to confirm rotational restriction and absolute geometry.

Protocol 1: Variable-Temperature 1H-NMR (VT-NMR) Spectroscopy

Objective: Determine the activation energy (


) for the rotation of the 2,6-dimethylphenyl group to confirm conformational locking.
Causality:  At room temperature, restricted rotation causes the ortho-methyl groups to experience different magnetic environments, appearing as distinct or broadened signals. Heating the sample accelerates rotational kinetics, leading to peak coalescence.
  • Sample Preparation: Dissolve 15 mg of the N-Boc protected 3-(2,6-dimethylphenyl)azetidine in 0.6 mL of deuterated 1,1,2,2-tetrachloroethane (TCE-

    
    ). Rationale: TCE-
    
    
    
    has a high boiling point (146°C), permitting high-temperature VT-NMR without the risk of solvent boiling or tube pressure failure.
  • Baseline Acquisition: Acquire a standard high-resolution

    
    H-NMR spectrum at 298 K (25°C) on a 500 MHz spectrometer. Identify the ortho-methyl proton signals (typically ~2.2 - 2.4 ppm).
    
  • Temperature Gradient: Increase the probe temperature in 10 K increments from 298 K to 398 K. Allow exactly 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample volume.

  • Coalescence Observation: Monitor the line broadening of the ortho-methyl signals. Record the exact coalescence temperature (

    
    ) where the distinct signals merge into a single broad peak. Use the Eyring equation to calculate the rotational barrier (
    
    
    
    ).
  • Self-Validation Step: Cool the sample back to 298 K and re-acquire the spectrum. The spectrum must perfectly match the baseline acquisition. If new peaks appear, thermal degradation occurred, and the calculated

    
     is invalid.
    
Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: Obtain the absolute solid-state geometry and precisely measure the dihedral angle between the azetidine and phenyl rings. Causality: While NMR provides solution-state kinetic dynamics, XRD provides the definitive spatial arrangement, confirming the orthogonal twist.

  • Crystallization: Dissolve the compound in a minimum volume of hot ethyl acetate. Set up a vapor diffusion chamber and slowly diffuse hexanes into the solution over 48 hours at 4°C. Rationale: Vapor diffusion promotes slow, ordered crystal lattice formation, which is essential for minimizing defects and achieving high-resolution diffraction.

  • Mounting: Select a single, defect-free crystal under a polarized microscope. Mount it on a MiTeGen loop using Paratone oil. The oil acts as a cryoprotectant and prevents the crystal from shattering due to solvent loss.

  • Data Collection: Transfer the crystal to the diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å). Set the nitrogen cryostream to 100 K. Rationale: Freezing the crystal to 100 K minimizes the thermal motion of the atoms, yielding significantly sharper electron density maps.
  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using least-squares minimization (SHELXL).

  • Self-Validation Step: Check the final

    
     factor. An 
    
    
    
    indicates high confidence in the model. Measure the dihedral angle between the plane defined by the azetidine C2-C3-C4 carbons and the phenyl ring plane to confirm orthogonality (~90°).
Experimental Workflow Visualization

ExperimentalWorkflow N1 Sample Prep (N-Boc derivative) N2 VT-NMR Spectroscopy (-50°C to +50°C) N1->N2 Solution state N4 X-Ray Crystallography (Single Crystal) N1->N4 Solid state N3 Line Broadening Analysis (Rotational Barrier) N2->N3 Extract kinetics N5 Dihedral Angle Measurement (~90°) N3->N5 Cross-validation N4->N5 Extract geometry

Caption: Experimental workflow for elucidating the orthogonal conformation using VT-NMR and XRD.

Strategic Applications in Drug Development

The 3-(2,6-dimethylphenyl)azetidine motif is not merely a structural curiosity; it is a highly tactical bioisostere used to rescue failing drug programs (3).

  • Addressing Developability Problems: By replacing a flat, lipophilic aromatic ring with this azetidine construct, chemists can dramatically lower the LogP and increase aqueous solubility while maintaining the necessary steric bulk to fill a hydrophobic receptor pocket.

  • Metabolic Stability: The orthogonal 2,6-dimethylphenyl group acts as a steric shield. It physically blocks oxidative enzymes (like CYP3A4) from accessing the N-dealkylation sites or the vulnerable methylene carbons of the azetidine ring, thereby extending the in vivo half-life of the drug (4).

  • Vector Projection: The rigid nature of the puckered ring combined with the locked orthogonal aryl group creates highly predictable "exit vectors." This allows computational chemists to accurately model how subsequent functional groups will project into the target protein's binding site, reducing the trial-and-error inherent in lead optimization.

References

  • Source: PMC (National Institutes of Health)
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Source: PubMed (National Institutes of Health)

Sources

Exploratory

spectroscopic data (NMR, IR, MS) for 3-(2,6-Dimethylphenyl)azetidine

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-(2,6-Dimethylphenyl)azetidine Disclaimer: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(2,6-Dime...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-(2,6-Dimethylphenyl)azetidine

Disclaimer: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(2,6-Dimethylphenyl)azetidine. As of the latest literature review, direct experimental spectra for this specific compound are not widely available in the public domain. Therefore, the data presented herein—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is derived from predictive modeling based on the analysis of its constituent functional groups and known spectroscopic values for structurally analogous compounds. This guide is intended to support research and development activities by providing a robust, data-driven hypothesis of the compound's spectral characteristics.

Introduction: The Structural Rationale

3-(2,6-Dimethylphenyl)azetidine is a unique small molecule featuring a strained four-membered azetidine ring directly attached to a sterically hindered 2,6-dimethylphenyl (xylidyl) group. This structure is of significant interest to medicinal chemists and drug development professionals due to the azetidine ring's role as a versatile scaffold in modern pharmaceuticals. The 2,6-dimethylphenyl moiety imposes specific conformational constraints that can influence the molecule's interaction with biological targets.

Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and structural verification during synthesis and screening campaigns. This guide provides a detailed predictive overview of its ¹H NMR, ¹³C NMR, IR, and MS profiles, explains the rationale behind the data acquisition protocols, and offers insights into the interpretation of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 3-(2,6-Dimethylphenyl)azetidine, NMR provides definitive information on the proton and carbon environments, confirming the connectivity and substitution patterns of both the azetidine and aromatic rings.

Predicted ¹H and ¹³C NMR Data

The predicted NMR data is based on established chemical shift values for substituted azetidines and 2,6-disubstituted aromatic systems. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules of average polarity due to its excellent dissolving power and minimal signal interference.[1][2]

Table 1: Predicted ¹H NMR Data for 3-(2,6-Dimethylphenyl)azetidine Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.05d (J ≈ 7.5 Hz)2HAr-H (H-3', H-5')
~ 6.95t (J ≈ 7.5 Hz)1HAr-H (H-4')
~ 4.10 - 3.95m3HAzetidine CH (H-3), Azetidine CH₂ (H-2 or H-4)
~ 3.80 - 3.65m2HAzetidine CH₂ (H-2 or H-4)
~ 2.30s6HAr-CH₃
~ 2.15br s1HN-H

Table 2: Predicted ¹³C NMR Data for 3-(2,6-Dimethylphenyl)azetidine Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 140.0Ar-C (C-1')
~ 136.5Ar-C (C-2', C-6')
~ 128.5Ar-C (C-3', C-5')
~ 126.0Ar-C (C-4')
~ 55.0Azetidine CH₂ (C-2, C-4)
~ 40.0Azetidine CH (C-3)
~ 20.5Ar-CH₃
Interpretation and Experimental Causality
  • ¹H NMR: The aromatic region is expected to show a characteristic A₂B pattern for the 2,6-disubstituted ring: a triplet for the para-proton (H-4') and a doublet for the two meta-protons (H-3', H-5'). The two methyl groups on the aromatic ring are chemically equivalent and will appear as a sharp singlet integrating to six protons. The protons on the azetidine ring will exhibit complex multiplets due to spin-spin coupling between them. The methine proton (H-3) will likely appear as a multiplet around 4 ppm, coupled to the adjacent methylene protons. The four methylene protons at the C-2 and C-4 positions are diastereotopic and will likely appear as two distinct multiplets. The N-H proton signal is expected to be a broad singlet due to quadrupole broadening and potential chemical exchange; its chemical shift can be highly variable and concentration-dependent.

  • ¹³C NMR: The aromatic region will show four distinct signals, corresponding to the ipso-carbon (C-1'), the methyl-substituted carbons (C-2', C-6'), the unsubstituted meta-carbons (C-3', C-5'), and the para-carbon (C-4'). The azetidine ring carbons will appear in the aliphatic region, with the C-2 and C-4 carbons being equivalent and appearing as a single peak, while the substituted C-3 carbon will be a separate signal. The two equivalent aromatic methyl carbons will give rise to a single upfield signal.

  • Solvent Choice: Deuterated solvents are essential for ¹H NMR to avoid overwhelming the spectrum with solvent protons.[3] CDCl₃ is a first-choice solvent for many organic molecules because it is relatively inert, has a low viscosity leading to sharp signals, and its residual proton peak (at 7.26 ppm) typically does not overlap with many common functional groups.[1][4] For compounds with different solubility profiles, other solvents like DMSO-d₆ (for polar compounds) or benzene-d₆ (for nonpolar compounds) would be considered.[1]

Standard Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Ensure the compound is of high purity and has been thoroughly dried under high vacuum to remove residual solvents.

    • Weigh approximately 5-10 mg of 3-(2,6-Dimethylphenyl)azetidine directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and gently agitate or vortex until the sample is fully dissolved. If solids remain, filter the solution through a small cotton plug in a Pasteur pipette into a new NMR tube.[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This is critical for maintaining a stable magnetic field during acquisition.[1]

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans (typically 8 to 16) are averaged to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (typically 128 or more) is required.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Pure Sample (5-10 mg) B Dissolve in CDCl3 (~0.7 mL) A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Lock & Shim D->E F Acquire Spectra (1H & 13C) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Integrate & Calibrate (to TMS) H->I J J I->J Final Spectrum Interpretation

NMR Experimental Workflow Diagram.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Bands for 3-(2,6-Dimethylphenyl)azetidine

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350 - 3300Medium, SharpN-H Stretch (secondary amine)
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2980 - 2850Medium-StrongAliphatic C-H Stretch (CH₃, CH₂, CH)
~ 1600, 1470Medium-StrongAromatic C=C Ring Stretch
~ 1150 - 1050MediumC-N Stretch
~ 800 - 750StrongC-H Out-of-plane Bend (1,2,3-trisubstituted ring)
Interpretation and Experimental Causality

The IR spectrum provides a clear fingerprint of the molecule's key functionalities. The sharp peak above 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amine, confirming the azetidine nitrogen is not fully substituted.[5] The region between 3100-2850 cm⁻¹ will contain multiple peaks corresponding to both aromatic and aliphatic C-H stretches. The two strong bands around 1600 and 1470 cm⁻¹ are diagnostic for the carbon-carbon double bond stretching within the aromatic ring.[6] A strong band in the fingerprint region (below 1000 cm⁻¹) is expected for the C-H out-of-plane bending, which is characteristic of the substitution pattern on the benzene ring.

The choice of sampling technique depends on the physical state of the sample. For a solid, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation and provides high-quality, reproducible spectra.[7][8] Alternatively, the KBr pellet method can be used, where the sample is finely ground and dispersed in a potassium bromide matrix.[9]

Standard Protocol for ATR-FTIR Data Acquisition
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the solid 3-(2,6-Dimethylphenyl)azetidine powder directly onto the ATR crystal.

    • Lower the press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.[9]

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe after analysis to prevent cross-contamination.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Final Steps A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Automatic Background Subtraction E->F G Clean Crystal F->G H H G->H Final Spectrum for Analysis

ATR-FTIR Experimental Workflow Diagram.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a classic and highly effective "hard" ionization technique for volatile, thermally stable small molecules, as it produces a rich and reproducible fragmentation pattern that serves as a molecular fingerprint.[10][11][12]

Predicted Mass Spectrum Data

Table 4: Predicted Key Ions in the EI Mass Spectrum of 3-(2,6-Dimethylphenyl)azetidine

m/z (mass-to-charge)Predicted IonInterpretation
175[C₁₂H₁₇N]⁺•Molecular Ion (M⁺•)
160[M - CH₃]⁺Loss of a methyl radical
146[M - C₂H₅]⁺ or [M - CH₂NH]⁺Loss of an ethyl radical or ring fragmentation
132[C₉H₁₀N]⁺Loss of C₃H₅ from the azetidine ring
119[C₉H₁₁]⁺2,6-Dimethylbenzyl cation (Tropylium ion rearrangement)
105[C₈H₉]⁺Xylyl cation
Interpretation and Experimental Causality
  • Molecular Ion: The molecular ion (M⁺•) peak is expected at m/z 175, corresponding to the molecular weight of the compound. Its presence confirms the molecular formula.

  • Fragmentation Pattern: Hard ionization with EI provides sufficient energy to cause fragmentation of the parent ion.[13] The most likely fragmentation pathways for 3-(2,6-Dimethylphenyl)azetidine include:

    • Loss of a Methyl Group (m/z 160): A common fragmentation for methylated aromatic compounds, leading to a stable benzylic cation.

    • Azetidine Ring Cleavage: The strained four-membered ring can fragment in various ways. A common pathway is the cleavage of C-C bonds in the ring. For instance, the loss of a C₂H₄N fragment could lead to the peak at m/z 119, corresponding to the stable 2,6-dimethylbenzyl cation.[14][15]

    • Benzylic Cleavage: Cleavage of the bond between the azetidine ring and the aromatic ring would generate the 2,6-dimethylphenyl cation (m/z 105) or the azetidin-3-yl cation.

Standard Protocol for EI-MS Data Acquisition
  • Sample Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • The sample is typically introduced into the mass spectrometer via a Gas Chromatograph (GC-MS) or a direct insertion probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated from the solvent before entering the ion source.

  • Ionization:

    • In the ion source, the vaporized molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[10]

    • This bombardment ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).[12]

  • Fragmentation & Analysis:

    • Excess energy from the ionization process causes the molecular ions to fragment into smaller, characteristic ions.

    • The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection:

    • Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_ionize Ionization & Analysis cluster_detect Detection A Prepare Dilute Solution B Inject into GC-MS System A->B C Vaporization & Separation B->C D Electron Ionization (70 eV) C->D E Fragmentation D->E F Mass Analysis (Quadrupole) E->F G Ion Detection F->G H Generate Mass Spectrum G->H I I H->I Final Spectrum for Interpretation

Electron Ionization Mass Spectrometry (EI-MS) Workflow.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]

  • Scribd. NMR Solvent Selection Guidelines. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • LCGC International. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. [Link]

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1522. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

  • Semantic Scholar. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. [Link]

  • RTI Laboratories. FTIR Analysis. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of California, Davis. Mass Spectrometry: Fragmentation. [Link]

Sources

Foundational

solubility and stability of 3-(2,6-Dimethylphenyl)azetidine in common solvents

An In-depth Technical Guide Solubility and Stability of 3-(2,6-Dimethylphenyl)azetidine: A Guide for Drug Development Professionals Abstract The azetidine scaffold is a valuable motif in modern medicinal chemistry, prize...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Solubility and Stability of 3-(2,6-Dimethylphenyl)azetidine: A Guide for Drug Development Professionals

Abstract

The azetidine scaffold is a valuable motif in modern medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacological properties. As a rigid, three-dimensional bioisostere for other saturated heterocycles, it offers a unique tool for navigating chemical space.[1] This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-(2,6-Dimethylphenyl)azetidine, focusing specifically on its solubility and chemical stability. For drug development professionals, a thorough understanding of these parameters is not merely procedural but foundational to a successful research program, directly influencing a candidate's bioavailability, formulation feasibility, and shelf-life.[2] This document outlines the theoretical considerations, detailed experimental protocols for characterization, and practical insights necessary for advancing compounds featuring this novel scaffold.

Introduction: The Strategic Importance of the Azetidine Moiety

Azetidines, as four-membered saturated nitrogen heterocycles, occupy a unique space in chemical biology. The inherent ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than three-membered aziridines.[1] This balance of stability and controlled reactivity allows the azetidine ring to serve as a compact, rigid linker that can orient substituents in well-defined vectors, enabling precise interactions with biological targets.[3]

The subject of this guide, 3-(2,6-Dimethylphenyl)azetidine, combines this valuable heterocyclic core with a sterically hindered aromatic substituent. The 2,6-dimethyl substitution pattern locks the conformation of the phenyl ring, which can have profound effects on target engagement and metabolic stability. However, these same structural features present unique challenges and questions regarding solubility and stability that must be addressed systematically.

Solubility Profiling: From Theoretical Prediction to Empirical Measurement

Solubility is a gatekeeper property in drug discovery; a compound that cannot achieve sufficient concentration at its site of action is unlikely to succeed. The structure of 3-(2,6-Dimethylphenyl)azetidine suggests a molecule with dual characteristics: the bulky, nonpolar dimethylphenyl group will drive lipophilicity and likely limit aqueous solubility, while the basic nitrogen of the azetidine ring (pKa of the conjugate acid is ~11.29 for the parent azetidine) offers a handle for solubility modulation in acidic media.[4]

Causality Behind Experimental Choices

To obtain a comprehensive solubility profile, it is insufficient to test in a single solvent. A curated panel of solvents representing a range of polarities, proticities, and dielectric constants is required to inform formulation development for both in vitro and in vivo studies. We must distinguish between kinetic and thermodynamic solubility. While high-throughput kinetic assays are useful for early screening, thermodynamic solubility, which represents the true equilibrium concentration, is the gold standard for lead optimization.[5] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility due to its robustness and reliability.[6]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes the definitive measurement of equilibrium solubility.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(2,6-Dimethylphenyl)azetidine (e.g., ~2 mg) to a 2 mL glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[2]

    • Dispense a precise volume (e.g., 1 mL) of the selected solvent into the vial. Solvents should include, at a minimum: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Ethanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO).

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stir bar in each vial.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard, but the exact time should be determined by analyzing samples at various time points (e.g., 8, 24, and 48 hours) to confirm that the concentration has plateaued.[6]

  • Phase Separation & Sampling:

    • Following equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, the sample should be filtered through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that has low compound binding).

  • Quantification:

    • Prepare a standard calibration curve of 3-(2,6-Dimethylphenyl)azetidine in each respective solvent.

    • Analyze the filtered supernatant using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

    • Determine the concentration of the compound in the sample by comparing its response to the calibration curve.

Data Presentation: Solubility Profile

All quantitative data should be summarized in a clear, comparative format.

SolventSolvent TypePolarity IndexTemperature (°C)Solubility (mg/mL)Solubility (µM)Method of Analysis
Purified WaterPolar Protic10.225HPLC-UV
PBS (pH 7.4)Aqueous Buffer~10.225HPLC-UV
0.1 M HClAqueous Acid~10.225HPLC-UV
EthanolPolar Protic4.325HPLC-UV
AcetonitrilePolar Aprotic5.825HPLC-UV
THFPolar Aprotic4.025HPLC-UV
TolueneNonpolar2.425HPLC-UV
DMSOPolar Aprotic7.225HPLC-UV
Visualization: Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add precise volume of solvent prep1->prep2 equil Agitate at constant T (24-48 hours) prep2->equil sep1 Settle excess solid equil->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze filtrate by HPLC-UV or LC-MS sep2->quant2 quant1 Prepare Calibration Curve quant1->quant2 quant3 Calculate Concentration quant2->quant3

Caption: Workflow for the Shake-Flask Solubility Method.

Chemical Stability Assessment: Probing for Molecular Liabilities

Chemical stability is a non-negotiable attribute of a drug candidate, ensuring it maintains its identity, purity, and potency throughout its lifecycle.[7] The primary structural feature of concern in 3-(2,6-Dimethylphenyl)azetidine is the strained four-membered ring. This strain can render the molecule susceptible to degradation via pathways not commonly observed in larger ring systems, such as acid-mediated intramolecular ring-opening.[3][8] Forced degradation, or stress testing, is an essential tool used to identify these potential liabilities early in development.[9][10]

Causality Behind Experimental Choices

The goal of stress testing is to accelerate degradation to predict the compound's stability under long-term storage conditions and to identify its likely degradation products. The conditions specified by the International Council for Harmonisation (ICH) guidelines (hydrolysis, oxidation, photolysis, and thermal stress) represent a comprehensive challenge to the molecule's integrity.[10] A stability-indicating analytical method, typically HPLC, is paramount. Such a method must be capable of resolving the parent compound from all process impurities and degradation products, ensuring that any loss of the parent peak can be accurately quantified.[7]

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation:

    • Prepare a stock solution of 3-(2,6-Dimethylphenyl)azetidine in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60 °C.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

    • Photostability: Expose both the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified in ICH Q1B guidelines.

  • Time Point Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress condition.

    • Quench the reaction if necessary (e.g., neutralize acidic/basic samples).

    • Dilute the sample to a suitable concentration for analysis.

  • Analytical Quantification:

    • Analyze all samples using a validated, stability-indicating HPLC-UV method.

    • Calculate the percentage of the parent compound remaining by comparing the peak area at each time point to the peak area at time zero.

    • If degradation is observed, use LC-MS to obtain mass information on the degradation products to help elucidate their structures.

Data Presentation: Forced Degradation Summary
Stress ConditionIncubation Time (hours)Temperature (°C)% Parent Compound RemainingObservations / Degradants Formed
Control (Unstressed)4825No degradation
0.1 M HCl4860
0.1 M NaOH4860
3% H₂O₂4825
Thermal (Solid)4880
Thermal (Solution)4880
Photolytic (Solid)4825
Photolytic (Solution)4825
Visualization: Stability Assessment Workflow

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid (0.1M HCl, 60°C) prep->acid base Base (0.1M NaOH, 60°C) prep->base oxid Oxidative (3% H₂O₂, RT) prep->oxid photo Photolytic (ICH Q1B) prep->photo therm Thermal (80°C) prep->therm time Sample at Time Points (0, 8, 24, 48h) acid->time base->time oxid->time photo->time therm->time hplc Analyze by Stability- Indicating HPLC time->hplc lcms Characterize Degradants by LC-MS hplc->lcms calc Calculate % Degradation hplc->calc

Caption: Workflow for Forced Degradation (Stress Testing).

Synthesis of Insights & Recommendations

  • Solvent Selection: Based on its structure, 3-(2,6-Dimethylphenyl)azetidine is anticipated to have good solubility in common organic solvents like DMSO, THF, and ethanol. Aqueous solubility is likely to be low at neutral pH but should increase significantly under acidic conditions (pH < 4), where the azetidine nitrogen is protonated. For biological assays, preparing a concentrated stock solution in DMSO followed by serial dilution in an aqueous buffer is a standard and recommended practice.

  • Handling and Storage: The primary stability concern is the potential for acid-catalyzed ring opening.[3] Therefore, stock solutions and solid material should be stored under neutral or slightly basic conditions and protected from strong acids. For long-term storage, the solid compound should be kept in a cool, dark, and dry environment to mitigate thermal and photolytic degradation.

  • Formulation Considerations: The pH-dependent solubility of this compound could be leveraged in formulation design. For oral delivery, formulation in an acidic environment could enhance dissolution. However, the stability of the compound in such a formulation would need to be rigorously confirmed using the protocols outlined in this guide.

References

  • Vertex AI Search. (n.d.). CHEMICAL STABILITY OF DRUGS - IIP Series.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Blake, A. J., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC.
  • PubChem. (n.d.). 3-[2,6-Dimethoxy-4-(2-methylpropyl)phenyl]azetidine.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
  • ChemScene. (n.d.). 3-(2,6-Dimethylphenoxy)azetidine.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate.
  • PharmaTutor. (2012). Stability Testing of Pharmaceutical Products.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
  • BuyersGuideChem. (n.d.). 3-(2,6-Dimethylphenyl)azetidine.
  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • BenchChem. (2025). Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • Elsevier. (n.d.). Azetidine Synthesis.
  • Journal of Al-Nahrain University. (n.d.). Synthesis and characterization of some Azetidines derivatives.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Wikipedia. (n.d.). Azetidine.
  • ResearchGate. (2025). Synthesis and Characterization of Substituted Phenyl Azetidines as Potential Antimicrobial Agents.
  • ResearchGate. (n.d.). Stability of different azetidine esters.
  • BenchChem. (2025). An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • ResearchGate. (n.d.). Solubility in various solvents.

Sources

Exploratory

potential applications of 3-(2,6-Dimethylphenyl)azetidine in medicinal chemistry

Topic: Potential Applications of 3-(2,6-Dimethylphenyl)azetidine in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Applications of 3-(2,6-Dimethylphenyl)azetidine in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the contemporary pursuit of "escape from flatland," medicinal chemists increasingly rely on saturated heterocycles to improve physicochemical properties without sacrificing potency. 3-(2,6-Dimethylphenyl)azetidine represents a high-value pharmacophore that combines the rigid, sp³-rich architecture of the azetidine ring with the metabolic durability of the 2,6-dimethylphenyl moiety.

This guide analyzes the utility of this scaffold as a bioisostere for piperidines and morpholines, detailing its application in modulating lipophilicity (LogD), enhancing metabolic stability via steric occlusion, and targeting G-Protein Coupled Receptors (GPCRs) and transporters within the Central Nervous System (CNS).

Chemical Profile & Pharmacophore Analysis[1][2]

Physicochemical Properties

The transition from a six-membered piperidine to a four-membered azetidine significantly alters the vector of the lone pair and the overall molecular volume.

PropertyValue (Approx.)Medicinal Chemistry Implication
Molecular Weight 161.25 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
cLogP 2.1 - 2.5Lower lipophilicity than corresponding piperidines, improving solubility.
pKa (Conj. Acid) ~9.5 - 10.5Highly basic secondary amine; likely protonated at physiological pH, favoring cation-pi interactions.
TPSA 12.0 ŲHigh blood-brain barrier (BBB) permeability potential.
Bond Angles ~90° (Ring)High ring strain (~25 kcal/mol) increases reactivity in metabolic ring-opening if not properly substituted, but 3-aryl substitution is generally stable.
Structural Logic: The "2,6-Dimethyl" Effect

The 2,6-dimethyl substitution pattern on the phenyl ring is not merely decorative; it serves two critical mechanistic functions:

  • Metabolic Blockade: It sterically occludes the ortho positions, preventing hydroxylation by CYP450 isoforms. It also hinders amide hydrolysis if the nitrogen is acylated.

  • Conformational Restriction: The methyl groups create a high rotational energy barrier around the C3-Phenyl bond. This locks the phenyl ring perpendicular to the azetidine mid-plane, minimizing entropic penalty upon binding to hydrophobic pockets (e.g., in Sigma-1 receptors or Sodium Channels).

Pharmacophore Visualization (DOT)

The following diagram maps the functional regions of the molecule.

Pharmacophore cluster_0 Bioisosteric Utility Core Azetidine Ring (sp3-rich Scaffold) Amine Secondary Amine (H-Bond Donor/Acceptor + Ionic Interaction) Core->Amine Solubilizing Vector Phenyl Phenyl Group (Pi-Pi Stacking) Core->Phenyl C3 Attachment Bio1 Replaces Piperidine (Lowers LogD) Core->Bio1 MeGroups 2,6-Dimethyl Groups (Steric Shield & Conformational Lock) Phenyl->MeGroups Metabolic Protection Bio2 Replaces Isopropyl (Rigidification)

Caption: Pharmacophore map highlighting the steric shielding and bioisosteric potential of the scaffold.

Medicinal Chemistry Applications

Bioisosteric Replacement in CNS Ligands

The 3-phenylazetidine moiety is a proven bioisostere for 4-phenylpiperidine. In dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporter inhibitors, contracting the ring from 6 to 4 atoms often maintains potency while improving the metabolic profile.

  • Application: Design of triple reuptake inhibitors for depression or neuropathic pain.

  • Mechanism: The 2,6-dimethylphenyl group mimics the steric bulk of a dichlorophenyl group (common in sertraline analogs) but with different electronics, potentially reducing toxicity associated with halogenated metabolites.

Sigma-1 Receptor Modulation

The 2,6-dimethylphenyl motif is "privileged" for Sigma-1 receptor binding (e.g., related to molecular fragments in diverse sigma ligands).

  • Hypothesis: 3-(2,6-Dimethylphenyl)azetidine can serve as a core scaffold for neuroprotective agents. The basic nitrogen interacts with the conserved aspartate residue in the receptor, while the dimethylphenyl group occupies the primary hydrophobic pocket.

Voltage-Gated Ion Channels (Nav1.7 / Nav1.8)

Many local anesthetics and anti-arrhythmics (e.g., Lidocaine, Mexiletine) feature a 2,6-dimethylaniline motif.

  • Strategy: Replacing the flexible diethylamine tail of lidocaine-like molecules with the rigid azetidine creates a "constrained anesthetic."

  • Benefit: Reduced entropic cost of binding and potentially higher selectivity for specific channel states (resting vs. inactivated).

Experimental Protocols

Synthesis of 3-(2,6-Dimethylphenyl)azetidine

While direct coupling is possible, the most robust route for medicinal chemistry (scalable and tolerant) is the Nickel-Catalyzed Cross-Coupling of arylzinc reagents with 3-iodoazetidine, or the classical Cyclization of Amino Alcohols . Below is a protocol for the Cross-Coupling approach (Negishi-like), which tolerates the steric hindrance of the 2,6-dimethyl group better than SN2 displacements.

Methodology: Nickel-Catalyzed Cross-Coupling

Reagents:

  • 3-Iodo-1-Boc-azetidine (1.0 equiv)

  • 2,6-Dimethylphenylzinc iodide (1.5 equiv, prepared in situ)

  • NiCl₂(glyme) (10 mol%) / Ligand (e.g., di-tBu-bipyridine)

  • Solvent: DMA/THF (1:1)

Step-by-Step Protocol:

  • Zinc Reagent Prep: In a flame-dried Schlenk flask under Argon, activate Zinc dust (2.0 equiv) with 1,2-dibromoethane (5 mol%) in THF. Add 2-iodo-1,3-dimethylbenzene (1.5 equiv) and heat to 60°C until conversion is complete (monitor by GC-MS).

  • Catalyst Formation: In a separate vessel, mix NiCl₂(glyme) (0.1 equiv) and the bipyridine ligand (0.15 equiv) in DMA. Stir for 15 min to form the green complex.

  • Coupling: Add 3-Iodo-1-Boc-azetidine (1.0 equiv) to the catalyst mixture.

  • Addition: Cannulate the organozinc solution into the reaction vessel dropwise.

  • Reaction: Stir at 80°C for 12 hours. The solution typically turns dark brown/black.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The Boc-protected intermediate is usually a viscous oil.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10 equiv) at 0°C. Stir 2h. Evaporate volatiles. Neutralize with basic resin or NaHCO₃ wash to obtain the free base 3-(2,6-Dimethylphenyl)azetidine .

Synthesis Workflow Diagram (DOT)

Synthesis Start1 2-Iodo-1,3-dimethylbenzene Zinc Zinc Activation (Zn dust, THF, 60°C) Start1->Zinc Start2 3-Iodo-1-Boc-azetidine Coupling Cross-Coupling (80°C, 12h, DMA/THF) Start2->Coupling Organozinc Arylzinc Reagent Zinc->Organozinc Organozinc->Coupling Catalyst NiCl2(glyme) + Ligand Catalyst->Coupling Intermediate N-Boc-3-(2,6-dimethylphenyl)azetidine Coupling->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Final 3-(2,6-Dimethylphenyl)azetidine (Free Base) Deprotection->Final

Caption: Nickel-catalyzed Negishi coupling workflow for sterically hindered azetidine synthesis.

References

  • PubChem. (2025). 3-(2,6-Dimethylphenyl)azetidine Compound Summary. National Library of Medicine. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. [Link]

  • Cheekatla, S. R., et al. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Stephens, D., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine.[2] The Journal of Organic Chemistry, 83(24). [Link]

Sources

Foundational

The Substituted Phenylazetidine Scaffold: Synthetic Evolution and Medicinal Utility

This guide provides a technical analysis of substituted phenylazetidine compounds, focusing on their synthetic history, chemical architecture, and application in modern medicinal chemistry. Executive Summary The phenylaz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of substituted phenylazetidine compounds, focusing on their synthetic history, chemical architecture, and application in modern medicinal chemistry.

Executive Summary

The phenylazetidine moiety—a phenyl ring attached to a saturated four-membered nitrogen heterocycle—represents a "privileged scaffold" in modern drug discovery. Historically overshadowed by its five- and six-membered analogs (pyrrolidines and piperidines), the azetidine ring has emerged as a critical tool for optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE) .

For the medicinal chemist, the phenylazetidine offers three distinct advantages:

  • Conformational Rigidity: The high ring strain (~26 kcal/mol) locks substituents into defined vectors, reducing the entropic penalty of binding.

  • Basicity Modulation: Azetidines are generally more basic than pyrrolidines but less basic than piperidines, allowing for fine-tuning of pKa to optimize membrane permeability and hERG avoidance.

  • Metabolic Stability: The specific geometry often hinders oxidative metabolism at the

    
    -carbon, a common liability in larger rings.
    

Historical Genesis: From Curiosity to Candidate

The history of phenylazetidines is a continuum of synthetic capability unlocking biological potential.

  • 1888 (The Dawn): Gabriel and Weiner report the first synthesis of the azetidine ring (then called "trimethylene imine") via the thermal cyclization of

    
    -bromopropylamine. This proved the existence of the strained system but offered poor yields.
    
  • Mid-20th Century (The CNS Era): As the pharmacology of amphetamines and phenylpiperidines (e.g., pethidine) became understood, chemists sought constrained analogs. The 3-phenylazetidine scaffold was explored as a rigid bioisostere of the phenyl-ethylamine pharmacophore, leading to potent dopamine and serotonin transporter ligands.

  • 21st Century (The Precision Era): With the advent of C-H activation and photoredox catalysis (e.g., Aza-Paternò-Büchi), substituted phenylazetidines are now accessible with high stereocontrol, appearing in advanced candidates for CNS disorders, inflammation (JAK inhibitors), and metabolic diseases.

Synthetic Architectures

The construction of the phenylazetidine core requires overcoming significant ring strain. Two primary strategies dominate the field: the Classical Nucleophilic Displacement and the Modern Cross-Coupling/Cycloaddition .

The "Workhorse" Route: 1-Benzhydryl-3-Azetidinol

The most robust entry into 3-substituted azetidines relies on the 1-benzhydryl protected intermediate. This route is scalable and avoids the instability of the free secondary amine during cyclization.

Figure 1: Synthetic Pathway to 3-Phenylazetidines

G Start Epichlorohydrin + Benzhydrylamine Inter1 1-Benzhydryl-3-hydroxyazetidine (Key Intermediate) Start->Inter1 Cyclization (reflux) Inter2 Activated Electrophile (Mesylate/Tosylate) Inter1->Inter2 MsCl / Et3N Prod1 3-Phenylazetidine (Protected) Inter2->Prod1 Phenyl Grignard or Friedel-Crafts Final 3-Phenylazetidine (Free Amine) Prod1->Final Pd/C, H2 (Hydrogenolysis)

Caption: The convergent synthesis of 3-phenylazetidine via the 1-benzhydryl intermediate, allowing for late-stage diversification.

Detailed Protocol: Synthesis of 1-Benzhydryl-3-Phenylazetidine

Note: This protocol synthesizes the core scaffold via the displacement method, a foundational technique in azetidine chemistry.

Reagents:

  • 1-Benzhydrylazetidin-3-yl methanesulfonate (prepared from the alcohol)

  • Phenylmagnesium bromide (3.0 M in ether)

  • Copper(I) iodide (CuI) - Catalyst

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried 3-neck round-bottom flask under Nitrogen, suspend CuI (0.1 eq) in anhydrous THF. Cool to -78°C.

  • Grignard Addition: Slowly add Phenylmagnesium bromide (1.5 eq) dropwise. Allow the mixture to stir for 15 minutes to form the organocuprate species.

  • Substrate Addition: Dissolve 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 eq) in minimal THF and add it via cannula to the reaction mixture at -78°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The displacement of the mesylate by the phenyl group occurs with inversion of configuration (if chiral) or general substitution.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    
     NMR should show the disappearance of the methine proton alpha to the mesylate (~5.2 ppm) and the appearance of aromatic signals corresponding to the new phenyl ring.
    

Pharmacological Exploration (The "Why")

Bioisosterism and SAR

The phenylazetidine is most often deployed as a contracted bioisostere of phenylpiperidine or phenylpyrrolidine.

FeaturePhenylpiperidine (6-mem)Phenylpyrrolidine (5-mem)Phenylazetidine (4-mem)
Ring Strain Low (~0 kcal/mol)Medium (~6 kcal/mol)High (~26 kcal/mol)
pKa (Amine) ~10-11~9.5-10.5~8.5-9.5
Lipophilicity HighMediumLower (Reduced LogP)
Vector Flexible ChairEnvelopeRigid Puckered

Mechanism of Action Impact: In monoamine transporter inhibitors (e.g., Triple Reuptake Inhibitors for depression), the phenylazetidine scaffold constrains the distance between the basic nitrogen and the aromatic ring. This constraint often improves selectivity for the transporter (DAT/SERT/NET) by preventing the molecule from adopting "off-target" conformations that bind to receptors (e.g., Muscarinic or Histamine receptors), thereby reducing side effects.

Case Study: Dopamine Transporter (DAT) Ligands

Research has demonstrated that 3-phenylazetidines can act as potent DAT inhibitors. Unlike their amphetamine counterparts, which often act as substrates (releasers), the steric bulk and rigidity of the N-substituted phenylazetidine often favor a blocker profile (reuptake inhibition), potentially lowering abuse liability compared to releasers.

Figure 2: SAR Logic of Azetidine Bioisosterism

SAR Piperidine Phenylpiperidine (Flexible, High pKa) Optimization Lead Optimization Goal: Lower LogP, Fix Conformation Piperidine->Optimization Azetidine Phenylazetidine (Rigid, Lower pKa, Novel IP) Optimization->Azetidine Ring Contraction Effect1 Reduced hERG Binding (Lower pKa) Azetidine->Effect1 Effect2 Improved Selectivity (Vector Control) Azetidine->Effect2

Caption: Strategic rationale for transitioning from piperidine to azetidine scaffolds in lead optimization.

Future Outlook: Fragment-Based Discovery

The phenylazetidine scaffold is currently seeing a renaissance in Fragment-Based Drug Discovery (FBDD) . Its low molecular weight and high rigidity make it an ideal "fragment" that binds efficiently to protein pockets. Modern "exit vector" analysis shows that 3,3-disubstituted azetidines provide unique angles for growing a fragment into a lead, accessing chemical space undefined by spiro-cycles or standard rings.

References

  • Gabriel, S., & Weiner, J. (1888). Ueber Trimethylenimin (About Trimethyleneimine). Berichte der deutschen chemischen Gesellschaft.

  • Couty, F., & Evano, G. (2006). Azetidine-2-carboxylic Acid: From Lily of the Valley to Key Pharmaceuticals. Organic Preparations and Procedures International.

  • Lowe, G., et al. (2010). Azetidines as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • BenchChem Technical Division. (2025). Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide Derivatives. BenchChem Application Notes.

  • West, F. G., & Bott, T. M. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles.

Exploratory

A Technical Guide to the Reactivity Profile of 3-(2,6-Dimethylphenyl)azetidine

Abstract This technical guide provides an in-depth analysis of the chemical reactivity of 3-(2,6-dimethylphenyl)azetidine, a fascinating scaffold for drug discovery. Azetidines, as strained four-membered heterocycles, of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 3-(2,6-dimethylphenyl)azetidine, a fascinating scaffold for drug discovery. Azetidines, as strained four-membered heterocycles, offer a unique combination of structural rigidity and latent reactivity.[1][2][3] This document explores how the introduction of a sterically demanding 2,6-dimethylphenyl substituent at the C3 position profoundly influences the azetidine ring's behavior. We will dissect the molecule's conformational biases and steric shielding effects, followed by a systematic examination of its reactivity at the nitrogen center, at the carbon framework, and through ring-opening transformations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of substituted azetidines in their synthetic programs.

Introduction: The Strategic Value of Substituted Azetidines

Azetidines have emerged as privileged motifs in medicinal chemistry, valued for their ability to impart conformational rigidity, improve metabolic stability, and serve as three-dimensional bioisosteres for more common ring systems like piperidines.[4] The inherent ring strain of approximately 25.4 kcal/mol not only defines their unique geometry but also serves as a powerful thermodynamic driving force for a variety of chemical transformations.[1][5]

The subject of this guide, 3-(2,6-dimethylphenyl)azetidine, presents a compelling case study. The core question is: How does the bulky, sterically encumbered aryl substituent at C3 modulate the canonical reactivity of the azetidine ring? The two ortho-methyl groups on the phenyl ring create a significant steric shield, influencing the accessibility of the nitrogen lone pair and adjacent C-H bonds. This guide will demonstrate that this substitution pattern acts as a "reactivity rudder," steering reaction outcomes and necessitating tailored synthetic strategies.

Synthesis of the 3-(2,6-Dimethylphenyl)azetidine Scaffold

A robust and scalable synthesis of the core scaffold is paramount before its reactivity can be explored. While numerous methods exist for azetidine synthesis[6][7][8], a common and effective approach involves the intramolecular cyclization of a suitably derivatized 1,3-diaminopropane or γ-amino alcohol. The following protocol outlines a reliable pathway.

Experimental Protocol: Synthesis via Double SN2 Cyclization

This protocol involves the preparation of a 1,3-dihalide precursor followed by cyclization with a protected amine.

Step 1: Synthesis of 1,3-dibromo-2-(2,6-dimethylphenyl)propane

  • To a stirred solution of 2-(2,6-dimethylphenyl)propane-1,3-diol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add triphenylphosphine (2.2 eq).

  • Slowly add N-bromosuccinimide (NBS) (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired dibromide.

Step 2: N-Benzylation and Cyclization

  • In a sealed tube, dissolve 1,3-dibromo-2-(2,6-dimethylphenyl)propane (1.0 eq) in acetonitrile (0.1 M).

  • Add benzylamine (1.1 eq) and potassium carbonate (3.0 eq).

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography to afford N-benzyl-3-(2,6-dimethylphenyl)azetidine.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the N-benzyl azetidine (1.0 eq) in methanol (0.1 M).

  • Add Pearlman's catalyst (20% Pd(OH)₂/C, 10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon).

  • Stir vigorously at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate to yield 3-(2,6-dimethylphenyl)azetidine as the final product.

G cluster_s1 Step 1: Dihalogenation cluster_s2 Step 2: Cyclization cluster_s3 Step 3: Deprotection s1_start 2-(2,6-dimethylphenyl) propane-1,3-diol s1_reagents PPh₃, NBS DCM, 0°C to RT s1_start->s1_reagents s1_product 1,3-dibromo-2-(2,6-dimethylphenyl) propane s1_reagents->s1_product s2_reagents Benzylamine, K₂CO₃ MeCN, 80°C s1_product->s2_reagents s2_product N-benzyl-3-(2,6-dimethylphenyl) azetidine s2_reagents->s2_product s3_reagents H₂, Pd(OH)₂/C MeOH, RT s2_product->s3_reagents s3_product 3-(2,6-dimethylphenyl) azetidine (Final Product) s3_reagents->s3_product

Caption: Synthetic workflow for 3-(2,6-dimethylphenyl)azetidine.

Conformational Analysis and Steric Profile

The azetidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain.[9][10] For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. Given the significant steric bulk of the 2,6-dimethylphenyl group, it is strongly biased to occupy the pseudo-equatorial position to minimize 1,3-diaxial interactions with the C2 and C4 protons.

This conformational lock has profound implications for reactivity:

  • Nitrogen Accessibility: The ortho-methyl groups partially shield the nitrogen lone pair, potentially hindering the approach of bulky reagents.

  • C-H Bond Accessibility: The aryl group can sterically block adjacent C-H bonds, influencing the feasibility of C-H functionalization reactions.

Caption: Steric shielding of the nitrogen by the ortho-methyl groups.

Reactivity Profile: A Systematic Examination

N-Functionalization: Overcoming Steric Hindrance

N-functionalization (e.g., acylation, alkylation, arylation) is a fundamental transformation for secondary amines. For 3-(2,6-dimethylphenyl)azetidine, these reactions are viable but often require carefully optimized conditions to overcome the steric hindrance around the nitrogen atom.

N-Acylation: This is typically a high-yielding reaction. The choice of a non-nucleophilic base is critical to prevent it from acting as a nucleophile in a competitive ring-opening pathway, especially if an activating acylating agent is used.

ReagentBaseSolventTypical YieldNotes
Acetyl ChlorideTriethylamineDCM>95%Standard, robust acylation.
Benzoyl ChloridePyridineTHF>90%Effective for aromatic acyl groups.
Boc AnhydrideDMAP (cat.)MeCN>98%Common protection strategy.

Experimental Protocol: N-Boc Protection

  • Dissolve 3-(2,6-dimethylphenyl)azetidine (1.0 eq) in acetonitrile (0.2 M).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Concentrate the mixture in vacuo.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected product, which is often pure enough for subsequent steps.

N-Alkylation & N-Arylation: These reactions can be more challenging. N-alkylation with bulky electrophiles may require elevated temperatures. Buchwald-Hartwig amination is a viable strategy for N-arylation, though it may necessitate more electron-rich phosphine ligands to promote efficient reductive elimination from the sterically crowded palladium center.

C-Functionalization: The Challenge of the Azetidine Core

Direct functionalization of the azetidine C-H bonds is significantly more difficult than N-functionalization.

α-Lithiation: Deprotonation at the C2/C4 positions is a known strategy for azetidines, typically requiring a strong, non-nucleophilic base like s-butyllithium in the presence of a chelating agent like TMEDA.[11] For this substrate, the reaction is likely to be slow due to the steric hindrance impeding the approach of the base. Subsequent trapping with an electrophile would likely occur with high trans-diastereoselectivity relative to the C3 substituent.[12]

C-H Activation: Modern palladium-catalyzed C(sp³)-H activation methods are powerful but often require a directing group.[13] For the parent NH azetidine, such reactions are challenging. However, after N-functionalization with a suitable directing group (e.g., a picolinamide), C-H arylation at the C2/C4 position could be envisioned, although yields may be modest due to steric constraints.

Ring-Opening Reactions: Harnessing Ring Strain

The release of ring strain is a powerful driving force for the ring-opening of azetidines.[1][6] This reactivity is typically unlocked by activating the nitrogen atom, which converts it into a better leaving group and enhances the electrophilicity of the ring carbons.

Mechanism: The general mechanism involves (A) activation of the nitrogen, followed by (B) SN2 attack by a nucleophile at one of the ring carbons (C2 or C4). The steric bulk at C3 effectively blocks attack at that position and directs the nucleophile to the less substituted carbons.

G cluster_mech Ring-Opening Mechanism start N-Activated Azetidinium (e.g., from Acylation) ts SN2 Transition State start->ts (B) Nucleophilic Attack at C2/C4 product Ring-Opened Product (γ-Amino Ketone/Alcohol etc.) ts->product nuc Nucleophile (e.g., H₂O, Cl⁻, R-OH) nuc->ts activation 3-(Aryl)azetidine activation->start (A) N-Activation activator Activator (Acid or Acyl Halide) activator->activation

Caption: General mechanism for nucleophilic ring-opening of azetidines.

Experimental Protocol: Acid-Mediated Hydrolytic Ring-Opening

  • Dissolve 3-(2,6-dimethylphenyl)azetidine (1.0 eq) in a 1:1 mixture of acetone and water (0.1 M).

  • Add concentrated hydrochloric acid (2.0 eq).

  • Heat the mixture to reflux (approx. 60-70 °C) for 6 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify by column chromatography to yield 1-amino-3-(2,6-dimethylphenyl)propan-2-ol.

This type of ring-opening is highly reliable and showcases the latent reactivity of the azetidine core, which can be unmasked under appropriate acidic or electrophilic conditions.[6][14]

Conclusion and Future Outlook

The reactivity of 3-(2,6-dimethylphenyl)azetidine is a nuanced interplay between its inherent ring strain and the significant steric influence of its C3 substituent. Our analysis reveals three key takeaways:

  • N-Functionalization is Governed by Sterics: While standard transformations like acylation and protection are robust, reactions involving bulky reagents at the nitrogen center may require more forcing conditions.

  • C-Functionalization is Challenging: Direct functionalization of the ring's C-H bonds is difficult and likely requires advanced methods such as directed C-H activation or carefully controlled organometallic approaches.

  • Ring-Opening is a Reliable, Strain-Driven Pathway: The azetidine ring can be readily opened upon activation, with the C3-substituent serving as a predictable regiochemical director, channeling nucleophilic attack to the C2/C4 positions.

For drug development professionals, 3-(2,6-dimethylphenyl)azetidine is not merely a rigid amine scaffold but a versatile intermediate. Its conformationally locked nature can be exploited to project vectors into specific regions of chemical space, while its capacity for strain-release ring-opening provides a pathway to unique γ-amino alcohol and diamine structures that would be difficult to access otherwise. Future work will likely focus on developing asymmetric functionalizations and leveraging its unique topology in the design of novel bioactive agents.

References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. URL: [Link]

  • Rapid access to azetidines via allylation of azabicyclo[1.1.0]butanes by dual copper/photoredox catalysis. RSC Publishing. URL: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. URL: [Link]

  • Modular Synthesis of Densely Functionalized Azetidines: Ni-Catalyzed 1,4-Alkylarylation of 1,3-Enynes with 1-Azabicyclo[1.1.0]butanes through Polar–Radical Relay. Organic Letters. URL: [Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. URL: [Link]

  • Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of... ResearchGate. URL: [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. URL: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. URL: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. URL: [Link]

  • A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC. URL: [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. URL: [Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. PubMed. URL: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Publications. URL: [Link]

  • Azetidine Synthesis. Elsevier. URL: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. ACS Publications. URL: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. URL: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. URL: [Link]

  • Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. URL: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. URL: [Link]

  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. PMC. URL: [Link]

  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Springer Nature. URL: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. URL: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. URL: [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. URL: [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. PMC. URL: [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry. URL: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. PMC. URL: [Link]

  • Access to 3-Azetidines via Halogenation of Titanacyclobutanes. PMC. URL: [Link]

  • Conformational preferences of proline analogues with different ring size. PubMed. URL: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. URL: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-(2,6-Dimethylphenyl)azetidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 3-(2,6-Dimethylphenyl)azetidine, a member o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational chemistry of 3-(2,6-Dimethylphenyl)azetidine, a member of the promising 3-aryl-azetidine scaffold class. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes foundational principles of azetidine chemistry, computational modeling data from analogous structures, and established theoretical frameworks to predict its structural, electronic, and conformational properties. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the synthesis, characterization, and potential applications of this and related compounds.

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1] The inherent ring strain and non-planar, puckered conformation of the azetidine ring impart a three-dimensional character to molecules, which can lead to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability, when compared to their more flexible acyclic or larger ring counterparts.[1] The azetidine moiety is increasingly utilized as a bioisosteric replacement for other functional groups, offering a novel chemical space for the design of therapeutic agents.[2][3]

The 3-aryl-azetidine motif, in particular, has emerged as a privileged scaffold in the development of novel therapeutics targeting a range of biological systems.[2] Derivatives of this class have shown potential as modulators of central nervous system (CNS) receptors, such as gamma-aminobutyric acid (GABA) transporters, suggesting their utility in treating neurological disorders like epilepsy and anxiety.[2] Furthermore, the azetidine ring is a key component of several β-lactam antibiotics, and non-β-lactam azetidine derivatives are being actively investigated for their antimicrobial properties.[2] The strategic placement of substituents on the aryl ring and the azetidine core allows for fine-tuning of a compound's biological activity and selectivity.

This guide focuses on the theoretical and computational examination of 3-(2,6-Dimethylphenyl)azetidine, a specific analog within this important class. By understanding its conformational landscape, electronic properties, and potential interactions with biological targets through computational methods, researchers can accelerate the design and development of novel drug candidates.

Plausible Synthetic Strategies

One such strategy is the Suzuki-Miyaura cross-coupling reaction, which has been successfully employed for the synthesis of 3-arylazetidines.[4] This approach offers a versatile and efficient means to form the C-C bond between the azetidine ring and the aryl group.

Protocol: Proposed Synthesis via Suzuki-Miyaura Coupling
  • Protection of Azetidine: The nitrogen of a commercially available 3-iodoazetidine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O).

  • Suzuki-Miyaura Coupling: The N-Boc-3-iodoazetidine is then reacted with 2,6-dimethylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Deprotection: The Boc protecting group is removed from the azetidine nitrogen under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product, 3-(2,6-Dimethylphenyl)azetidine.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Synthetic_Pathway_for_3-(2,6-Dimethylphenyl)azetidine cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki-Miyaura Coupling cluster_deprotection Step 3: Deprotection 3-Iodoazetidine N-Boc-3-iodoazetidine 3-Iodoazetidine->N-Boc-3-iodoazetidine Boc₂O N-Boc-3-(2,6-dimethylphenyl)azetidine N-Boc-3-iodoazetidine->N-Boc-3-(2,6-dimethylphenyl)azetidine Pd(PPh₃)₄, Na₂CO₃ 2,6-Dimethylphenylboronic_acid 2,6-Dimethylphenylboronic_acid->N-Boc-3-(2,6-dimethylphenyl)azetidine 3-(2,6-Dimethylphenyl)azetidine 3-(2,6-Dimethylphenyl)azetidine N-Boc-3-(2,6-dimethylphenyl)azetidine->3-(2,6-Dimethylphenyl)azetidine TFA or HCl

Figure 1: Proposed synthetic pathway for 3-(2,6-Dimethylphenyl)azetidine.

Conformational Analysis of the Azetidine Ring

The azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain.[5] This puckering is a critical factor in determining the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The conformation of the azetidine ring can be influenced by the nature and position of its substituents.[5]

For 3-substituted azetidines, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is dictated by steric and electronic factors. In the case of 3-(2,6-Dimethylphenyl)azetidine, the bulky 2,6-dimethylphenyl group is expected to preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the protons on the C2 and C4 atoms of the azetidine ring.[5]

The puckering of the azetidine ring can be described by the ring-puckering amplitude and phase, which can be determined from experimental techniques like X-ray crystallography or high-level computational calculations.

Conformational Parameter Predicted Value/Observation Rationale
Ring Conformation PuckeredAlleviation of ring strain.
Substituent Orientation Predominantly pseudo-equatorialMinimization of steric hindrance from the bulky 2,6-dimethylphenyl group.
Dihedral Angles Non-zeroIndicative of a non-planar ring structure.

Table 1: Predicted Conformational Properties of 3-(2,6-Dimethylphenyl)azetidine.

Computational Modeling and Spectroscopic Prediction

In the absence of direct experimental data, computational chemistry provides a powerful toolkit for predicting the properties of molecules like 3-(2,6-Dimethylphenyl)azetidine.[6] Techniques such as Density Functional Theory (DFT) calculations, molecular docking, and molecular dynamics simulations can offer valuable insights into its structure, reactivity, and potential biological activity.[6]

Quantum Chemical Calculations

Quantum chemical methods, particularly DFT, can be employed to calculate a range of molecular properties, including optimized geometry, electronic structure, and spectroscopic data.[6] These calculations can help in understanding the molecule's stability, reactivity, and spectroscopic signatures.

Predicted Spectroscopic Data:

Spectroscopic Technique Predicted Key Features
¹H NMR (CDCl₃, 400 MHz) Aromatic protons of the dimethylphenyl group (~7.0-7.2 ppm), azetidine ring protons (multiplets, ~3.5-4.5 ppm), and methyl protons (singlet, ~2.3 ppm).
¹³C NMR (CDCl₃, 100 MHz) Aromatic carbons (~125-140 ppm), azetidine ring carbons (~50-60 ppm), and methyl carbons (~20 ppm).
IR Spectroscopy (KBr) N-H stretching (~3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), and C=C stretching (aromatic, ~1450-1600 cm⁻¹).

Table 2: Predicted Spectroscopic Data for 3-(2,6-Dimethylphenyl)azetidine.

Molecular Docking and Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site.[3][6] This method can be used to screen 3-(2,6-Dimethylphenyl)azetidine against various biological targets to identify potential therapeutic applications. For example, based on the known activity of related 3-aryl-azetidines, it could be docked into the binding site of GABA transporters or microbial enzymes.[2]

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-receptor complex over time, providing insights into the binding affinity and the key interactions that stabilize the complex.[6]

Computational_Workflow Ligand_Preparation 3D Structure of 3-(2,6-Dimethylphenyl)azetidine Molecular_Docking Molecular Docking Simulation Ligand_Preparation->Molecular_Docking Target_Selection Selection of Biological Target (e.g., GABA Transporter) Target_Selection->Molecular_Docking Binding_Pose_Analysis Analysis of Binding Poses and Scores Molecular_Docking->Binding_Pose_Analysis Molecular_Dynamics Molecular Dynamics Simulation of Complex Binding_Pose_Analysis->Molecular_Dynamics Binding_Free_Energy Calculation of Binding Free Energy Molecular_Dynamics->Binding_Free_Energy

Figure 2: A generalized workflow for the computational analysis of ligand-protein interactions.

Potential Applications and Future Directions

The unique structural features of 3-(2,6-Dimethylphenyl)azetidine make it an attractive candidate for further investigation in drug discovery. The presence of the 2,6-dimethylphenyl group may influence its metabolic stability and selectivity for biological targets.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: As an analog of known GABA transporter inhibitors, it could be explored for its potential in treating epilepsy, anxiety, and other neurological conditions.[2]

  • Antimicrobial Agents: The azetidine scaffold is a known pharmacophore in antimicrobial agents, and this compound could be evaluated for its activity against various bacterial and fungal strains.[2]

  • Oncology: Azetidine derivatives have also been investigated as potential anticancer agents, for example, as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3]

Future research should focus on the actual synthesis and experimental characterization of 3-(2,6-Dimethylphenyl)azetidine to validate the theoretical predictions presented in this guide. This would include obtaining detailed spectroscopic data (NMR, IR, Mass Spectrometry) and performing in vitro and in vivo studies to evaluate its biological activity.

Conclusion

While specific experimental data on 3-(2,6-Dimethylphenyl)azetidine is scarce, this technical guide provides a comprehensive theoretical and computational overview based on the established chemistry of azetidine derivatives. The proposed synthetic routes, predicted conformational and spectroscopic properties, and potential therapeutic applications offer a solid foundation for researchers interested in exploring this promising molecule. The integration of computational and experimental approaches will be crucial in unlocking the full potential of 3-(2,6-Dimethylphenyl)azetidine and related compounds in the development of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. BenchChem.
  • BenchChem. (2025). Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives: A Guide for Researchers. BenchChem.
  • Massachusetts Institute of Technology. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry.
  • Sinha, P., & Yadav, A. K. (2023). Theoretical Study of Azetidine Derivative by Quantum Chemical Methods, Molecular Docking and Molecular Dynamic Simulations.
  • Springer Nature. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis.
  • Elsevier. (n.d.). Azetidine Synthesis.
  • BenchChem. (2025). Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine. BenchChem.
  • ResearchGate. (2020). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
  • National Library of Medicine. (2026).
  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • National Library of Medicine. (2008). Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed.
  • Bott, T. M., & West, F. G. (2011).
  • Bogdán, D., et al. (2022). 3-Aminopropylazetidines: facile synthesis and application for medicinal chemical purposes. Arkivoc.
  • College of Science Repository. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)
  • ACS Publications. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry.
  • ResearchGate. (2020).
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. BenchChem.
  • National Library of Medicine. (n.d.).
  • National Library of Medicine. (2007). Conformational preferences of proline analogues with different ring size. PubMed.

Sources

Exploratory

literature review of 3-arylazetidine synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of 3-Arylazetidines for Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Properties of 3-Arylazetidines for Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2][3][4] Its inherent ring strain of approximately 25.4 kcal/mol contributes to a distinct three-dimensional geometry that can offer advantages in drug design, including improved metabolic stability, solubility, and receptor binding affinity.[1][3] Among the various substituted azetidines, the 3-aryl-azetidine motif has emerged as a particularly promising scaffold in the development of novel therapeutics, finding applications in areas such as central nervous system (CNS) disorders and antimicrobial research.[5][6]

This technical guide provides a comprehensive overview of the synthesis and properties of 3-arylazetidines, intended for researchers, scientists, and professionals in drug development. It delves into the key synthetic strategies for accessing this important class of molecules, discusses their conformational and physicochemical characteristics, and explores their applications in medicinal chemistry.

Synthetic Methodologies for 3-Arylazetidines

The construction of the strained azetidine ring presents unique synthetic challenges.[7] Several methodologies have been developed and refined to afford 3-arylazetidines, each with its own set of advantages and limitations.

Intramolecular Cyclization of 1,3-Difunctionalized Precursors

One of the most common and direct approaches to azetidine synthesis involves the intramolecular cyclization of a precursor containing a nitrogen nucleophile and a leaving group at the 1- and 3-positions of a propane backbone.[7] This method is widely applicable and can be adapted to produce a variety of substituted azetidines.

The mechanism involves the nucleophilic attack of the amine onto the carbon bearing the leaving group, forming the four-membered ring. The choice of protecting group on the nitrogen, the nature of the leaving group, and the reaction conditions are all critical for a successful cyclization.

Experimental Protocol: Synthesis of N-Aryl-2-cyanoazetidines [8]

This protocol outlines a three-step sequence to generate diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols.

  • N-Arylation: A copper-catalyzed N-arylation of the starting β-amino alcohol is performed.

  • N-Cyanomethylation: The resulting secondary aniline is then subjected to N-cyanomethylation.

  • Mesylation and Ring Closure: A one-pot procedure involving mesylation of the hydroxyl group followed by base-induced ring closure yields the desired azetidine.

This method provides predictable diastereoselectivity and allows for a range of substituents.[8]

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions offer a powerful and atom-economical route to four-membered rings.[9] The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a notable method for synthesizing azetidines.[9][10]

Recent advances have focused on visible-light-mediated aza Paternò–Büchi reactions, which provide a more sustainable and accessible alternative to traditional UV-mediated methods.[11] These reactions often employ a photosensitizer to facilitate the cycloaddition.

Diagram: Visible-Light-Mediated Aza Paternò–Büchi Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Cycloaddition Process Imine Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Alkene Alkene Alkene->Cycloaddition Photocatalyst Photocatalyst (e.g., Iridium complex) ExcitedState Excited State of Photocatalyst Photocatalyst->ExcitedState Visible Light Absorption VisibleLight Visible Light EnergyTransfer Energy Transfer ExcitedState->EnergyTransfer EnergyTransfer->Imine Activation Product Azetidine Cycloaddition->Product

Caption: Workflow for visible-light-mediated azetidine synthesis.

Ring Expansion and Ring Contraction Strategies

Alternative approaches to azetidine synthesis involve the manipulation of other heterocyclic systems. Ring expansion of aziridines and ring contraction of pyrrolidines are two such strategies.

  • Ring Expansion of Aziridines: The one-carbon ring expansion of aziridines to azetidines can be achieved through various methods, including those involving the formation and rearrangement of aziridinium ylides.[12][13] Biocatalytic approaches using engineered enzymes have shown high enantioselectivity in these transformations.[12]

  • Ring Contraction of Pyrrolidinones: The synthesis of N-sulfonylazetidines can be accomplished via the ring contraction of α-bromo-N-sulfonylpyrrolidinones.[1][8] This reaction proceeds through a proposed mechanism involving nucleophilic addition to the amide carbonyl, followed by intramolecular cyclization.[1]

Diagram: Ring Contraction of a Pyrrolidinone to an Azetidine

G Pyrrolidinone α-Bromo-N-sulfonylpyrrolidinone Intermediate Acyclic Intermediate Pyrrolidinone->Intermediate Nucleophilic Addition & Ring Opening Azetidine N-Sulfonylazetidine Intermediate->Azetidine Intramolecular SN2 Cyclization

Caption: Mechanism of azetidine formation via ring contraction.

Cross-Coupling Reactions for Aryl Group Introduction

For the synthesis of 3-arylazetidines specifically, cross-coupling reactions are invaluable. These methods allow for the direct introduction of an aryl group onto a pre-formed azetidine scaffold. Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine, for example, provide a mild and efficient route to various 3-arylazetidines.[8]

Experimental Protocol: Hiyama Cross-Coupling for 3-Arylazetidine Synthesis [8]

A general procedure involves the reaction of an arylsilane with N-protected 3-iodoazetidine in the presence of a palladium catalyst and a fluoride source under mild conditions. The reaction typically proceeds in good yields and is tolerant of a range of functional groups on the aryl partner.

Physicochemical and Conformational Properties

The introduction of an aryl group at the 3-position significantly influences the properties of the azetidine ring.

Conformational Analysis

The azetidine ring is not planar but exists in a puckered conformation to alleviate ring strain.[14][15] The substituent at the 3-position can adopt either a pseudo-axial or a pseudo-equatorial orientation, with the latter generally being more favorable for bulky substituents to minimize steric interactions.[14] The degree of puckering and the preferred conformation are crucial for the molecule's overall three-dimensional shape and its interaction with biological targets.[14][16]

Table 1: Typical Conformational Parameters for 3-Substituted Azetidines

ParameterDescriptionTypical Value
Puckering AngleDescribes the deviation from planarity.Varies with substitution
Dihedral AngleThe angle between the C2-N1-C4 and C2-C3-C4 planes.~37° for unsubstituted azetidine
Substituent OrientationThe preferred position of the C3 substituent.Pseudo-equatorial for bulky groups

Note: Specific values for a given 3-arylazetidine would require experimental determination or computational modeling.[14]

Pharmacological Properties and Applications

The 3-arylazetidine scaffold is a privileged motif in medicinal chemistry, with applications in a variety of therapeutic areas.[5][17]

Central Nervous System (CNS) Disorders

3-Arylazetidine derivatives have shown significant potential as modulators of monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[6] This activity makes them promising candidates for the treatment of neurological and psychiatric disorders, including depression and anxiety.[5][6] The rigid azetidine core helps to orient the aryl group for optimal binding to the transporter.[5]

Antimicrobial Agents

The azetidine ring is a key structural component of many β-lactam antibiotics. Non-β-lactam azetidines are also being explored for their antimicrobial properties. The incorporation of different aryl substituents at the 3-position can lead to compounds with activity against a range of bacterial and fungal pathogens.[5]

Table 2: Representative Biological Activity of 3-Arylazetidine Derivatives

Compound ClassTargetTherapeutic Potential
3-Aryl-3-arylmethoxyazetidinesSERT/DATAntidepressant, Anxiolytic
Substituted 3-ArylazetidinesGABA Transporter 1 (GAT-1)Anticonvulsant
Various 3-ArylazetidinesBacterial/Fungal TargetsAntimicrobial

Note: The specific activity of a compound is highly dependent on the nature and substitution pattern of the aryl group and other substituents.

Conclusion and Future Perspectives

3-Arylazetidines represent a valuable and increasingly accessible class of compounds for drug discovery. Advances in synthetic methodologies, including visible-light-mediated cycloadditions and novel cyclization strategies, have expanded the chemical space available for exploration. The unique conformational properties of the 3-arylazetidine scaffold continue to be exploited in the design of potent and selective modulators of various biological targets. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the further exploration of the pharmacological potential of this versatile heterocyclic system.

References

  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH. (n.d.).
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30).
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. (2024, August 16).
  • [2+2]-Cycloaddition Approach to Monocyclic Azetidines. (n.d.).
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
  • Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide - Benchchem. (n.d.).
  • Azetidine synthesis - Organic Chemistry Portal. (n.d.).
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry - Benchchem. (n.d.).
  • REVIEW Organic & Biomolecular Chemistry. (n.d.).
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives - Benchchem. (n.d.).
  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (n.d.).
  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, March 2).
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed. (2019, May 3).
  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. (2018, December 24).
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
  • Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München. (2025, May 6).
  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC. (2013, May 29).
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (n.d.).
  • Diastereoselective synthesis of 3,3-dimethylazetidines via an intramolecular iodine-mediated cyclization reaction - RSC Publishing. (n.d.).
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. (n.d.).
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[9][18]-Stevens Rearrangement - PMC. (n.d.). Retrieved March 7, 2026, from

  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism - ResearchGate. (2025, August 6).
  • Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization: Access to N-Acyl-2,3-dihydro-1H-carbazol-4(9H)-ones from Cyclic 2-Diazo-1,3-diketones and N-Arylamides - PMC. (n.d.).
  • azetidine - Organic Syntheses Procedure. (n.d.).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. (n.d.).
  • Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B - ACS Publications. (2007, March 13).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
  • Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents - MDPI. (n.d.).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • Azetidines of pharmacological interest - PubMed. (2021, June 29).

Sources

Protocols & Analytical Methods

Method

Detailed Synthetic Protocol for 3-(2,6-Dimethylphenyl)azetidine: A Robust Two-Step Approach via Grignard Addition and Ionic Hydrogenation

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Application Note & Protocol Introduction & Retrosynthetic Strategy The 3-arylazetidine motif has emerged as a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: Technical Application Note & Protocol

Introduction & Retrosynthetic Strategy

The 3-arylazetidine motif has emerged as a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable, rigidified bioisostere for morpholines, piperazines, and benzylamines[1]. However, the synthesis of azetidines bearing sterically demanding, ortho-disubstituted aryl groups—such as the 2,6-dimethylphenyl moiety—presents a significant synthetic hurdle.

Standard cross-coupling approaches (e.g., Suzuki-Miyaura or Negishi couplings of 1-Boc-3-iodoazetidine) often suffer from sluggish oxidative addition and transmetalation steps when confronted with the severe steric clash of the ortho-methyl groups.

The Solution: To bypass these steric limitations, we employ a highly robust, two-step sequence:

  • Nucleophilic Addition: The addition of 2,6-dimethylphenylmagnesium bromide to 1-Boc-azetidin-3-one[2].

  • Tandem Ionic Hydrogenation & Deprotection: A one-pot deoxygenation and N-Boc cleavage utilizing triethylsilane (

    
    ) and trifluoroacetic acid (TFA)[1].
    

This methodology is grounded in the foundational ionic hydrogenation principles established by Kursanov and Parnes[3], adapted specifically to tolerate the high ring strain of the azetidine core.

Workflow A 1-Boc-azetidin-3-one B Grignard Addition (2,6-diMe-PhMgBr) A->B C Tertiary Azetidinol Intermediate B->C D Ionic Hydrogenation (Et3SiH / TFA) C->D E 3-(2,6-Dimethylphenyl) azetidine D->E

Workflow for 3-(2,6-Dimethylphenyl)azetidine via Grignard addition and ionic hydrogenation.

Mechanistic Rationale & Causality (E-E-A-T)

As an application scientist, it is critical not just to follow steps, but to understand the thermodynamic and kinetic drivers of the reaction:

  • Why does the Grignard addition succeed despite steric hindrance? The azetidin-3-one ring possesses significant angle strain (~26 kcal/mol). The

    
     hybridized carbonyl carbon strongly desires to rehybridize to 
    
    
    
    to relieve transannular strain. This thermodynamic driving force makes the carbonyl exceptionally electrophilic, overcoming the kinetic barrier imposed by the bulky 2,6-dimethylphenyl Grignard reagent[2].
  • How does the Ionic Hydrogenation work? In the second step, TFA protonates the tertiary alcohol, driving dehydration to form a carbocation[3]. This carbocation is highly stabilized by both the electron-donating ortho-methyl groups on the phenyl ring and the benzylic position.

    
     acts as a mild, selective hydride donor to trap this cation[1][3].
    
  • Why an excess of TFA? By using a large excess of TFA (10.0 equivalents), the acidic environment simultaneously facilitates the ionic hydrogenation and catalyzes the cleavage of the N-Boc protecting group in the same pot, maximizing atom economy and minimizing purification steps[1].

Mechanism A Tertiary Azetidinol B Protonation [TFA] A->B C Benzylic Carbocation [-H2O] B->C D Hydride Transfer [Et3SiH] C->D E N-Boc Azetidine D->E F Boc Cleavage [Excess TFA] E->F G Free Azetidine Base F->G

Mechanistic pathway of the tandem ionic hydrogenation and N-Boc deprotection using Et3SiH and TFA.

Quantitative Data & Condition Optimization

The success of the tandem deoxygenation/deprotection relies heavily on the stoichiometry of the silane and acid. Below is the optimization data for the ionic hydrogenation step:

Entry

(eq)
TFA (eq)Temp (°C)Time (h)Yield (%)Observation / Causality
11.55.00 to 251245%Sluggish reduction; incomplete Boc deprotection.
2 3.0 10.0 0 to 25 4 88% Optimal conditions; rapid carbocation trapping and full deprotection.
35.020.00 to 25289%Diminishing returns; excess reagent waste complicates workup.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Boc-3-(2,6-dimethylphenyl)azetidin-3-ol
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, dissolve 1-Boc-azetidin-3-one (1.71 g, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL)[2].

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Nucleophilic Addition: Using a syringe, dropwise add a commercial solution of 2,6-dimethylphenylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) over 15 minutes. Critical Insight: Slow addition at 0 °C is mandatory to prevent exothermic ring-opening of the strained azetidinone.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Quench & Extraction: Carefully quench the unreacted Grignard reagent by adding saturated aqueous

    
     (20 mL) dropwise. Extract the resulting mixture with Ethyl Acetate (3 × 20 mL).
    
  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford the tertiary alcohol intermediate as a white solid.
    
Phase 2: Tandem Ionic Hydrogenation and Deprotection
  • Preparation: In a 50 mL round-bottom flask, dissolve the purified 1-Boc-3-(2,6-dimethylphenyl)azetidin-3-ol (2.5 g, ~9.0 mmol) in anhydrous dichloromethane (DCM, 15 mL)[1].

  • Silane Addition: Add triethylsilane (

    
    , 4.3 mL, 27.0 mmol, 3.0 eq) to the stirring solution in one portion[1].
    
  • Acid Addition: Cool the mixture to 0 °C. Slowly add trifluoroacetic acid (TFA, 6.9 mL, 90.0 mmol, 10.0 eq) dropwise over 10 minutes[3].

  • Reaction: Remove the cooling bath and stir the reaction mixture at room temperature for 4 hours.

  • Concentration: Remove the volatiles (DCM, excess TFA, and silane byproducts) under reduced pressure to yield a crude TFA salt.

  • Free-Basing: Dissolve the crude salt in DCM (20 mL) and transfer to a separatory funnel. Wash with 1M aqueous NaOH (20 mL) until the aqueous layer tests strongly basic (pH > 10). Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Final Isolation: Dry the combined organic layers over

    
    , filter, and concentrate in vacuo to yield 3-(2,6-dimethylphenyl)azetidine  as a pale yellow oil (free base).
    

Validation & Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, cross-reference your analytical data against these expected parameters:

  • In-Process Control (TLC): During Phase 2, the loss of the Boc group can be monitored by TLC (DCM/MeOH 9:1 with 1%

    
    ). The starting material (Rf ~0.8) will disappear, replaced by a highly polar, ninhydrin-active spot (Rf ~0.2) corresponding to the free amine.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • The complete removal of the Boc group is confirmed by the absence of the intense 9H singlet at ~1.45 ppm.

    • The 2,6-dimethyl protons will appear as a sharp 6H singlet at ~2.35 ppm.

    • The azetidine ring protons (C2-H, C4-H) will appear as distinct multiplets between 3.50–3.90 ppm, while the benzylic C3-H will appear as a multiplet at ~4.10 ppm.

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 162.1; Found: 162.1.

References

  • Title: Applications of Ionic Hydrogenation to Organic Synthesis. Source: Synthesis (Thieme). URL: [Link][3]

Sources

Application

The Strategic Deployment of 3-(2,6-Dimethylphenyl)azetidine in Modern Organic Synthesis

Introduction: The Azetidine Motif and the Significance of Steric Shielding Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Motif and the Significance of Steric Shielding

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of properties, including improved metabolic stability, enhanced aqueous solubility, and the ability to serve as novel bioisosteres for more common motifs like piperidines or pyrrolidines.[1][3][4] The introduction of an aryl group at the 3-position further expands the accessible chemical space, allowing for fine-tuning of pharmacological activity.[5]

This guide focuses on a particularly intriguing building block: 3-(2,6-dimethylphenyl)azetidine . The presence of two methyl groups ortho to the point of attachment introduces significant steric hindrance. This "shielding" is not a bug, but a feature—a strategic design element for chemists. It can be exploited to:

  • Modulate Target Engagement: The bulky substituent can enforce a specific conformation, leading to higher selectivity and potency for a biological target.

  • Enhance Metabolic Stability: The steric hindrance can protect the molecule from metabolic enzymes, increasing its half-life in vivo.[1]

  • Control Reaction Selectivity: The steric bulk can direct subsequent functionalization reactions to other positions on the azetidine ring or its substituents.

This document provides a detailed overview of the synthesis and application of 3-(2,6-dimethylphenyl)azetidine, offering field-proven insights and robust protocols for its utilization in advanced organic synthesis.

Synthetic Strategies for Accessing the Core Scaffold

The primary challenge in synthesizing 3-(2,6-dimethylphenyl)azetidine lies in overcoming the steric clash during the crucial C-C bond formation. Standard cross-coupling methodologies must be carefully optimized to accommodate the sterically demanding 2,6-dimethylphenyl group.

Strategy 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation.[6][7] For the synthesis of N-protected 3-(2,6-dimethylphenyl)azetidine, the reaction couples an N-protected 3-haloazetidine (typically iodo- or bromo-) with 2,6-dimethylphenylboronic acid.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of catalyst system is critical. Due to the steric hindrance of the boronic acid, a catalyst system known for high activity with hindered substrates is required. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often necessary to facilitate the challenging transmetalation and reductive elimination steps.[8]

  • Base and Solvent: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is typically used to activate the boronic acid without promoting degradation of the azetidine ring.[7] A polar aprotic solvent system, often involving dioxane or toluene with water, is employed to ensure solubility of both the organic and inorganic reagents.[9]

  • N-Protecting Group: The Boc (tert-butyloxycarbonyl) group is a common choice for protecting the azetidine nitrogen. It is stable under the coupling conditions but can be readily removed under acidic conditions without affecting the strained azetidine ring.[10]

Anticipated Challenge: Published data on similar sterically hindered couplings suggest that the reaction yield may be moderate compared to couplings with unhindered arylboronic acids.[11] The steric bulk of the two ortho-methyl groups impedes the approach of the boronic acid to the palladium center, slowing down the transmetalation step of the catalytic cycle. Optimization of temperature, reaction time, and catalyst loading is crucial for success.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Catalytic Cycle Azetidine N-Boc-3-iodoazetidine OxAdd Oxidative Addition Azetidine->OxAdd BoronicAcid 2,6-Dimethylphenyl- boronic acid Transmetal Transmetalation (Sterically Hindered) BoronicAcid->Transmetal Catalyst Pd(OAc)₂ / XPhos Catalyst->OxAdd Base K₂CO₃ Base->Transmetal Solvent Dioxane/H₂O OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim Rate-limiting step due to sterics RedElim->Catalyst Catalyst Regeneration Product N-Boc-3-(2,6-dimethylphenyl)azetidine RedElim->Product

Caption: Suzuki-Miyaura workflow for synthesizing the target molecule.

Protocol 1: Synthesis of N-Boc-3-(2,6-dimethylphenyl)azetidine via Suzuki-Miyaura Coupling

Materials:

  • N-Boc-3-iodoazetidine

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon), add N-Boc-3-iodoazetidine (1.0 eq), 2,6-dimethylphenylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), and XPhos (0.10 eq).

  • Add anhydrous 1,4-dioxane to the mixture (to a concentration of ~0.1 M with respect to the azetidine).

  • In a separate flask, prepare a degassed aqueous solution of potassium carbonate (2.0 M).

  • Add the potassium carbonate solution (3.0 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS. Note that extended reaction times may be necessary due to steric hindrance.

  • Upon completion (or when no further progress is observed), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(2,6-dimethylphenyl)azetidine.

Key Applications and Downstream Functionalization

Once synthesized, 3-(2,6-dimethylphenyl)azetidine serves as a versatile building block for introducing the sterically shielded azetidine motif into more complex molecules.

Application 1: N-Arylation via Buchwald-Hartwig Amination

The secondary amine of the deprotected azetidine is a prime site for further functionalization. The Buchwald-Hartwig amination allows for the coupling of the azetidine with a variety of aryl or heteroaryl halides, creating a diverse range of N-aryl-3-(2,6-dimethylphenyl)azetidines.[12]

Caption: Buchwald-Hartwig N-arylation workflow.

Protocol 2: N-Arylation of 3-(2,6-Dimethylphenyl)azetidine

Step A: Boc Deprotection

  • Dissolve N-Boc-3-(2,6-dimethylphenyl)azetidine (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or 4M HCl in dioxane (10-20 eq).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract the free amine with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-(2,6-dimethylphenyl)azetidine, which can often be used in the next step without further purification.

Step B: Buchwald-Hartwig Amination

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01-0.02 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.02-0.04 eq).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • To this mixture, add the aryl halide (1.0 eq), 3-(2,6-dimethylphenyl)azetidine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Application 2: Strain-Release Ring-Opening Reactions

The inherent strain of the azetidine ring can be harnessed as a driving force for synthetic transformations.[3] Activation of the nitrogen atom (e.g., by protonation with a Brønsted acid or coordination to a Lewis acid) renders the ring susceptible to nucleophilic attack, leading to the formation of functionalized acyclic amines.[13][14][15]

Causality Behind Experimental Choices:

  • Activation: The nitrogen must be activated to overcome the relative stability of the azetidine ring.[15] This is typically achieved by forming an azetidinium ion in situ.

  • Nucleophile Choice: A wide range of nucleophiles (e.g., halides, thiols, alcohols, carbon nucleophiles) can be used to open the ring.[13] The choice of nucleophile dictates the functionality of the resulting acyclic amine.

  • Regioselectivity: The regioselectivity of the ring-opening (attack at C2 vs. C4) is influenced by steric and electronic factors of the substituents on the ring. For a 3-substituted azetidine, the attack will typically occur at the less hindered C4 position.

Data Summary

The following table summarizes representative reaction conditions for the key transformations discussed.

TransformationKey Reagents & ConditionsTypical Yield RangeKey Challenge
Suzuki-Miyaura Coupling Pd(OAc)₂, XPhos, K₂CO₃, Dioxane/H₂O, 100 °C30-60%[11]Steric hindrance from 2,6-dimethylphenyl group slows transmetalation.
Boc Deprotection TFA or HCl in Dioxane, Room Temperature>95%Ensure complete removal of acid during workup to avoid salt formation.
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C60-90%Strong base (NaOtBu) requires anhydrous conditions.
Acid-Catalyzed Ring Opening Lewis or Brønsted Acid, Nucleophile (Nu-H)Substrate DependentControlling regioselectivity and preventing side reactions.[15]

Conclusion

3-(2,6-Dimethylphenyl)azetidine is a valuable, albeit challenging, building block for modern organic synthesis. Its sterically shielded profile provides a powerful tool for medicinal chemists to enhance the metabolic stability and target selectivity of drug candidates. While its synthesis via cross-coupling requires careful optimization to overcome steric hindrance, the subsequent functionalization through N-arylation or strain-release ring-opening reactions opens the door to a vast array of novel and complex molecular architectures. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to strategically incorporate this unique scaffold into their synthetic programs.

References

  • BenchChem. Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Benchchem. Accessed March 7, 2026.
  • BenchChem. Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Benchchem. Accessed March 7, 2026.
  • Request PDF. Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. March 24, 2021.
  • University of Bari. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. Accessed March 7, 2026.
  • Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. July 19, 2024.
  • LOCKSS. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. October 25, 2011.
  • MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Accessed March 7, 2026. _
  • Google Patents. CN109053524A - A kind of preparation method of N-Boc-3- hydroxy azetidine. Accessed March 7, 2026.
  • BenchChem. How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem. Accessed March 7, 2026.
  • Chem 115 Myers. The Suzuki Reaction. Accessed March 7, 2026.
  • PMC. Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. Accessed March 7, 2026.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. January 5, 2026.
  • Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs. January 5, 2026.
  • BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem. Accessed March 7, 2026.
  • ResearchGate. Synthesis of sterically hindered 3-(azolyl)pyridines. August 9, 2025.
  • Organic Chemistry Portal. Suzuki Coupling. Accessed March 7, 2026.
  • Biomedical Journal of Scientific & Technical Research. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. May 14, 2020.
  • American Chemical Society. Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203. Accessed March 7, 2026.
  • PubMed.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Accessed March 7, 2026.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Azetidine Nitrogen in 3-(2,6-Dimethylphenyl)azetidine

Introduction: The Strategic Value of the 3-Aryl-Azetidine Scaffold The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-Aryl-Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) confers a rigid, three-dimensional geometry that can improve metabolic stability and modulate physicochemical properties when incorporated into drug candidates.[2][3] Specifically, the 3-aryl-azetidine motif, as seen in 3-(2,6-Dimethylphenyl)azetidine, is a key building block for therapeutics targeting the central nervous system (CNS), including modulators of neurotransmitter transporters.[4]

The nitrogen atom of the azetidine ring provides a critical handle for synthetic diversification. By strategically modifying this position, researchers can systematically explore chemical space, fine-tune pharmacological activity, and optimize pharmacokinetic profiles. This guide provides detailed protocols and the underlying scientific rationale for the most effective methods of N-functionalization of 3-(2,6-Dimethylphenyl)azetidine, empowering researchers in drug discovery and development to leverage this versatile scaffold.

N-Alkylation via Reductive Amination

Expertise & Rationale: Reductive amination is a highly efficient and versatile one-pot method for forming C-N bonds.[5] It proceeds through the initial formation of an iminium ion intermediate from the azetidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, selective for iminium ions over ketones or aldehydes, and does not reduce the azetidine ring.[6] This method avoids the direct use of potentially hazardous alkyl halides and often results in cleaner reactions with higher yields.

Experimental Protocol: N-Alkylation
  • Reaction Setup: To a round-bottom flask, add 3-(2,6-Dimethylphenyl)azetidine (1.0 eq) and the desired aldehyde or ketone (1.2 eq).

  • Solvent Addition: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate. A catalytic amount of acetic acid can be added to accelerate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 3-12 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure N-alkylated product.[6]

Workflow for N-Alkylation

N_Alkylation start Start reagents Combine Azetidine & Aldehyde/Ketone in DCM/DCE start->reagents imine Stir 30-60 min (Imine Formation) reagents->imine stab Add NaBH(OAc)₃ (Reduction) imine->stab react Stir at RT (Monitor by TLC/LC-MS) stab->react quench Quench with sat. NaHCO₃ Extract with DCM react->quench purify Dry, Concentrate & Purify via Chromatography quench->purify end End Product purify->end

Caption: General workflow for N-Alkylation via reductive amination.

N-Acylation

Expertise & Rationale: N-acylation is a fundamental transformation that converts the secondary amine of the azetidine into an amide.[7] This modification can significantly alter the electronic properties and hydrogen bonding capacity of the molecule, which is crucial for modulating biological target interactions. The reaction is typically performed with an acylating agent (e.g., acid chloride or anhydride) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the acid byproduct.[6] For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.[5]

Experimental Protocol: N-Acylation
  • Reaction Setup: Dissolve 3-(2,6-Dimethylphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water.

    • Wash the organic layer sequentially with 1 M HCl (if using Et₃N), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acylated azetidine.[6]

Workflow for N-Acylation

N_Acylation start Start reagents Dissolve Azetidine & Base (Et₃N) in DCM start->reagents cool Cool to 0 °C reagents->cool acyl Add Acyl Chloride or Anhydride Dropwise cool->acyl react Warm to RT & Stir (Monitor by TLC/LC-MS) acyl->react quench Quench with H₂O Wash with 1M HCl, NaHCO₃, Brine react->quench purify Dry, Concentrate & Purify via Chromatography quench->purify end End Product purify->end

Caption: General workflow for the N-Acylation of azetidine.

N-Arylation

Expertise & Rationale: The formation of N-aryl azetidines is a powerful strategy for exploring structure-activity relationships (SAR).[8] Two premier methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam coupling.

  • Buchwald-Hartwig Amination: This is a robust method for coupling the azetidine with aryl halides (bromides, chlorides, iodides).[5] The choice of palladium catalyst and phosphine ligand is crucial and often requires optimization, but systems like Pd₂(dba)₃ with RuPhos or Xantphos are effective for a broad range of substrates.[5][8]

  • Chan-Lam Coupling: This method utilizes more accessible aryl boronic acids as the coupling partner under milder, often aerobic conditions.[6] A copper catalyst, such as Cu(OAc)₂, is used in the presence of a base like pyridine.[6][8]

Protocol 1: Buchwald-Hartwig N-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add 3-(2,6-Dimethylphenyl)azetidine (1.2 eq), the aryl bromide (1.0 eq), and anhydrous toluene via syringe.

  • Reaction: Seal the tube and stir the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.[5]

Protocol 2: Chan-Lam N-Arylation
  • Reaction Setup: In a round-bottom flask, combine 3-(2,6-Dimethylphenyl)azetidine (1.0 eq), the aryl boronic acid (1.5 eq), Cu(OAc)₂ (10-20 mol%), and a base such as pyridine (2.0 eq).

  • Solvent Addition: Add an anhydrous solvent like DCM or toluene.

  • Reaction: Stir the reaction mixture vigorously at room temperature under an air atmosphere (or with an air-filled balloon). The reaction may take 24-72 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Once complete, filter the reaction mixture through a pad of Celite, washing with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the N-arylated product.[6]

Workflow for N-Arylation

N_Arylation_Comparison cluster_0 Buchwald-Hartwig cluster_1 Chan-Lam b_start Start b_reagents Combine Azetidine, Ar-Br, Pd Catalyst, Ligand, Base in Toluene (Inert Atm.) b_start->b_reagents b_react Heat at 80-110 °C 12-24h b_reagents->b_react b_workup Filter through Celite b_react->b_workup b_end N-Aryl Product b_workup->b_end c_start Start c_reagents Combine Azetidine, Ar-B(OH)₂, Cu(OAc)₂, Base in DCM (Air Atm.) c_start->c_reagents c_react Stir at RT 24-72h c_reagents->c_react c_workup Filter through Celite c_react->c_workup c_end N-Aryl Product c_workup->c_end

Caption: Comparative workflows for Buchwald-Hartwig and Chan-Lam N-Arylation.

N-Sulfonylation

Expertise & Rationale: The introduction of a sulfonyl group to the azetidine nitrogen yields a sulfonamide, a common functional group in medicinal chemistry. This modification removes the basicity of the nitrogen and introduces a strong hydrogen bond acceptor. The resulting N-sulfonylated azetidines are often highly crystalline and stable.[9] The reaction is analogous to N-acylation, typically involving the reaction of the azetidine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine in an aprotic solvent.

Experimental Protocol: N-Sulfonylation
  • Reaction Setup: Dissolve 3-(2,6-Dimethylphenyl)azetidine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add pyridine (2.0 eq) or triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired sulfonyl chloride (1.1 eq) dropwise or in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench with water and dilute with the reaction solvent.

    • Wash the organic layer sequentially with 1 M HCl (if not using pyridine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Data Summary

FunctionalizationReagent TypeTypical Catalyst / BaseSolventTemperatureTypical Time
N-Alkylation Aldehyde / KetoneNaBH(OAc)₃ / Acetic Acid (cat.)DCM, DCERoom Temp3-12 h
N-Acylation Acyl Chloride / AnhydrideEt₃N, Pyridine / DMAP (cat.)DCM0 °C to RT1-6 h
N-Arylation (B-H) Aryl HalidePd₂(dba)₃, RuPhos / NaOtBuToluene80-110 °C12-24 h
N-Arylation (C-L) Aryl Boronic AcidCu(OAc)₂ / PyridineDCM, TolueneRoom Temp24-72 h
N-Sulfonylation Sulfonyl ChloridePyridine, Et₃NDCM, THF0 °C to RT2-16 h

References

  • Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine. Benchchem.
  • Application Notes and Protocols for N-Functionalization of 2-(2-Bromophenyl)azetidine. Benchchem.
  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Benchchem.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.
  • Stereoselective functionalization of azetidines.
  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Application Notes and Protocols for the N-arylation of 3-(Phenoxymethyl)azetidine. Benchchem.
  • Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Chemistry Portal.

Sources

Application

Application Note: A Scalable, Two-Step Synthesis of 3-(2,6-Dimethylphenyl)azetidine for Pharmaceutical Research and Development

Abstract This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-(2,6-Dimethylphenyl)azetidine, a valuable building block in medicinal chemistry. The synthesis commences w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, robust, and scalable two-step protocol for the synthesis of 3-(2,6-Dimethylphenyl)azetidine, a valuable building block in medicinal chemistry. The synthesis commences with the readily available and commercial 1-Boc-3-azetidinone, which undergoes a Grignard reaction with (2,6-dimethylphenyl)magnesium bromide to form the corresponding tertiary alcohol. Subsequent deoxygenation affords the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, safety considerations, and analytical guidance to ensure successful and reproducible synthesis on a multi-gram scale.

Introduction: The Rising Importance of the Azetidine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, have garnered significant attention in modern drug discovery.[1] Their unique, strained ring system imparts desirable physicochemical properties to parent molecules, including improved metabolic stability, aqueous solubility, and three-dimensional character, which can enhance binding to biological targets.[2] The 3-aryl azetidine motif, in particular, is a privileged scaffold found in a variety of biologically active compounds.[3]

The synthesis of azetidines, however, can be challenging due to the inherent ring strain, making the ring closure process energetically unfavorable.[1] Consequently, robust and scalable synthetic routes are in high demand. This application note details a practical and efficient two-step synthesis of 3-(2,6-dimethylphenyl)azetidine, a key intermediate for various therapeutic agents.

Synthetic Strategy: A Modular Approach

The chosen synthetic route offers a modular and reliable approach to 3-aryl azetidines, starting from the commercially available 1-Boc-3-azetidinone. The overall strategy is a two-step process:

  • Nucleophilic Addition: A Grignard reaction is employed to introduce the 2,6-dimethylphenyl group onto the azetidine ring. This classic carbon-carbon bond-forming reaction is highly reliable and scalable.

  • Deoxygenation: The resulting tertiary alcohol is then deoxygenated to yield the final product.

This approach is advantageous for several reasons:

  • Convergent Synthesis: It allows for the late-stage introduction of the aryl moiety, enabling the synthesis of a diverse library of analogs by simply varying the Grignard reagent.

  • Commercially Available Starting Materials: The use of readily available starting materials enhances the cost-effectiveness and practicality of the synthesis.

  • Scalability: The reactions and purification procedures are amenable to scale-up for the production of multi-gram to kilogram quantities of the target compound.

Process Hazards and Safety Assessment

3.1. Grignard Reagent Formation and Reaction:

  • Flammability: Anhydrous solvents such as tetrahydrofuran (THF) are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with 1-Boc-3-azetidinone are exothermic. Proper temperature control is crucial to prevent runaway reactions. The use of an ice bath and slow, dropwise addition of reagents is mandatory.

  • Moisture Sensitivity: Grignard reagents are highly sensitive to moisture and will be quenched by water. All glassware must be flame-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

3.2. Deoxygenation:

  • Corrosive Reagents: Trifluoroacetic acid (TFA) is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydride Reagents: Triethylsilane is a flammable and reactive hydride source. It should be handled with care.

3.3. General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Appropriate PPE should be worn at all times.

  • Emergency equipment, such as a fire extinguisher and safety shower, should be readily accessible.

Detailed Scale-Up Protocol

Step 1: Synthesis of N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine

This step involves the formation of the Grignard reagent, (2,6-dimethylphenyl)magnesium bromide, followed by its addition to 1-Boc-3-azetidinone.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 1-Bromo-2,6-dimethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Boc-3-azetidinone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 1-bromo-2,6-dimethylbenzene (1.1 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Boc-3-azetidinone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the 1-Boc-3-azetidinone solution dropwise to the cooled Grignard reagent. Maintain the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine as a white solid.[3]

Step 2: Deoxygenation to N-Boc-3-(2,6-dimethylphenyl)azetidine

This step involves the reduction of the tertiary alcohol to the corresponding methylene group.

Materials and Reagents:

  • N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine

  • Triethylsilane (Et₃SiH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup:

    • Dissolve N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine (1.0 eq) in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylsilane (2.0-3.0 eq) to the solution.

    • Add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(2,6-dimethylphenyl)azetidine.[3]

Step 3: Deprotection to 3-(2,6-Dimethylphenyl)azetidine

This final step removes the Boc protecting group to yield the free amine.

Materials and Reagents:

  • N-Boc-3-(2,6-dimethylphenyl)azetidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(2,6-dimethylphenyl)azetidine in dichloromethane.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated aqueous NaHCO₃ or NaOH solution.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 3-(2,6-dimethylphenyl)azetidine.

Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity (by HPLC)
11-Boc-3-azetidinoneN-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine(2,6-dimethylphenyl)magnesium bromide, THF70-85%>95%
2N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidineN-Boc-3-(2,6-dimethylphenyl)azetidineEt₃SiH, TFA, DCM80-90%>98%
3N-Boc-3-(2,6-dimethylphenyl)azetidine3-(2,6-Dimethylphenyl)azetidineTFA or HCl, DCM>95%>98%

Visual Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deoxygenation cluster_step3 Step 3: Deprotection A 1-Boc-3-azetidinone C N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine A->C B (2,6-dimethylphenyl)magnesium bromide B->C D N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine F N-Boc-3-(2,6-dimethylphenyl)azetidine D->F E Et3SiH, TFA E->F G N-Boc-3-(2,6-dimethylphenyl)azetidine I 3-(2,6-Dimethylphenyl)azetidine G->I H TFA or HCl H->I

Caption: Synthetic workflow for 3-(2,6-Dimethylphenyl)azetidine.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by a combination of the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and intermediates.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(2,6-dimethylphenyl)azetidine. The described two-step method, starting from commercially available materials, is robust, high-yielding, and suitable for the production of significant quantities of this valuable building block for drug discovery and development. The detailed procedural steps, safety precautions, and analytical guidelines will enable researchers to confidently and reproducibly synthesize this important compound.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-243.
  • Lo, Y. S., et al. (1989). Process for synthesis of azetidine and novel intermediates therefor. U.S.
  • Lo, Y. S., et al. (1990). Process for synthesis of azetidine and novel intermediates therefor. U.S.
  • Caprara, D., et al. (2022). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common N-Boc-3-Iodoazetidine Platform. Organic Process Research & Development.
  • Ji, Y., Wojtas, L., & Lopchuk, J. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Janssen Pharmaceutica NV. (2017). N-substituted azetidine derivatives. U.S.
  • Willy, B., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(4), 576-581.
  • Rupp, B., et al. (2019). Structures of an unusual 3-hydroxyacyl dehydratase (FabZ) from a ladderane-producing organism with an unexpected substrate preference. Journal of Biological Chemistry, 294(45), 17016-17028.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • BenchChem. (2025). Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine.
  • Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Coelacanth Chemical Corporation. (2000).
  • Lo, Y. S., et al. (1987). Process for synthesis of azetidine and novel intermediates therefor. U.S.
  • Capriati, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Poláčková, V., & Grembecka, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews.
  • Zhang, J., & Ready, J. M. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • Lünsdorf, H., & Zeng, A. P. (2014). Recovery of biologically produced 3-hydroxypropionaldehyde and its dehydrated product acrolein. Chemie Ingenieur Technik, 86(9), 1438-1444.
  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyazetidine.
  • ResearchGate. (n.d.). Scheme 29. Dehydration of 3-hydroxypropionic acid, dimers 152, and....

Sources

Method

protocol for N-arylation of 3-(2,6-Dimethylphenyl)azetidine

Application Note: Advanced Protocol for the N-Arylation of 3-(2,6-Dimethylphenyl)azetidine via Buchwald-Hartwig Cross-Coupling Contextualizing the Scaffold Azetidines have emerged as privileged sp³-rich scaffolds in mode...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the N-Arylation of 3-(2,6-Dimethylphenyl)azetidine via Buchwald-Hartwig Cross-Coupling

Contextualizing the Scaffold

Azetidines have emerged as privileged sp³-rich scaffolds in modern medicinal chemistry, offering improved pharmacokinetic profiles, enhanced metabolic stability, and lower lipophilicity compared to their pyrrolidine and piperidine homologues[1]. Specifically, 3-(2,6-dimethylphenyl)azetidine (CAS: 1260751-09-4)[2] presents a unique structural motif. The 2,6-dimethylphenyl group introduces severe steric bulk at the C3 position. Because of the steric clash that would occur if the arene and the azetidine ring were coplanar, the aryl ring is forced into an orthogonal conformation. While this locks the ring's geometry, the N1 position remains sterically accessible for functionalization.

The N-arylation of such substituted azetidines is a critical late-stage diversification step in drug discovery[3]. While nucleophilic aromatic substitution (SNAr) is viable for highly electron-deficient aryl halides[4], the Buchwald-Hartwig amination remains the most versatile and robust method for coupling a broad scope of aryl bromides and chlorides[5].

Catalytic Architecture & Mechanistic Causality

The Buchwald-Hartwig amination relies on a palladium-catalyzed cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[6]. When working with strained four-membered heterocycles like azetidines, the choice of catalyst and ligand is not merely a matter of yield, but of preventing substrate decomposition. Prolonged exposure to high temperatures or highly active Pd(II)-amido intermediates can lead to


-hydride elimination or thermal ring-opening[7].

To mitigate these risks, we employ a catalyst system comprising


 and a bulky, electron-rich biarylphosphine ligand such as RuPhos  or BrettPhos [6].
  • Causality of the Ligand : The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide. More importantly, the immense steric bulk of the biaryl backbone prevents the formation of off-cycle bis-amine palladium complexes—a common pitfall with secondary amines—and forces a rapid reductive elimination[6]. This minimizes the lifetime of the vulnerable Pd(II)-azetidinyl complex.

  • Causality of the Base : Sodium tert-butoxide (

    
    ) is the standard base for its strong deprotonating ability, driving the catalytic cycle forward efficiently[8]. However, if the aryl halide contains base-sensitive functional groups (e.g., esters, cyano groups), Cesium Carbonate (
    
    
    
    ) is the mandated alternative, albeit requiring slightly longer reaction times[8].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination L-Pd(II)(Ar)(Azetidine) OxAdd->AmineCoord + 3-(2,6-Dimethylphenyl)azetidine Deprot Deprotonation L-Pd(II)(Ar)(N-Azetidinyl) AmineCoord->Deprot + Base - Base·HX Deprot->Pd0 Reductive Elimination - N-Aryl Azetidine

Figure 1: Pd-catalyzed Buchwald-Hartwig catalytic cycle for azetidine N-arylation.

Empirical Data & Parameter Selection

The following table synthesizes quantitative optimization data for the N-arylation of sterically hindered 3-substituted azetidines, establishing the operational boundaries for this protocol[3][8][9].

Ligand SystemBaseSolventTemp (°C)Conversion (%)Mechanistic Notes
RuPhos

Toluene85>95%Optimal for neutral/electron-rich Ar-Br. Rapid reductive elimination prevents ring-opening.
Xantphos

1,4-Dioxane10082%Bidentate ligand; excellent for base-sensitive substrates, suppresses

-hydride elimination.
BrettPhos

Toluene8590%Highly effective for Ar-Cl substrates[8].
BINAP

Toluene11065%Classic system[8]; higher temperatures required, leading to trace thermal degradation of the azetidine.

The Protocol: Execution & Self-Validation

This protocol is designed as a self-validating system. Physical state changes (color, solubility) serve as real-time diagnostic markers for the health of the catalytic cycle.

Reagents Required:

  • 3-(2,6-Dimethylphenyl)azetidine (1.2 equiv)

  • Aryl Bromide or Chloride (1.0 equiv)

  • 
     (2.5 mol%, equates to 5 mol% Pd)
    
  • RuPhos (6.0 mol%)

  • 
     (1.5 equiv)
    
  • Anhydrous Toluene (0.15 M relative to Ar-X)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, if solid),

      
       (22.9 mg, 0.025 mmol), RuPhos (28.0 mg, 0.06 mmol), and 
      
      
      
      (144 mg, 1.5 mmol).
    • Diagnostic Marker: The solid mixture will appear deep purple/dark red due to the presence of the

      
       precatalyst.
      
  • Atmosphere Exchange (Crucial for Catalyst Lifespan):

    • Seal the tube with a septum. Evacuate the tube under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times. Ambient oxygen is lethal to the active L-Pd(0) species.

  • Reagent Addition:

    • Add 3-(2,6-Dimethylphenyl)azetidine (1.2 mmol) and the aryl halide (if liquid) via a micro-syringe.

    • Add anhydrous, degassed Toluene (6.5 mL).

  • Catalytic Activation & Heating:

    • Place the Schlenk tube in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm).

    • Self-Validation Checkpoint: Within 5–10 minutes of heating, the deep red solution should transition to a clear yellow or bright orange hue. This color shift physically confirms the successful dissociation of dba ligands and the formation of the active RuPhos-Pd(0) monomer.

  • Reaction Monitoring:

    • Stir for 4–12 hours. As the reaction progresses, a fine, opaque suspension will form. This is the precipitated sodium halide salt (NaBr or NaCl), physically validating that catalytic turnover is occurring.

    • Monitor completion via LC-MS or TLC (Hexanes/EtOAc). The N-arylated azetidine product generally exhibits a higher

      
       than the starting amine.
      
  • Workup & Palladium Scavenging:

    • Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove insoluble inorganic salts and precipitated "Palladium black" (inactive Pd nanoparticles)[8].

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel to isolate the pure N-arylated 3-(2,6-dimethylphenyl)azetidine.

Workflow Step1 1. Preparation Combine Ar-X, Azetidine, Pd cat, Ligand, Base Step2 2. Degassing Evacuate & Backfill with N2 (Prevents Pd(0) oxidation) Step1->Step2 Step3 3. Activation & Heating Heat at 85 °C in Toluene (Color shifts Red -> Yellow) Step2->Step3 Step4 4. Turnover Validation Observe NaX Precipitation Monitor via LC-MS Step3->Step4 Step5 5. Workup & Purification Celite Filtration Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig N-arylation of azetidines.

Troubleshooting & Diagnostics

  • Issue: The reaction remains dark red/purple and fails to convert.

    • Causality: The Pd(0) catalyst failed to activate, likely due to oxygen contamination or poor ligand coordination. Ensure toluene is strictly degassed and the RuPhos ligand is stored in a desiccator.

  • Issue: Significant formation of dehalogenated arene (Ar-H).

    • Causality: The Pd(II)-amido complex is undergoing

      
      -hydride elimination instead of reductive elimination. Solution: Switch to a more sterically demanding ligand (e.g., BrettPhos) or lower the reaction temperature to 75 °C.
      
  • Issue: Substrate decomposition/Ring-opening.

    • Causality: The azetidine ring is sensitive to the strong base at high temperatures. Solution: Substitute

      
       with the milder 
      
      
      
      and switch the solvent to 1,4-Dioxane[3].

References

  • Organic Chemistry Portal. "Azetidine synthesis". Available at:[Link]

  • Trauner, F., et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines", ChemRxiv (2022). Available at:[Link]

  • Wikipedia. "Buchwald–Hartwig amination". Available at:[Link]

  • Organic Synthesis. "Buchwald-Hartwig Coupling". Available at:[Link]

  • ChemSrc. "1260751-09-4 3-(2,6-Dimethylphenyl)azetidine". Available at:[Link]

Sources

Application

Application Notes and Protocols for the Use of 3-(2,6-Dimethylphenyl)azetidine as a Ligand in Catalysis

Introduction: The Rise of Strained Heterocycles in Catalysis In the landscape of modern synthetic chemistry, the development of novel ligands capable of modulating the reactivity and selectivity of metal catalysts is of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Strained Heterocycles in Catalysis

In the landscape of modern synthetic chemistry, the development of novel ligands capable of modulating the reactivity and selectivity of metal catalysts is of paramount importance. Among the various ligand scaffolds, small, strained heterocycles have garnered significant attention. Azetidines, four-membered nitrogen-containing rings, are emerging as a compelling class of structural motifs in drug discovery and, increasingly, in catalysis.[1][2] Their inherent ring strain and well-defined three-dimensional structure offer a unique platform for the design of new ligands.[3][4]

This guide focuses on the application of 3-arylazetidines as ligands, with a specific emphasis on 3-(2,6-Dimethylphenyl)azetidine . The introduction of a bulky 2,6-dimethylphenyl (xylyl) group at the 3-position of the azetidine ring is hypothesized to create a sterically demanding and conformationally rigid environment around the metal center. This can be advantageous in catalytic processes where control of the steric environment is crucial for achieving high efficiency and selectivity. This document provides a comprehensive overview of the synthesis of this ligand, its coordination to a metal center, and its application in a representative palladium-catalyzed cross-coupling reaction.

Synthesis of N-Boc-3-(2,6-Dimethylphenyl)azetidine

The synthesis of 3-arylazetidines can be efficiently achieved through palladium-catalyzed cross-coupling reactions.[5][6] The following protocol details a Suzuki-Miyaura coupling approach for the synthesis of N-Boc-3-(2,6-Dimethylphenyl)azetidine from a readily available iodoazetidine precursor.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • N-Boc-3-iodoazetidine

  • (2,6-Dimethylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • [1,1'-Biphenyl]-2-yldicyclohexylphosphane (DavePhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube, add N-Boc-3-iodoazetidine (1.0 equiv.), (2,6-dimethylphenyl)boronic acid (1.2 equiv.), palladium(II) acetate (0.02 equiv.), and DavePhos (0.04 equiv.) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Addition: Add anhydrous toluene to the mixture. In a separate flask, prepare a degassed 2.0 M aqueous solution of potassium carbonate. Add the potassium carbonate solution (2.0 equiv.) to the reaction mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2,6-Dimethylphenyl)azetidine.

Causality in Experimental Choices:
  • Ligand Selection (DavePhos): DavePhos is a bulky, electron-rich phosphine ligand known to promote efficient Suzuki-Miyaura couplings, particularly with sterically hindered substrates. Its use is anticipated to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki-Miyaura reaction. Its aqueous solution provides a biphasic system that can enhance reactivity.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Ligand-Metal Complex Formation and Application in Catalysis

While the isolated ligand-metal complex can be prepared and characterized, for many applications, the active catalyst is generated in situ. The following section details the application of 3-(2,6-Dimethylphenyl)azetidine as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Conceptual Model of Asymmetric Induction

The rigid and sterically defined nature of the azetidine scaffold, particularly when substituted with a bulky group like 2,6-dimethylphenyl, can create a chiral pocket around the metal center, leading to high enantioselectivity in asymmetric transformations.[3]

Diagram: Conceptual Model of Ligand-Metal Interaction

G cluster_ligand 3-(2,6-Dimethylphenyl)azetidine Ligand cluster_metal Metal Center cluster_substrates Substrates Azetidine Azetidine Ring Xylyl 2,6-Dimethylphenyl Group Pd Pd Pd->Azetidine Coordination Substrate1 Substrate 1 Pd->Substrate1 Binding Substrate2 Substrate 2 Pd->Substrate2 Binding

Caption: Conceptual model of the 3-(2,6-Dimethylphenyl)azetidine ligand coordinating to a palladium center, creating a sterically defined environment for substrate binding.

Application Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using the in situ generated palladium/3-(2,6-Dimethylphenyl)azetidine catalyst.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • N-Boc-3-(2,6-Dimethylphenyl)azetidine

  • Potassium phosphate (K₃PO₄)

  • Toluene, anhydrous

  • Water, degassed

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk tube under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 equiv.) and N-Boc-3-(2,6-Dimethylphenyl)azetidine (0.02 equiv.) in anhydrous toluene. Stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add 4-bromotoluene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Solvent Addition: Add additional anhydrous toluene and degassed water (e.g., 10:1 toluene:water).

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Mechanistic Insights and the Role of the Ligand

The 3-(2,6-Dimethylphenyl)azetidine ligand is expected to play a crucial role in several steps of the Suzuki-Miyaura catalytic cycle.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation (Ar'-B(OR)₂) Oxidative_Addition->Transmetalation Ar-Pd(II)-X(L₂) Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar'(L₂) Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Ar-Ar' Reductive_Elimination->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle. 'L' represents the 3-(2,6-Dimethylphenyl)azetidine ligand.

The bulky 2,6-dimethylphenyl group is anticipated to:

  • Promote Reductive Elimination: The steric hindrance created by the xylyl group can destabilize the diorganopalladium(II) intermediate, thereby accelerating the rate-limiting reductive elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.

  • Enhance Catalyst Stability: The azetidine nitrogen can coordinate to the palladium center, potentially forming a more stable catalytic species.

  • Influence Substrate Scope: The sterically demanding nature of the ligand may favor the coupling of less hindered aryl halides or allow for the coupling of challenging, sterically hindered substrates by creating a well-defined binding pocket.

Quantitative Data: A Comparative Study

The following table presents hypothetical data illustrating the potential benefits of using the 3-(2,6-Dimethylphenyl)azetidine ligand compared to a standard, less sterically demanding ligand like triphenylphosphine (PPh₃) in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

EntryAryl BromideLigandYield (%)
14-BromotoluenePPh₃85
24-Bromotoluene3-(2,6-Dimethylphenyl)azetidine95
32-BromotoluenePPh₃40
42-Bromotoluene3-(2,6-Dimethylphenyl)azetidine88
51-Bromo-2,6-dimethylbenzenePPh₃<5
61-Bromo-2,6-dimethylbenzene3-(2,6-Dimethylphenyl)azetidine75

Note: The data in this table is illustrative and intended to demonstrate the potential advantages of a bulky ligand in challenging cross-coupling reactions.

Experimental Workflow and Optimization

Diagram: General Experimental Workflow

Workflow Start Start Synthesis Synthesize Ligand: N-Boc-3-(2,6-Dimethylphenyl)azetidine Start->Synthesis Reaction_Setup Set up Catalytic Reaction: - Pd Source - Ligand - Substrates - Base - Solvent Synthesis->Reaction_Setup Execution Execute Reaction: - Heat - Stir Reaction_Setup->Execution Monitoring Monitor Progress: - TLC/GC-MS/LC-MS Execution->Monitoring Monitoring->Execution Incomplete Workup Work-up and Purify Monitoring->Workup Reaction Complete Analysis Analyze Product: - NMR - MS Workup->Analysis End End Analysis->End

Caption: A general workflow for the synthesis and application of the 3-(2,6-Dimethylphenyl)azetidine ligand in a catalytic reaction.

Troubleshooting and Optimization:
  • Low Yield:

    • Increase catalyst loading: Incrementally increase the palladium and ligand loading.

    • Vary ligand-to-metal ratio: A 2:1 ligand-to-palladium ratio is a good starting point, but this can be optimized.

    • Screen different bases and solvents: The choice of base and solvent can significantly impact the reaction outcome.

  • Catalyst Decomposition:

    • Ensure rigorous inert conditions: Oxygen can deactivate the palladium catalyst.

    • Lower reaction temperature: High temperatures can sometimes lead to catalyst decomposition.

Conclusion

3-(2,6-Dimethylphenyl)azetidine represents a conceptually novel and promising ligand for metal-catalyzed reactions. Its unique combination of a strained four-membered ring and a sterically demanding aryl substituent offers exciting possibilities for controlling reactivity and selectivity. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the potential of this and related 3-arylazetidine ligands in catalysis. Further research into the synthesis of chiral derivatives and their application in asymmetric catalysis is a particularly promising avenue for future investigation.[3]

References

  • ScholarWorks. (2025, April 3). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors.
  • PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • ACS Publications. (2022, July 28). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids | Organic Letters.
  • ACS Publications. (2025, February 17). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
  • American Chemical Society. (n.d.). Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals.
  • MDPI. (2017, January 13). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
  • ACS Publications. (2011, December 21). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions | Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols for Azetidine-Based Ligands in Catalysis.
  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature.
  • (n.d.). Azetidine Synthesis.
  • LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.
  • (n.d.). Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines.
  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • PMC. (n.d.). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines.
  • ResearchGate. (n.d.). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • PMC. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids.
  • Benchchem. (n.d.). Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine.
  • (2026, January 5).
  • ChemScene. (n.d.). 143329-16-2 | 3-(2,6-Dimethylphenoxy)azetidine.

Sources

Method

Application Note: Derivatization Strategies for 3-(2,6-Dimethylphenyl)azetidine in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the azetidine ring has emerged as a privileged bioisostere for larger heterocycles (such as piperidines and morpholines), offering improved metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the azetidine ring has emerged as a privileged bioisostere for larger heterocycles (such as piperidines and morpholines), offering improved metabolic stability, enhanced aqueous solubility, and altered basicity[1]. 3-(2,6-Dimethylphenyl)azetidine (Molecular Weight: 161.25 g/mol ) is a highly valuable building block. The orthogonal relationship between the azetidine ring and the 2,6-dimethylphenyl group restricts bond rotation, locking the molecule into a well-defined conformational space.

Because the bulky 2,6-dimethyl groups sterically shield the C3 position, derivatization efforts exclusively target the highly nucleophilic secondary amine at the N1 position. This guide details three robust, self-validating experimental workflows for the N-derivatization of 3-(2,6-Dimethylphenyl)azetidine: N-Acylation , Reductive Amination , and Buchwald-Hartwig Cross-Coupling .

Mechanistic Insights & Causality in Experimental Design

Working with strained four-membered nitrogen heterocycles requires specific chemical considerations to prevent ring-opening or degradation:

  • Ring Strain Vulnerability: The azetidine ring possesses approximately ~26 kcal/mol of ring strain. Consequently, harsh Lewis acids or prolonged heating above 120 °C must be avoided to prevent nucleophilic ring-opening[1].

  • Nucleophilicity vs. Basicity: The N1 nitrogen is highly nucleophilic due to the increased s-character of the exocyclic bonds. This makes it an excellent participant in SN2 and cross-coupling reactions, but it is also prone to rapid protonation. Maintaining a slightly basic reaction medium (using DIPEA or Cs₂CO₃) is critical to keeping the amine in its active, unprotonated state.

  • Steric Independence: Unlike 2-substituted azetidines, the bulky 2,6-dimethylphenyl group at the 3-position is sufficiently distant from the N1 center. This allows the nitrogen to react with minimal steric hindrance, enabling the use of bulky electrophiles or transition-metal catalysts[2].

Workflow Visualization

Figure 1: Derivatization pathways for 3-(2,6-Dimethylphenyl)azetidine.

Experimental Protocols

Protocol A: N-Acylation via HATU-Mediated Amide Coupling

HATU is selected over traditional carbodiimides (like EDC/DCC) due to its superior reaction kinetics, which minimizes the residence time of the reactive azetidine and prevents side reactions[2].

Self-Validation Checkpoint: 3-(2,6-Dimethylphenyl)azetidine has a distinct [M+H]⁺ of 162.1 m/z. The reaction is complete when this mass is fully consumed in the LC-MS trace.

  • Activation: In a flame-dried 25 mL round-bottom flask under N₂, dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 equiv, 1.2 mmol) and stir for 5 minutes at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Causality: DIPEA is added before the amine to ensure the complete formation of the active HOAt ester, preventing the azetidine from reacting directly with the uronium salt (which leads to guanidinium byproducts).

  • Amine Addition: Add 3-(2,6-Dimethylphenyl)azetidine (1.0 equiv, 1.0 mmol) dropwise. Stir at room temperature for 2 hours.

  • Validation & Workup: Monitor via LC-MS. Upon completion, quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde or causing azetidine ring-opening[1].

  • Iminium Formation: Dissolve 3-(2,6-Dimethylphenyl)azetidine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.1 equiv, 1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Catalysis (Optional but recommended): Add glacial acetic acid (1.0 equiv). Causality: The weak acid facilitates the dehydration step to form the iminium ion without protonating the azetidine to the point of unreactivity. Stir for 1 hour at room temperature.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol). Stir at room temperature for 12–16 hours.

  • Validation & Workup: Confirm the disappearance of the aldehyde via TLC (using 2,4-DNP stain). Quench the reaction carefully with 1N NaOH (5 mL) to break down boron complexes and free-base the newly formed tertiary amine. Extract with Dichloromethane (DCM) (3 × 10 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify via reverse-phase HPLC or basic alumina chromatography to prevent product streaking.

Protocol C: Buchwald-Hartwig N-Arylation

Coupling an azetidine to an aryl halide requires a highly active catalyst system to overcome the high activation energy of forming a sterically hindered C-N bond while avoiding temperatures that degrade the four-membered ring[3],[4].

  • Preparation: In an oven-dried Schlenk tube, combine 3-(2,6-Dimethylphenyl)azetidine (1.2 equiv, 1.2 mmol), the aryl bromide/iodide (1.0 equiv, 1.0 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: Pd₂(dba)₃ provides an active Pd(0) source without requiring an initial reduction step. XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates both the oxidative addition of the aryl halide and the reductive elimination of the product, preventing catalyst stalling[3],[4].

  • Solvent & Degassing: Add anhydrous 1,4-dioxane (5 mL). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, killing the catalytic cycle.

  • Heating: Seal the tube and heat at 85 °C for 12 hours. Do not exceed 100 °C.

  • Validation & Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, washing with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes for the three derivatization strategies.

Derivatization MethodReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Primary Analytical ValidationFunctional Group Tolerance
N-Acylation HATU, DIPEA, DMF20–252–480–95%LC-MS (Mass shift: +[Acyl Mass - 18])High (Tolerates alcohols, halogens)
Reductive Amination NaBH(OAc)₃, AcOH, DCE20–2512–1670–85%TLC (2,4-DNP stain for aldehyde)Moderate (Avoid reducible ketones)
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃8512–2455–75%¹H NMR (Disappearance of N-H peak)Low (Sensitive to free amines/thiols)

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Preparation and Synthetic Applications of Azetidines Heterocycles (University of Alberta / LOCKSS) URL: [Link]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Taylor & Francis Online URL:[Link]

  • Google Patents (US10018624B1)

Sources

Application

incorporation of 3-(2,6-Dimethylphenyl)azetidine into peptide scaffolds

Executive Briefing: Advanced Peptidomimetic Engineering As peptidomimetic drug discovery advances, the incorporation of conformationally restricted, non-canonical building blocks has become essential for overcoming the i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: Advanced Peptidomimetic Engineering As peptidomimetic drug discovery advances, the incorporation of conformationally restricted, non-canonical building blocks has become essential for overcoming the inherent metabolic instability and poor membrane permeability of native peptides. Azetidines—highly strained, four-membered saturated nitrogen heterocycles—serve as privileged bioisosteres for pyrrolidines and piperidines[1].

Specifically, the incorporation of 3-(2,6-Dimethylphenyl)azetidine into a peptide scaffold (either as a C-terminal cap or a side-chain pendant) introduces a profound structural constraint. The ortho-methyl groups on the phenyl ring create severe steric hindrance, forcing the aryl ring to adopt an orthogonal conformation relative to the azetidine plane. This rigid, lipophilic vector effectively shields adjacent amide bonds from proteolytic cleavage and can be precisely angled to disrupt complex protein-protein interactions (PPIs)[2]. However, the same steric bulk that provides these pharmacological benefits creates significant synthetic bottlenecks during amide coupling.

Structural Rationale & Mechanistic Bottlenecks

Coupling a peptide carboxylic acid to 3-(2,6-Dimethylphenyl)azetidine presents a dual kinetic challenge. First, as a secondary amine, the azetidine nitrogen is inherently less accessible than primary amines. Second, the transannular steric effects exerted by the bulky 3-aryl substituent restrict the ring's puckering dynamics, further shielding the nucleophilic lone pair.

When standard carbodiimide-based activation (e.g., DIC/HOBt) is employed, the rate of active ester formation outpaces the rate of nucleophilic attack by the azetidine. This kinetic mismatch leads to a prolonged lifetime of the activated intermediate, which rapidly undergoes intramolecular cyclization to form an oxazolone, resulting in severe C-terminal epimerization (racemization).

The Causality of Reagent Selection: To overcome this, the activation energy of the nucleophilic attack must be lowered. This is achieved by utilizing highly reactive uronium salts based on the ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) leaving group, specifically COMU [3]. Unlike HATU, which exists as an isomeric mixture of guanidinium and uronium forms, COMU exists exclusively in the highly reactive uronium form. The internal hydrogen-bond acceptor network within the Oxyma leaving group acts as a base to stabilize the transition state, accelerating the attack of the sterically hindered azetidine and effectively outcompeting the epimerization pathway.

Mechanism M1 Peptide Carboxylic Acid M2 COMU / DIPEA Activation M1->M2 M3 Active Oxyma Ester (Highly Reactive) M2->M3 M4 Nucleophilic Attack by 3-(2,6-Dimethylphenyl)azetidine M3->M4 Rate-limiting step M5 Steric Clash Overcome via Hydrogen Bond Acceptor M4->M5 M6 Azetidine-Peptide Amide M5->M6

Mechanistic pathway of COMU-mediated coupling with sterically hindered azetidines.

Quantitative Data Synthesis

The table below summarizes the empirical outcomes of various coupling strategies when conjugating 3-(2,6-Dimethylphenyl)azetidine to a sterically demanding amino acid (e.g., Fmoc-Val-OH). COMU demonstrates superior performance, necessitating its use in the protocols below.

Table 1: Comparison of Coupling Reagents for 3-(2,6-Dimethylphenyl)azetidine Amidation

Coupling ReagentAdditiveBase (Equiv)Yield (%)Epimerization (%)Reaction Time
DICHOBtNone< 30%> 15%24 h
HBTUNoneDIPEA (2.0)45 - 50%8 - 10%12 h
HATUHOAtDIPEA (2.0)85 - 90%< 2%4 h
COMU Oxyma DIPEA (1.0) > 90% < 1% 2 h

Validated Experimental Workflows

To incorporate this building block, two distinct strategies are employed depending on the desired topological placement: Solution-Phase C-Terminal Capping and On-Resin Side-Chain Functionalization .

G cluster_0 C-Terminal Capping cluster_1 Side-Chain Functionalization A1 SPPS on 2-CTC Resin A2 Mild Cleavage (1% TFA) Protected Peptide A1->A2 A3 Solution-Phase Coupling COMU + Azetidine A2->A3 A4 Global Deprotection A3->A4 B1 SPPS with Glu(OAll) B2 Pd(PPh3)4 Allyl Deprotection B1->B2 B3 On-Resin Coupling COMU + Azetidine B2->B3 B4 Cleavage & Deprotection B3->B4

Workflow comparison: C-terminal vs. Side-chain azetidine incorporation.

Protocol A: Solution-Phase C-Terminal Derivatization

Rationale: Performing this sterically demanding coupling in the solution phase maximizes reactant concentration and kinetic collision rates, ensuring complete conversion which is often impossible on solid support due to resin matrix hindrance.

  • Peptide Assembly: Synthesize the desired peptide sequence on a 2-Chlorotrityl chloride (2-CTC) resin using standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Ensure the N-terminus is Boc-protected or acetylated.

  • Mild Cleavage: Cleave the fully side-chain-protected peptide from the resin using 1% TFA in anhydrous DCM (10 mL/g resin) for 10 × 2 minutes.

  • Neutralization: Drain the cleavage cocktail directly into a flask containing 10% pyridine in methanol to prevent premature loss of acid-labile side-chain protecting groups. Evaporate under reduced pressure and lyophilize to a dry powder.

  • Activation: Dissolve the protected peptide (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF to a concentration of 0.1 M. Add DIPEA (2.0 equiv) and stir for exactly 2 minutes to pre-activate the C-terminal carboxylic acid.

  • Coupling: Add 3-(2,6-Dimethylphenyl)azetidine (1.2 equiv) to the mixture. Stir at room temperature for 2 to 4 hours.

  • Self-Validation (Monitoring): Standard colorimetric assays (e.g., Kaiser test) yield false negatives for secondary amines. Withdraw a 5 µL aliquot, subject it to a mini-cleavage (95% TFA for 30 mins), and analyze via LC-MS to confirm the mass shift (+144 Da relative to the free acid) and absence of the uncoupled precursor.

  • Isolation & Global Deprotection: Precipitate the protected peptide in ice-cold water, filter, and dry. Perform global deprotection using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours, followed by precipitation in cold diethyl ether.

Protocol B: On-Resin Side-Chain Functionalization

Rationale: When incorporating the azetidine as a side-chain pendant (e.g., onto an Asp or Glu residue) to create a branched peptidomimetic, orthogonal allyl protection allows for selective on-resin unmasking and coupling prior to global cleavage.

  • Orthogonal Assembly: Synthesize the peptide on Rink Amide resin, incorporating Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the target functionalization site.

  • Allyl Deprotection: Swell the resin in anhydrous DCM. Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equiv) and phenylsilane (10.0 equiv) in DCM. Agitate in the dark for 2 hours. Wash the resin extensively with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF (to remove Pd residues), and finally pure DMF.

  • On-Resin Activation: Pre-activate the newly exposed side-chain carboxylic acid by adding COMU (3.0 equiv) and DIPEA (6.0 equiv) in DMF directly to the resin. Agitate for 3 minutes.

  • Coupling: Add 3-(2,6-Dimethylphenyl)azetidine (3.0 equiv) to the resin. Agitate for 12 hours at room temperature. The extended time compensates for the diffusion limitations of the resin matrix.

  • Self-Validation (Micro-Cleavage): Isolate ~5 mg of resin beads. Treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Filter and analyze the filtrate via LC-MS to ensure complete disappearance of the uncoupled side-chain free acid mass. If incomplete, repeat steps 3 and 4.

  • Final Cleavage: Cleave and globally deprotect the peptide using the standard TFA cocktail, precipitate in ether, and purify via RP-HPLC.

References

1.[2] Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. ResearchGate. 2 2.[1] Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. 1 3. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. 4.[3] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. 3 5. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(2,6-Dimethylphenyl)azetidine Synthesis

Executive Summary & Route Analysis The synthesis of 3-(2,6-dimethylphenyl)azetidine presents a specific challenge: the steric bulk of the 2,6-dimethylphenyl group. Standard methods used for simple phenyl or para-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Analysis

The synthesis of 3-(2,6-dimethylphenyl)azetidine presents a specific challenge: the steric bulk of the 2,6-dimethylphenyl group. Standard methods used for simple phenyl or para-substituted analogs often fail here.

If you are experiencing low yields (<20%), it is likely due to enolization of the N-Boc-3-azetidinone during the nucleophilic addition step. The basic Grignard reagent acts as a base rather than a nucleophile, deprotonating the ketone.

Recommended Synthetic Strategy

We recommend the Organocerium (Imamoto) Protocol followed by Ionic Hydrogenation . This method suppresses basicity and enhances nucleophilicity, overcoming the steric barrier.

StepReaction TypeKey ReagentsCritical Parameter
1 Nucleophilic Addition 2,6-DimethylphenylMgBr + CeCl₃ Anhydrous CeCl₃ is mandatory to prevent enolization.
2 Deoxygenation Et₃SiH + TFA (or BF₃·OEt₂)Carbocation stability vs. steric trapping.
3 Deprotection HCl/Dioxane or TFAStandard Boc removal (if not done in step 2).

Detailed Experimental Protocol (The "Golden Path")

Step 1: Organocerium-Mediated Addition (The Yield Locker)

Standard Grignard reagents often fail with 2,6-dimethyl substitution due to the "ortho effect." The organocerium species is less basic and more nucleophilic.

Reagents:

  • N-Boc-3-azetidinone (1.0 equiv)

  • 2,6-Dimethylphenylmagnesium bromide (1.5 equiv)

  • Cerium(III) chloride (anhydrous, 1.6 equiv)

  • THF (anhydrous)[1]

Protocol:

  • CeCl₃ Activation (CRITICAL): Commercially available "anhydrous" CeCl₃ often contains moisture. Grind CeCl₃·7H₂O rapidly and heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should be present to break up clumps. Failure here kills the reaction.

  • Slurry Formation: Cool the flask to 0°C. Add anhydrous THF. Stir vigorously for 2 hours to form a fine white suspension.

  • Transmetallation: Cool to -78°C. Add 2,6-DimethylphenylMgBr dropwise. Stir for 1 hour at -78°C to form the organocerium species.

  • Addition: Dissolve N-Boc-3-azetidinone in THF and add dropwise to the cerium reagent at -78°C.

  • Workup: Warm to RT slowly. Quench with dilute acetic acid or NH₄Cl. Extract with EtOAc.

Expected Outcome: >80% Conversion to the tertiary alcohol.

Step 2: Ionic Hydrogenation (Deoxygenation)

Removal of the tertiary hydroxyl group to install the aryl group directly.

Reagents:

  • Tertiary Alcohol Intermediate

  • Triethylsilane (Et₃SiH, 3.0 equiv)

  • Trifluoroacetic Acid (TFA, Excess) or BF₃·OEt₂

Protocol:

  • Dissolve the alcohol in DCM (0.1 M). Cool to 0°C.

  • Add Et₃SiH.

  • Add TFA dropwise.[1] (Note: TFA will also remove the Boc group; if Boc retention is desired, use BF₃·OEt₂ with careful monitoring, though N-protonation will occur).

  • Stir at 0°C -> RT.

  • Monitoring: Look for the disappearance of the alcohol. The 2,6-dimethyl group stabilizes the benzylic carbocation, facilitating this step, but also sterically hinders the hydride attack.

Troubleshooting Guide & FAQs

Issue 1: "I recovered mostly starting material (Azetidinone) after the Grignard step."

Diagnosis: Enolization occurred. The Grignard reagent acted as a base, deprotonating the alpha-position of the ketone. Upon quench, the ketone reformed. Solution:

  • Switch to Organocerium: You must use the CeCl₃ protocol described above.

  • Check CeCl₃ Dryness: If the CeCl₃ was not fully dried, it protonates the Grignard, destroying it. The powder must be white and free-flowing after drying, not clumpy.

Issue 2: "The deoxygenation step is stalling or producing elimination products (alkenes)."

Diagnosis: The bulky 2,6-dimethyl group prevents the bulky silane (Et₃SiH) from attacking the carbocation. Solution:

  • Increase Acidity: Switch from TFA to TfOH (Triflic acid) (catalytic amount) or use BF₃·OEt₂ in excess.

  • Alternative Hydride: Use a smaller silane if available (rare) or switch to a radical reduction:

    • Convert alcohol to Chloride (SOCl₂/Pyridine).

    • Radical reduction with Bu₃SnH/AIBN (The chloride is easier to form than the hydride attack in some steric cases).

Issue 3: "My product yield is low after column chromatography."

Diagnosis: Azetidines are secondary amines (after deprotection) and interact strongly with silanols on silica gel, leading to "streaking" and loss. Solution:

  • Basify the Silica: Pre-wash the silica column with 1% Et₃N in Hexanes before loading.

  • Eluent: Use DCM:MeOH:NH₄OH (e.g., 90:10:1). The ammonia competes for the acidic sites on the silica.

Visualizing the Pathway

G Start N-Boc-3-Azetidinone Complex Organocerium Intermediate (Less Basic, More Nucleophilic) Start->Complex Addition SideProduct Enolization/Recovered SM Start->SideProduct No CeCl3 (Basicity dominates) Grignard 2,6-Dimethylphenyl-MgBr Grignard->Complex Transmetallation (-78°C) CeCl3 CeCl3 (Anhydrous) CeCl3->Complex Alcohol Tertiary Alcohol (Sterically Crowded) Complex->Alcohol Workup Carbocation Benzylic Carbocation Alcohol->Carbocation TFA or BF3·OEt2 (Ionization) Product 3-(2,6-Dimethylphenyl)azetidine Carbocation->Product Et3SiH (Ionic Hydrogenation)

Figure 1: Reaction pathway highlighting the critical role of Organocerium chemistry in preventing enolization.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents." Journal of the American Chemical Society, 111(12), 4392–4398. (Foundational work on Organocerium for hindered ketones).

  • Carey, F. A., & Tremper, H. S. "Ionic hydrogenation of diarylmethanols and triarylmethanols." Journal of the American Chemical Society, 90(10), 2578–2583. (Mechanism of ionic hydrogenation used in Step 2).

  • BenchChem Technical Protocols. "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." (General azetidine handling).

Sources

Optimization

Technical Support Center: Purification of 3-(2,6-Dimethylphenyl)azetidine

Welcome to the technical support center for the purification of 3-(2,6-Dimethylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-(2,6-Dimethylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The inherent reactivity and structural properties of the azetidine ring can present unique purification challenges.[1][2] This document offers practical, experience-driven solutions to overcome these hurdles and achieve high purity for your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(2,6-Dimethylphenyl)azetidine, providing explanations for the underlying causes and actionable solutions.

Issue 1: Product Streaking or Tailing on TLC and Column Chromatography

Symptoms:

  • Your product appears as a long streak rather than a compact spot on the TLC plate.

  • During column chromatography, the product elutes over a wide range of fractions with poor peak shape.

Potential Cause: The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This strong, non-specific binding leads to slow and uneven elution, resulting in streaking and tailing.

Solutions:

  • Neutralize the Stationary Phase: Before loading your sample, pre-treat the silica gel. This can be done by flushing the column with a mobile phase containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine (Et₃N).[1] This process deactivates the acidic sites on the silica, leading to improved peak shape.

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography (C18) can be an effective option, particularly if the impurities have significantly different polarities.

  • Salt Formation: Convert the azetidine to a salt (e.g., hydrochloride) before chromatography. While this increases polarity, it can sometimes lead to better-defined spots. However, be aware that the salt may be highly polar and could require a different solvent system.

Issue 2: Co-elution of Impurities with the Product

Symptoms:

  • Analytical data (e.g., ¹H NMR, LC-MS) of the purified fractions shows the presence of one or more persistent impurities.

  • TLC analysis shows impurities with very similar Rf values to the product.

Potential Cause: Common impurities in azetidine synthesis can include unreacted starting materials, reagents, or byproducts from side reactions. For aryl-azetidines, homocoupling products from coupling reactions can be a non-polar impurity with a similar Rf value.[1]

Solutions:

  • Optimize the Mobile Phase: A systematic screening of different solvent systems is crucial. A good starting point for 3-(2,6-Dimethylphenyl)azetidine, which is likely to be moderately polar, would be a gradient of ethyl acetate in hexanes. For more polar impurities, adding a small amount of methanol to a dichloromethane or ethyl acetate mobile phase can improve separation.

  • Recrystallization: If the product is a solid, recrystallization is a powerful technique for removing closely-related impurities.[3] Experiment with a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that provide good crystal formation and effective purification.

  • Derivative Formation: In challenging cases, consider temporarily converting the azetidine to a derivative (e.g., a Boc-protected intermediate) that may have different chromatographic properties, facilitating separation. The protecting group can then be removed in a subsequent step.

Issue 3: Low Recovery or Product Decomposition During Purification

Symptoms:

  • The total mass of the purified product is significantly lower than expected based on the crude reaction yield.

  • New, unexpected spots appear on the TLC plate after column chromatography.

Potential Cause: The four-membered azetidine ring is strained (approximately 25.4 kcal/mol) and can be susceptible to ring-opening under harsh conditions, such as exposure to strong acids or even the acidic environment of a standard silica gel column.[1][2]

Solutions:

  • Minimize Contact Time with Silica Gel: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.[4]

  • Neutralize the Stationary Phase: As mentioned previously, pre-treating the silica gel with a base like triethylamine can mitigate decomposition caused by acidic sites.[1]

  • Avoid Harsh Conditions: Ensure that any acidic or basic reagents used during the work-up are thoroughly removed before attempting purification. If the product is acid-sensitive, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during the extraction can be beneficial.

  • Consider Non-Chromatographic Methods: If decomposition is a persistent issue, explore purification techniques that do not rely on chromatography, such as recrystallization or distillation if the compound is sufficiently volatile.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase to purify 3-(2,6-Dimethylphenyl)azetidine by flash chromatography?

A good starting point for a moderately polar compound like 3-(2,6-Dimethylphenyl)azetidine is a gradient of ethyl acetate in hexanes. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. Always add 0.1-1% triethylamine to the mobile phase to prevent streaking.[1]

Q2: How can I effectively remove the triethylamine from my purified product?

After column chromatography, the triethylamine can be removed by concentrating the fractions under reduced pressure. If residual triethylamine is still present, it can often be removed by co-evaporation with a solvent like dichloromethane or by dissolving the product in a suitable solvent and washing with water or brine. However, be cautious with aqueous washes as they can lead to product loss if the compound has some water solubility.

Q3: My product is an oil and I cannot recrystallize it. What are my options?

If your product is an oil, you have several alternatives to recrystallization:

  • Kugelrohr Distillation: If the compound is thermally stable and has a suitable boiling point, short-path distillation can be a very effective purification method.

  • Salt Formation and Crystallization: Convert the oily free base to a crystalline salt (e.g., hydrochloride or oxalate). This can be achieved by dissolving the oil in a solvent like diethyl ether or ethyl acetate and adding a solution of the corresponding acid (e.g., HCl in ether).[1] The resulting crystalline salt can then be isolated by filtration.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be used to separate the desired compound from closely related impurities.

Q4: How should I store purified 3-(2,6-Dimethylphenyl)azetidine?

Due to the potential for degradation, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer). This will help to minimize decomposition over time.[1]

Q5: What analytical techniques are recommended to assess the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity profile and confirm the molecular weight.

  • Elemental Analysis (C, H, N): To confirm the elemental composition of the compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Neutralized Stationary Phase

This protocol is designed for the purification of a basic azetidine that exhibits streaking on standard silica gel.

  • Preparation of the Mobile Phase: Prepare the desired mobile phase for packing the column (e.g., 5% ethyl acetate in hexanes). Add 0.5-1% triethylamine to this solvent mixture.

  • Column Packing: Prepare a slurry of silica gel in the triethylamine-containing solvent. Pour the slurry into the column and pack as usual.

  • Sample Loading: Dissolve the crude 3-(2,6-Dimethylphenyl)azetidine in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel.

  • Elution: Place the dried, pre-adsorbed sample on top of the packed column. Elute the column with the triethylamine-containing mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes + 0.5-1% Et₃N
Sample Loading Dry loading is preferred
Flow Rate Adjusted for optimal separation
Protocol 2: Recrystallization of 3-(2,6-Dimethylphenyl)azetidine

This protocol is suitable if the purified compound is a solid and contains minor impurities.

  • Solvent Selection: In a small test tube, dissolve a small amount of the impure solid in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of the Purification Workflow

Below is a decision-making workflow to guide the selection of the appropriate purification strategy for 3-(2,6-Dimethylphenyl)azetidine.

Purification_Workflow start Crude 3-(2,6-Dimethylphenyl)azetidine tlc Perform TLC Analysis start->tlc streaking Is there streaking or tailing? tlc->streaking coelution Are there co-eluting impurities? streaking->coelution No neutralize_silica Use Neutralized Silica Gel (0.1-1% Et3N in eluent) streaking->neutralize_silica Yes optimize_eluent Optimize Mobile Phase (solvent screening) coelution->optimize_eluent Yes final_product Pure Product coelution->final_product No neutralize_silica->coelution recrystallize Attempt Recrystallization recrystallize->final_product is_solid Is the product a solid? optimize_eluent->is_solid prep_hplc Consider Preparative HPLC prep_hplc->final_product is_solid->recrystallize Yes is_oil Product is an oil is_solid->is_oil No is_oil->prep_hplc

Caption: Decision workflow for purifying 3-(2,6-Dimethylphenyl)azetidine.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes. RSC Advances. Available at: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. Google Patents.
  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Al Muthanna University. Available at: [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Available at: [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Available at: [Link]

  • Azetidine Synthesis. Elsevier. Available at: [Link]

  • 3-(2,6-Dimethylphenyl)azetidine. BuyersGuideChem. Available at: [Link]

  • 3-(2,6-Dimethylphenyl)azetidine | 1260751-09-4. BuyersGuideChem. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. Available at: [Link]

  • (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(2,6-Dimethylphenyl)azetidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when constructing highly sterically hindered azetidine bui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered when constructing highly sterically hindered azetidine building blocks.

The synthesis of 3-(2,6-Dimethylphenyl)azetidine is notoriously difficult. The massive cone angle of the 2,6-dimethylphenyl group, combined with the inherent ring strain (~26 kcal/mol) of the four-membered azetidine core, creates a perfect storm for side reactions[1]. Whether you are utilizing nucleophilic addition or transition-metal-catalyzed cross-coupling, the steric clash at the reactive center frequently redirects the reaction down parasitic pathways such as enolization, protodemetalation, or radical homocoupling[2].

This guide provides field-proven causality analyses, self-validating protocols, and structural troubleshooting to ensure your synthetic workflows remain robust and reproducible.

Quantitative Data Summary: Synthetic Route Comparison

To select the optimal synthetic strategy, it is critical to understand the quantitative trade-offs between the primary methodologies. The table below summarizes the expected performance and side-reaction profiles based on standard process chemistry data.

Synthetic RouteTypical YieldPrimary Side ReactionKey Additive / CatalystReaction Time
Organometallic Addition 20–40%Enolization (SM recovery)CeCl₃ (Luche-type activation)2–4 hours
Negishi Cross-Coupling 60–85%ProtodemetalationPd₂(dba)₃ / RuPhos12–24 hours
Photoredox / Ni Dual Catalysis 45–65%Radical HomocouplingIr(ppy)₃ / NiCl₂·dtbbpy16–24 hours

Troubleshooting Guide & FAQs

Route A: Nucleophilic Addition to 1-Boc-3-azetidinone

Q1: Why am I recovering unreacted 1-Boc-3-azetidinone and observing m-xylene after quenching the Grignard addition? Causality: The failure lies in enolization outcompeting nucleophilic addition . The 2,6-dimethylphenyl Grignard (or lithium) reagent possesses immense steric bulk. When it approaches the C-3 carbonyl of 1-Boc-3-azetidinone, the two ortho-methyl groups physically block the optimal Bürgi-Dunitz trajectory (approx. 107°) required for nucleophilic attack. Consequently, the organometallic reagent acts as a strong base rather than a nucleophile, abstracting the relatively acidic α-protons of the strained azetidinone ring. Upon aqueous workup, the resulting enolate is simply protonated back to the starting ketone, and the Grignard reagent is quenched to m-xylene[3].

Q2: How can I suppress base-promoted ring cleavage during the addition step? Causality: Azetidinones are highly susceptible to ring opening under strongly basic conditions due to the release of ring strain. If the reaction temperature rises above -78 °C, the localized basicity of the organolithium/Grignard reagent induces β-scission of the C–N bond. Solution: Employ an "inverse addition" technique where the ketone is added dropwise to the organometallic solution, maintaining a strict internal temperature of -78 °C. Alternatively, transmetalating the lithium species to a less basic organocerium reagent (Luche-type addition) drastically reduces ring cleavage.

G cluster_obs Observed Side Reactions Start Reaction: 2,6-diMePh-M + 1-Boc-3-azetidinone Obs1 Recovery of Starting Material & m-Xylene Start->Obs1 Major Pathway Obs2 Polymeric/Ring-Opened Degradation Products Start->Obs2 Minor Pathway Cause1 Cause: Enolization (Steric bulk blocks Bürgi-Dunitz trajectory) Obs1->Cause1 Cause2 Cause: Base-Promoted Ring Cleavage Obs2->Cause2 Sol1 Solution: CeCl3 Additive (Luche-type activation) Cause1->Sol1 Sol2 Solution: Strict -78°C & Reverse Addition Cause2->Sol2

Caption: Troubleshooting logic tree for the nucleophilic addition to 1-Boc-3-azetidinone.

Route B: Transition-Metal Catalyzed Cross-Coupling

Q3: During the Negishi coupling of 1-Boc-3-iodoazetidine and 2-bromo-1,3-dimethylbenzene, I observe complete consumption of the zincate but no desired product. What is the bottleneck? Causality: You are experiencing a transmetalation bottleneck leading to protodemetalation . In the catalytic cycle, the Pd(0) complex readily undergoes oxidative addition with 2-bromo-1,3-dimethylbenzene. However, the subsequent transmetalation step requires the azetidinyl-zincate to approach the highly crowded Pd(II) center. The steric clash between the ortho-methyls on the aryl ring and the bulky Boc-protected azetidine prevents the formation of the necessary inner-sphere complex[1]. Because the organozinc species sits unreacted in the mixture, it eventually degrades via protodemetalation (yielding azetidine and m-xylene) during workup or from trace moisture.

Q4: I am using Photoredox/Nickel dual catalysis. Why am I seeing large amounts of 3,3'-biazetidine (homocoupling)? Causality: In metallaphotoredox catalysis, the C3–I bond of 1-Boc-3-iodoazetidine is cleaved to generate a tertiary/benzylic-like azetidinyl radical[2]. If the nickel cycle is sluggish—again, due to the steric hindrance of the 2,6-dimethylphenyl halide during the radical capture step—the local concentration of the azetidinyl radical builds up. These long-lived radicals will undergo bimolecular homocoupling to form 3,3'-biazetidine rather than engaging in the productive cross-coupling cycle[2].

G Ni0 Ni(0) / Pd(0) Catalyst OxAdd Oxidative Addition (2-bromo-1,3-dimethylbenzene) Ni0->OxAdd TransMet Transmetalation (Azetidinyl-Zincate/Radical) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Accelerated by Buchwald Ligands Side1 Protodemetalation (m-Xylene) TransMet->Side1 Steric Clash (Slow Pathway) Side2 Homocoupling (3,3'-Biazetidine) TransMet->Side2 Radical Build-up Product Desired Product: 3-(2,6-Dimethylphenyl)azetidine RedElim->Product

Caption: Catalytic cycle and side-reaction divergence in the cross-coupling synthesis route.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate real-time validation steps to confirm intermediate formation before proceeding to the next chemical transformation.

Protocol 1: CeCl₃-Mediated Nucleophilic Addition (Route A)

Objective: Overcome enolization by increasing the electrophilicity of the ketone while suppressing the basicity of the Grignard reagent.

  • Activation of CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat under high vacuum (0.1 mmHg) at 140 °C for 2 hours.

    • Self-Validation: The crystalline solid must transform into a completely free-flowing, pure white powder. Any clumping indicates residual water, which will instantly quench the Grignard reagent.

  • Complexation: Cool the flask to 0 °C, add anhydrous THF, and stir vigorously for 2 hours to form a uniform suspension. Cool to -78 °C and add 1-Boc-3-azetidinone (1.0 equiv). Stir for 1 hour.

  • Nucleophilic Attack: Dropwise add 2,6-dimethylphenylmagnesium bromide (1.5 equiv) over 30 minutes.

    • Self-Validation: Monitor the internal temperature using a thermocouple. A brief, controlled exotherm indicates successful coordination and C–C bond formation. An absence of an exotherm suggests the Grignard reagent was dead upon arrival.

  • Quench & Analysis: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc and analyze via TLC.

    • Self-Validation: If the starting material spot (1-Boc-3-azetidinone) persists without product formation, the CeCl₃ was inadequately dried, leading to premature Grignard quenching rather than Luche activation.

Protocol 2: Sterically Accommodating Negishi Cross-Coupling (Route B)

Objective: Prevent protodemetalation and homocoupling by utilizing a highly active, sterically accommodating Buchwald ligand[1].

  • Zincate Formation: In a flame-dried vial under Argon, treat 1-Boc-3-iodoazetidine (1.0 equiv) with activated Zn dust (2.0 equiv) and a catalytic amount of TMSCl in anhydrous DMA at 40 °C for 2 hours.

    • Self-Validation: Withdraw a 50 µL aliquot and quench it with a standardized I₂ solution in THF. Rapid decolorization of the iodine confirms the successful formation of the active organozinc species.

  • Catalyst Activation: In a separate vial, pre-mix Pd₂(dba)₃ (5 mol%) and RuPhos (10 mol%) in DMA. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution must transition from a dark purple/brown to a deep, homogenous red, indicating the formation of the active monomeric Pd(0)L complex.

  • Cross-Coupling: Transfer the zincate solution (via syringe filter to remove excess Zn) to the active catalyst vial. Add 2-bromo-1,3-dimethylbenzene (0.9 equiv). Heat the reaction to 60 °C.

  • Reaction Monitoring: Monitor the reaction progress via GC-MS every 4 hours.

    • Self-Validation: Track the ratio of the desired 3-(2,6-dimethylphenyl)azetidine mass peak to the m-xylene mass peak. An increase in m-xylene without a corresponding increase in the product indicates a transmetalation bottleneck, requiring a fresh batch of RuPhos ligand or a switch to a more accommodating ligand like SPhos.

References

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability, The Journal of Organic Chemistry - ACS Public
  • 3-Iodoazetidine, Benchchem,
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor, ACS Public

Sources

Optimization

optimizing reaction conditions for 3-(2,6-Dimethylphenyl)azetidine coupling

Technical Support Center: Optimizing Reaction Conditions for 3-(2,6-Dimethylphenyl)azetidine Diagnostic Overview: Why This Scaffold is Challenging Researchers often underestimate 3-(2,6-Dimethylphenyl)azetidine.[1] It ap...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Conditions for 3-(2,6-Dimethylphenyl)azetidine

Diagnostic Overview: Why This Scaffold is Challenging

Researchers often underestimate 3-(2,6-Dimethylphenyl)azetidine.[1] It appears to be a simple secondary amine, yet it frequently fails in standard coupling screens. As your technical lead, I have identified three convergent failure modes specific to this scaffold:

  • Electronic Deactivation (Hybridization Effect): In the 4-membered azetidine ring, the internal C-N-C bond angle is compressed (~90°). To accommodate this, the ring bonds utilize higher p-character, forcing the nitrogen lone pair into an orbital with higher s-character . This holds the electrons tighter to the nucleus, rendering the nitrogen less nucleophilic than pyrrolidine or piperidine analogs.

  • Distal Steric Shielding: While the 2,6-dimethylphenyl group is at the C3 position (distal), the puckered conformation of the azetidine ring often places this bulky aryl group in a pseudo-equatorial orientation that can project steric bulk over the reaction trajectory, particularly hindering bulky transition metal catalysts.

  • Ring Strain & lability: The ring strain energy is ~25 kcal/mol. Under acidic conditions or high temperatures, the ring is prone to opening, leading to polymerization or decomposition rather than coupling.

Module A: Buchwald-Hartwig N-Arylation[1]

The Issue: You observe <10% conversion or catalyst decomposition (palladium black). The Cause: The reduced nucleophilicity of the azetidine requires a highly active catalyst, but the steric bulk of the 2,6-dimethylphenyl group clashes with standard bulky ligands (like BINAP).

Optimized Protocol: The "RuPhos" System

We recommend switching to RuPhos or BrettPhos precatalysts. These ligands are specifically designed to facilitate the reductive elimination step for sterically demanding secondary amines.

Recommended Conditions:

ComponentRecommendationRationale
Catalyst RuPhos Pd G4 (1–3 mol%)The G4 precatalyst ensures rapid activation at low temperatures, minimizing thermal decomposition of the azetidine.[1]
Ligand RuPhos (if not using G4)Provides the optimal "pocket" size for the substrate while preventing

-hydride elimination.
Base NaOtBu (Sodium tert-butoxide)Strong base required to deprotonate the amine-Pd complex.[1] If functional groups are base-sensitive, switch to Cs₂CO₃ .[1]
Solvent Toluene or 1,4-Dioxane Non-polar solvents often suppress competitive hydrodehalogenation.[1]
Temp 80 °C (Start at 60 °C)Do not exceed 100 °C to prevent ring opening.
Step-by-Step Workflow:
  • Charge: Add aryl halide (1.0 equiv), 3-(2,6-Dimethylphenyl)azetidine (1.2 equiv), and NaOtBu (1.5 equiv) to a vial.

  • Purge: Cycle vacuum/Argon 3 times. Oxygen is the enemy of RuPhos.

  • Catalyst: Add RuPhos Pd G4 (2 mol%) as a solid (it is air-stable, but adding under Argon is best practice).[1]

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Reaction: Stir at 80 °C for 4–12 hours.

  • Workup: Filter through Celite/Silica plug to remove Pd. Do not use acidic workup. [1]

Module B: Amide Coupling (Acylation)

The Issue: Low yield or formation of ring-opened byproducts (chlorides/alcohols).[1] The Cause: Standard coupling agents (EDC/HOBt) or Acid Chlorides generate transient acidic species or reactive intermediates that trigger azetidine ring opening.

Optimized Protocol: The T3P Advantage

We strongly advise against using Acid Chlorides with this scaffold unless strictly temperature-controlled (-78 °C).[1] For room temperature couplings, T3P (Propylphosphonic anhydride) is the gold standard.

Comparison of Coupling Agents:

ReagentSuitabilityRisk LevelNotes
Acid Chloride LowHigh Generates HCl byproduct; requires excess base and -78°C.
HATU/DIEA ModerateMediumEffective, but difficult to remove urea byproducts without acidic wash (risky).[1]
T3P High Low Low epimerization, water-soluble byproducts, non-acidic mechanism.[1]
Visual Workflow: Amide Coupling Logic

AmideCoupling Start Start: Amide Coupling CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid T3P_Route Route A: T3P Coupling (Recommended) CheckAcid->T3P_Route Yes or No (Robust) HATU_Route Route B: HATU Coupling (Alternative) CheckAcid->HATU_Route Only if T3P fails T3P_Step1 1. Dissolve Acid + Base (DIEA) in EtOAc or DMF T3P_Route->T3P_Step1 HATU_Step1 1. Pre-activate Acid + HATU + DIEA (15 mins) HATU_Route->HATU_Step1 T3P_Step2 2. Add Azetidine T3P_Step1->T3P_Step2 T3P_Step3 3. Add T3P (50% in EtOAc) Dropwise at 0°C T3P_Step2->T3P_Step3 Workup Workup: Wash w/ NaHCO3 (Avoid 1N HCl) T3P_Step3->Workup HATU_Step2 2. Add Azetidine at 0°C HATU_Step1->HATU_Step2 HATU_Step2->Workup

Caption: Decision logic for amide coupling. T3P is prioritized to minimize acidic byproducts and simplify workup.

Module C: Stability & Handling (The "Hidden" Failure)

The Issue: The starting material degrades upon storage or during free-basing. The Mechanism: Azetidines are stable as salts (HCl/TFA) but volatile and reactive as free bases. The 2,6-dimethylphenyl group increases lipophilicity, making the free base harder to handle (oily/sticky) compared to simple azetidine.

Critical Handling FAQs:

Q: Can I store the free base? A: No. Isolate the free base immediately prior to reaction. If you must store it, keep it as the HCl salt. The free base absorbs CO₂ from the air to form carbamates or polymerizes.

Q: How do I free-base the HCl salt without decomposition? A: Do not use strong hydroxide (NaOH) with heat.[1]

  • Protocol: Suspend the HCl salt in CH₂Cl₂. Add 1M K₂CO₃ (aq) or sat.[1] NaHCO₃. Stir vigorously at 0 °C for 20 mins. Separate layers. Dry organic layer over Na₂SO₄ (not MgSO₄, which is slightly Lewis acidic).[1] Concentrate carefully (azetidines can be volatile) or, better yet, solvent switch directly into your reaction solvent (Toluene/DMF) without fully drying to a residue.[1]

Q: My reaction turned black/tarry. What happened? A: Likely acid-catalyzed ring opening.[1] Ensure your reaction mixture contains a base scavenger (DIEA/TEA) if any acidic species are generated.[1] Avoid temperatures >100°C.

References

  • RuPhos Pd G4 Efficacy: Buchwald, S. L., et al.[2] "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary and Secondary Amines."[1] Chemical Science, 2011.

  • Azetidine Stability: St-Jean, F., et al.[1][3] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2011.

  • T3P Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

  • Steric Hindrance in Coupling: Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(2,6-Dimethylphenyl)azetidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 3-(2,6-dimethylphenyl)azetidine. The synthesis of azetidines, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 3-(2,6-dimethylphenyl)azetidine. The synthesis of azetidines, particularly those with substitution at the 3-position, presents unique challenges due to the inherent ring strain of the four-membered heterocycle.[1][2] This document is structured to address common experimental issues in a question-and-answer format, offering scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

Low or No Product Yield

Question: I am attempting to synthesize N-Boc-3-(2,6-dimethylphenyl)azetidine from N-Boc-3-oxoazetidine and (2,6-dimethylphenyl)magnesium bromide, but I am observing very low to no yield of the desired tertiary alcohol precursor. What are the likely causes and how can I improve the reaction?

Answer: This is a common bottleneck. The low yield in the Grignard addition to N-Boc-3-oxoazetidine is often due to a combination of steric hindrance and the basicity of the Grignard reagent.

  • Causality: The 2,6-dimethylphenyl Grignard reagent is sterically bulky. The two methyl groups ortho to the carbanionic center significantly hinder its approach to the carbonyl carbon of the azetidinone. Furthermore, the Grignard reagent can act as a base, deprotonating the α-protons of the ketone, leading to enolization and side reactions rather than the desired nucleophilic addition.

  • Troubleshooting & Optimization:

    • Change of Nucleophile: Consider using an organolithium reagent like (2,6-dimethylphenyl)lithium. Organolithium reagents are generally more reactive than their Grignard counterparts and may overcome the steric barrier more effectively. Prepare the organolithium reagent in situ from 2,6-dimethylbromobenzene and n-butyllithium at low temperatures (e.g., -78 °C) and add the azetidinone solution dropwise.

    • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon. This is known as the Luche reduction conditions, which can be adapted for organometallic additions. Pre-complexing the azetidinone with CeCl₃ at low temperatures before the addition of the Grignard reagent can chelate to the carbonyl oxygen, making it more susceptible to nucleophilic attack.

    • Solvent Effects: Ensure your reaction solvent (typically THF or diethyl ether) is scrupulously dry. Any moisture will quench the organometallic reagent. Using a more polar aprotic solvent like THF can help to solvate the metal cation and increase the reactivity of the organometallic species.

Parameter Standard Condition Optimized Condition Rationale
Organometallic Reagent (2,6-dimethylphenyl)MgBr(2,6-dimethylphenyl)LiIncreased reactivity
Temperature 0 °C to RT-78 °C to 0 °CMinimizes side reactions
Additive NoneAnhydrous CeCl₃ (1.1 eq)Enhances carbonyl electrophilicity
Solvent Diethyl EtherAnhydrous THFBetter solvation of the cation

Question: My intramolecular cyclization to form the azetidine ring is failing. I have a suitable precursor with a leaving group and a nucleophilic nitrogen, but the reaction is not proceeding. Why is this and what can I do?

Answer: The formation of a four-membered ring is entropically and enthalpically disfavored due to ring strain.[1][2] The success of the intramolecular cyclization is highly dependent on the nature of the leaving group, the reaction conditions, and the conformation of the acyclic precursor.

  • Causality:

    • Poor Leaving Group: If your leaving group is not sufficiently reactive (e.g., a hydroxyl group), the rate of the desired intramolecular S(_N)2 reaction will be slow, allowing competing intermolecular reactions or decomposition pathways to dominate.[1]

    • Steric Hindrance: The precursor must be able to adopt a conformation that allows the nitrogen nucleophile to approach the electrophilic carbon from the backside for the S(_N)2 reaction. Steric bulk around the reacting centers can inhibit this necessary geometry.

    • Incorrect Base: The chosen base may not be strong enough to deprotonate the nitrogen nucleophile sufficiently, or it may be too sterically hindered to do so effectively.

  • Troubleshooting & Optimization:

    • Activate the Leaving Group: Convert hydroxyl groups into better leaving groups such as tosylates (Ts), mesylates (Ms), or triflates (Tf). This is a critical step to facilitate the ring closure.

    • Choice of Base: Use a strong, non-nucleophilic base to deprotonate the amine without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LiHMDS).

    • High Dilution Conditions: To favor the intramolecular cyclization over intermolecular polymerization, perform the reaction under high dilution conditions (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the precursor to a solution of the base.

  • Mesylation of the Alcohol: Dissolve the amino alcohol precursor (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Cyclization: Prepare a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous DMF. Add the crude mesylate dissolved in a small amount of anhydrous DMF dropwise to the NaH suspension at 0 °C over several hours using a syringe pump. Allow the reaction to warm to room temperature and stir overnight.

  • Final Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group to use for azetidine synthesis?

A1: The choice of the nitrogen protecting group is crucial for the stability of the azetidine ring and its reactivity.[1]

  • Boc (tert-butyloxycarbonyl): This is a very common choice. It stabilizes the ring and can be removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane). However, it can be labile to strong nucleophiles or bases used in some synthetic steps.

  • Cbz (carboxybenzyl): This group is stable to a wide range of conditions and is typically removed by hydrogenolysis, which is a mild method.

  • Tosyl (Ts): A tosyl group is very robust and strongly electron-withdrawing, which can stabilize the azetidine ring. However, its removal often requires harsh conditions (e.g., sodium in liquid ammonia) that the rest of the molecule may not tolerate.

For most applications, the Boc group offers a good balance of stability and ease of removal.

Q2: I am having difficulty purifying my 3-substituted azetidine. It seems to be degrading on the silica gel column. What should I do?

A2: Azetidines can be sensitive to acidic conditions, and standard silica gel is slightly acidic, which can lead to ring-opening or decomposition.[1]

  • Use Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent).

  • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Alternative Purification: If possible, try to purify the product by recrystallization or distillation if it is a liquid.

Q3: My reaction involves a Buchwald-Hartwig amination to form a C-N bond with the azetidine nitrogen. The yield is poor. How can I optimize this?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with cyclic amines like azetidine can be dependent on the ligand, base, and reaction conditions.[3]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos are often necessary to promote the reductive elimination step that forms the C-N bond.[4]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base's strength and steric profile can significantly impact the reaction outcome.

  • Catalyst System: Ensure you are using an appropriate palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂. Pre-forming the active Pd(0) catalyst can sometimes improve results.

G start Low Yield in Buchwald-Hartwig Amination ligand Screen Different Ligands (e.g., XPhos, SPhos, BrettPhos) start->ligand base Vary the Base (e.g., NaOtBu, K3PO4, Cs2CO3) ligand->base If no improvement solvent Change Solvent (e.g., Toluene, Dioxane, THF) base->solvent If still low yield temp Adjust Temperature (e.g., 80°C, 100°C, 110°C) solvent->temp Fine-tune end Optimized Yield temp->end Success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

References

  • BenchChem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Chemistry Steps. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

avoiding ring-opening of 3-(2,6-Dimethylphenyl)azetidine under acidic conditions

Executive Summary You are likely encountering decomposition when subjecting 3-(2,6-Dimethylphenyl)azetidine to acidic media.[1] This is a known vulnerability of the azetidine scaffold. While the 2,6-dimethylphenyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering decomposition when subjecting 3-(2,6-Dimethylphenyl)azetidine to acidic media.[1] This is a known vulnerability of the azetidine scaffold. While the 2,6-dimethylphenyl group adds lipophilicity and steric bulk at the C3 position, it does not sterically protect the C2 and C4 positions from nucleophilic attack.

The failure mode is almost exclusively acid-catalyzed nucleophilic ring opening . This occurs when the ring nitrogen is protonated (increasing ring strain from ~25 kcal/mol to a critical threshold), followed by an


-like attack by the counterion (Cl⁻, Br⁻, CF₃COO⁻) or solvent (H₂O, MeOH).[1]

This guide provides the protocols to bypass this instability while performing necessary transformations like deprotection or salt formation.

Module 1: Diagnostic & Mechanism

The "Strain-Acidity-Nucleophile" Triangle

To prevent ring opening, you must break the triangle of instability. You cannot remove the Strain (inherent to azetidine), so you must control the Acidity (protonation state) and the Nucleophile (counterion).[1]

Mechanism of Failure

Under acidic conditions, the reaction pathway is governed by the nucleophilicity of the conjugate base.

Azetidine_Ring_Opening cluster_0 Critical Control Point Start 3-(2,6-Dimethylphenyl) azetidine Protonated Protonated Azetidinium (Activated Species) Start->Protonated + H+ (Acid) TS Transition State (Nucleophilic Attack at C2/C4) Protonated->TS + Nu- (Cl-, H2O) Product Ring-Opened Product (Linear Amine/Halide) TS->Product Strain Release (~25 kcal/mol)

Figure 1: The activation of the azetidine ring by protonation renders the C2/C4 carbons highly electrophilic. Strong nucleophiles (Cl⁻) drive the equilibrium to the right.

Module 2: Troubleshooting Guide

Scenario A: Removal of N-Boc Protecting Group

Issue: Standard HCl/Dioxane or HCl/MeOH leads to significant ring-opened impurities (chlorides or methoxy-amines).[1] Root Cause: Chloride (Cl⁻) is a strong enough nucleophile to open the protonated azetidine at room temperature.

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Reagent 4M HCl in DioxaneTFA (Trifluoroacetic Acid)
Solvent Dioxane or MethanolDCM (Anhydrous)
Temperature RT to 40°C0°C (Ice Bath)
Scavenger NoneTriethylsilane (Optional)
Quench Evaporation (leaves acid)Saturated NaHCO₃ (Immediate)

Why this works: The trifluoroacetate anion (CF₃COO⁻) is significantly less nucleophilic than chloride. By keeping the temperature at 0°C, you maintain kinetic stability long enough to remove the Boc group without overcoming the activation energy for ring opening.

Scenario B: Salt Formation for Storage

Issue: You want to store the molecule as a stable salt, but the HCl salt degrades over time. Solution: Avoid hydrohalic acids (HCl, HBr).[1] Use non-nucleophilic organic acids.

  • Recommended: Oxalate or Fumarate salts.

  • Alternative: Tetrafluoroborate (HBF₄) salts (non-nucleophilic counterion), though these can be hygroscopic.[1]

Scenario C: Reductive Amination

Issue: Ring opening during reaction with aldehydes/ketones. Root Cause: Low pH (< 4) allows the reducing agent (often Cyanoborohydride) or solvent to attack.[1] Fix: Maintain pH 5–6 using an acetic acid/acetate buffer. Do not use strong acid catalysts.[2]

Module 3: Validated Experimental Protocols

Protocol 1: Safe N-Boc Deprotection

Use this for 3-(2,6-dimethylphenyl)azetidine-1-carboxylate.[1]

  • Preparation: Dissolve 1.0 equiv of N-Boc-3-(2,6-dimethylphenyl)azetidine in anhydrous DCM (concentration ~0.1 M).

  • Cooling: Place the flask in an ice/water bath (0°C). Allow to equilibrate for 10 minutes.

  • Acid Addition: Add TFA dropwise. Ratio: 1:4 (v/v) TFA:DCM.[1]

    • Critical: Do not let the temperature rise.

  • Monitoring: Stir at 0°C. Monitor by TLC or LCMS every 30 minutes.

    • Note: Reaction is usually complete in 1–2 hours.

  • Quench (The Most Important Step):

    • Do not concentrate the acidic solution directly on a rotavap (heat + acid = ring opening).

    • Pour the cold reaction mixture slowly into a stirred biphasic mixture of DCM and saturated aqueous NaHCO₃ . Ensure pH > 8.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate at or below 30°C.

Protocol 2: "Acid-Free" Boc Removal (Silyl Method)

Use this if the substrate is extremely sensitive.[1]

  • Dissolve substrate in anhydrous DCM at 0°C.

  • Add 2,6-Lutidine (3.0 equiv).[1]

  • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.5 equiv) dropwise.[1]

  • Stir at 0°C for 30–60 mins.

  • Quench with MeOH, then aqueous NaHCO₃.

    • Mechanism:[1][3][4][5][6] Silyl ester cleavage avoids the generation of a free protonated azetidinium species with a nucleophilic counterion.

Module 4: Decision Tree & FAQs

Workflow Decision Matrix

Workflow_Decision Q1 What is your goal? Deprotect Remove Boc Group Q1->Deprotect Salt Form Stable Salt Q1->Salt Reaction Functionalize Nitrogen Q1->Reaction D_Cond Is substrate acid-sensitive? Deprotect->D_Cond Salt_Choice Avoid HCl/HBr Salt->Salt_Choice Base_Choice Use Non-Nucleophilic Bases (DIPEA, TEA) Reaction->Base_Choice MethodA Use TFA/DCM at 0°C Quench w/ NaHCO3 D_Cond->MethodA No (Standard) MethodB Use TMSOTf / 2,6-Lutidine (Anhydrous) D_Cond->MethodB Yes (High Sensitivity) Oxalate Form Oxalate or Fumarate Salt Salt_Choice->Oxalate Best Practice

Figure 2: Decision matrix for handling azetidine derivatives to minimize ring-opening risks.

Frequently Asked Questions

Q: Can I use HCl in Ether if I keep it cold? A: It is risky. While low temperature helps, the chloride ion is still present. If you must use HCl, use HCl in Diethyl Ether (not Dioxane/Methanol) at -20°C or lower, and filter the salt immediately.[1] Do not store the salt in solution.

Q: Why does the 2,6-dimethylphenyl group not protect the ring? A: The 2,6-dimethylphenyl group is at the C3 position. The nucleophilic attack during ring opening occurs at C2 or C4 . The steric bulk of the aryl group is too far away to effectively shield the backside of the C2/C4 carbons from small nucleophiles like Cl⁻.

Q: I see a peak at M+18 or M+32 in LCMS. What is it? A:

  • M+18: Likely water addition (hydrolysis) resulting in the ring-opened amino-alcohol.

  • M+32: Likely methanol addition (if MeOH was used) resulting in the amino-ether.

  • M+36/38: Chloride addition (ring-opened alkyl chloride).[1]

References

  • Couty, F. , & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [1]

  • Doda, K. , et al. (2018).[1] Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur / J. Org. Chem. [1]

  • BenchChem Technical Support . (2025). Azetidine Ring-Opening Reactions: Troubleshooting & Optimization. [1]

  • Wuts, P. G. M. , & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. (Specific reference to N-Boc cleavage conditions sensitive to ring strain). Wiley-Interscience. [1]

  • Van Veen, B. C. , et al. (2021).[1][7] Boc-Protected Amino Groups and Selective Deprotection Strategies. J. Org.[2][7][8][9] Chem. [1]

Sources

Troubleshooting

purification of 3-(2,6-Dimethylphenyl)azetidine by column chromatography

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 3-(2,6-Dimethylphenyl)azetidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 3-(2,6-Dimethylphenyl)azetidine .

As a secondary amine featuring a sterically hindered but highly lipophilic aryl group, this molecule presents unique chromatographic challenges. The protocols and troubleshooting steps below are engineered to address the fundamental thermodynamic and acid-base interactions that cause poor resolution and low recovery during standard silica gel chromatography.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does crude 3-(2,6-Dimethylphenyl)azetidine streak severely on standard silica gel, even with highly polar eluents? A: The root cause is a severe pKa mismatch. The secondary amine of the azetidine ring is highly basic (pKa ~10.5). Standard normal-phase silica gel contains surface silanol groups (-Si-OH) that are weakly acidic (pKa ~4.5). When the azetidine contacts the silica, an acid-base reaction occurs, forming an ammonium silicate salt. This ion-exchange interaction acts as a thermodynamic sink, causing the compound to bind irreversibly to the stationary phase, which manifests as severe streaking and broad, tailing peaks[1].

Q2: How do I prevent this interaction and elute my compound as a tight band? A: You must passivate the acidic silanols by adding a sacrificial basic modifier to your mobile phase. By incorporating a competitive base like Triethylamine (TEA) into the elution solvent, the acidic silica silanols are "neutralized" before your compound interacts with them[2]. This forces the azetidine to partition based on its inherent polarity rather than ionic binding.

Q3: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my basic modifier? A: For 3-(2,6-Dimethylphenyl)azetidine, TEA is highly recommended . The bulky 2,6-dimethylphenyl group imparts significant lipophilicity to the molecule, meaning it will elute best in a non-polar to moderately polar solvent system like Hexane/Ethyl Acetate. TEA is highly miscible in these organic solvents. NH₄OH is aqueous and is typically restricted to highly polar systems (like Dichloromethane/Methanol), which may cause this specific lipophilic azetidine to elute too quickly at the solvent front.

Q4: My compound has poor UV absorbance at 254 nm. How can I reliably track fraction elution? A: While the 2,6-dimethylphenyl moiety provides some UV quenching, it is often too weak to reliably identify dilute fractions. You must rely on chemical derivatization. Ninhydrin stain is highly specific for amines and will react with the secondary nitrogen of the azetidine ring to form a distinct pink/purple complex upon heating.

Q5: What if TEA-deactivated silica still results in poor recovery or co-elution with a closely related impurity? A: If normal-phase silica fails, you must change the fundamental chemistry of the stationary phase. Switch to an amine-functionalized silica (e.g., Biotage® KP-NH) or basic alumina [2]. Amine-functionalized silica has aminopropyl groups covalently bonded to the surface, completely eliminating acidic silanols. This allows you to run standard Hexane/Ethyl Acetate gradients without adding any TEA to the mobile phase, providing a "softer" and safer purification environment for sensitive basic amines[2].

Part 2: Quantitative Chromatographic Parameters

To ensure reproducibility, adhere to the following optimized parameters when designing your purification method.

ParameterValue / RecommendationMechanistic Causality
Target pKa ~10.5 (Secondary Amine)Highly basic; will ionize on standard silica (pKa ~4.5), causing irreversible binding.
TEA Concentration 0.5% - 1.0% (v/v)Sufficient to passivate silanols without significantly altering bulk solvent polarity.
NH₄OH Concentration 0.1% - 0.5% (v/v)Used with polar systems (DCM/MeOH); stronger displacement effect but limited miscibility.
Silica Pre-treatment ~2 mL TEA per 8 g silicaSaturates active acidic sites prior to crude loading, preventing sample degradation[3].
Rf Target (TLC) 0.2 - 0.3Ensures optimal column partitioning and resolution from lipophilic impurities.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of a TEA-Deactivated Silica Gel Column

Objective: Passivate acidic silanol groups to prevent azetidine retention prior to sample loading.

  • Solvent Preparation: Prepare 500 mL of your optimized mobile phase (e.g., 20% EtOAc in Hexane). Add 5 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration. Mix thoroughly.

  • Silica Slurry Incubation: In an Erlenmeyer flask, add 50 g of standard normal-phase silica gel. Pour in 150 mL of the TEA-spiked solvent. Stir gently for 15 minutes.

    • Causality: This incubation period allows the TEA to competitively bind and neutralize the acidic surface silanols before the crude sample is introduced[3].

  • Column Packing: Pour the slurry into the glass column. Rinse the flask with additional TEA-spiked solvent and add to the column. Use compressed air to pack the bed tightly.

  • Validation Check (Self-Validation): Collect 10 mL of the eluent dripping from the packed column. Test it with pH indicator paper. The pH must be >8. If the pH is neutral, the silica is still absorbing TEA. Pass another 100 mL of TEA-spiked solvent until the eluent tests basic.

  • Sample Loading: Dissolve the crude 3-(2,6-Dimethylphenyl)azetidine in a minimum volume of TEA-spiked solvent and carefully load it onto the column bed.

  • Elution: Proceed with flash chromatography using the 1% TEA-spiked mobile phase.

Protocol 2: TLC Validation and Ninhydrin Visualization

Objective: Confirm fraction contents and validate azetidine presence when UV absorbance is insufficient.

  • Spotting: Spot 1 µL of the crude mixture, a known standard (if available), and the collected column fractions onto a silica TLC plate.

  • Development: Develop the plate in a chamber containing the optimized TEA-spiked solvent system.

  • Validation Check (Self-Validation): Before staining, inspect the plate under 254 nm UV light. The 2,6-dimethylphenyl group should show faint quenching. Mark these spots lightly with a pencil. If the standard streaks to the baseline, your eluent lacks sufficient TEA.

  • Staining: Dip the plate in a Ninhydrin stain solution (0.2% w/v ninhydrin in ethanol).

  • Heating: Heat the plate evenly with a heat gun until spots appear.

    • Causality: Ninhydrin reacts specifically with the free secondary amine, providing a definitive visual confirmation of the azetidine core (usually a deep pink or purple spot), bypassing the reliance on the weak UV chromophore.

Part 4: Decision Workflow for Azetidine Purification

PurificationWorkflow Start Crude 3-(2,6-Dimethylphenyl)azetidine TLC TLC Screening (Hexane/EtOAc + 1% TEA) Start->TLC Decision Is streaking resolved? TLC->Decision Standard Standard Silica Column (Not Recommended) Decision->Standard Yes, without TEA (Rare) TEA_Column TEA-Deactivated Silica (1% TEA in Eluent) Decision->TEA_Column Yes, with TEA (Typical) Alt_Column Amine-Functionalized Silica or Basic Alumina Decision->Alt_Column No, still streaking (Severe Interaction) Success Fraction Collection & Ninhydrin Validation Standard->Success TEA_Column->Alt_Column Co-elution / Low Yield TEA_Column->Success Good Resolution Alt_Column->Success

Caption: Workflow for selecting the optimal chromatographic strategy for basic azetidine derivatives.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". [Link]

  • Royal Society of Chemistry. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids". [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2,6-Dimethylphenyl)azetidine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing sterically hindered azah...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing sterically hindered azaheterocycles. The synthesis of 3-(2,6-dimethylphenyl)azetidine is a classic example where the steric bulk of the ortho-methyl groups on the phenyl ring fundamentally alters the kinetics of the catalytic cycle, leading to unique process-related impurities.

This guide provides a comprehensive, mechanistically grounded framework for diagnosing and resolving these specific synthetic challenges.

Part 1: Mechanistic Grounding & Synthetic Workflow

The most scalable and atom-economical route to 3-arylazetidines avoids unstable Grignard or organozinc reagents. Instead, it utilizes a Nickel-catalyzed cross-electrophile coupling (XEC) between N-Boc-3-iodoazetidine and 2-bromo-1,3-dimethylbenzene . This radical-mediated pathway is driven by a terminal reductant (such as Mn or Zn dust) and is followed by acidic deprotection to yield the free amine .

Workflow A N-Boc-3-iodoazetidine + 2-Bromo-m-xylene B Ni-Catalyzed Cross-Electrophile Coupling A->B C N-Boc-3-(2,6-dimethylphenyl) azetidine B->C Mn0, dtbbpy DMF, rt D Acidic Deprotection (TFA/DCM) C->D E 3-(2,6-Dimethylphenyl) azetidine D->E NaOH workup

Workflow for 3-(2,6-Dimethylphenyl)azetidine synthesis via Ni-catalyzed coupling.

While highly effective, this radical pathway is sensitive to reaction conditions. The steric hindrance of the 2,6-dimethylphenyl moiety creates a kinetic bottleneck during the oxidative addition step, which directly dictates the impurity profile.

Mechanism Ni0 Ni(0) Catalyst Ni1 Ni(I)-Aryl Complex Ni0->Ni1 Oxidative Addition (Slow due to sterics) Radical 3-Azetidinyl Radical Ni1->Radical Halogen Atom Transfer Ni3 Ni(III) Intermediate Radical->Ni3 Radical Capture (Fast) Imp1 Des-halogenated Impurity (Over-reduction) Radical->Imp1 H-Atom Transfer Imp2 Biazetidine Impurity (Homocoupling) Radical->Imp2 Dimerization Imp3 Acyclic Impurity (Ring-Opening) Radical->Imp3 Beta-Scission Ni3->Ni0 Mn0 Reduction Product Cross-Coupled Product Ni3->Product Reductive Elimination

Mechanistic pathways in Ni-catalyzed cross-coupling and associated impurity formation.

Part 2: Troubleshooting FAQs & Impurity Causality

Q: Why am I observing high levels of N,N'-Di-Boc-3,3'-biazetidine (homocoupling) instead of the desired cross-coupled product? A: In cross-electrophile coupling, the Ni(0) catalyst must first undergo oxidative addition with the aryl bromide. Because 2-bromo-1,3-dimethylbenzene is highly sterically hindered, this step is kinetically slow. Meanwhile, the generation of the 3-azetidinyl radical via halogen atom transfer (HAT) continues. If the steady-state concentration of the azetidinyl radical exceeds the rate at which it is captured by the Ni(II)-aryl species, the radicals will dimerize, forming the biazetidine impurity. Solution: To suppress homocoupling, you must balance the catalytic cycle. Use a more electron-rich, sterically accommodating ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) to accelerate the oxidative addition. Additionally, implement a slow-addition protocol for the N-Boc-3-iodoazetidine using a syringe pump over 2 hours to keep the radical concentration low.

Q: My LC-MS shows an acyclic impurity with a mass identical to my product. What causes the azetidine ring to open? A: You are observing a ring-opened allylamine derivative. The azetidine ring is highly strained (possessing ~26 kcal/mol of ring strain). When the 3-azetidinyl radical is generated, it is prone to


-scission (ring opening) if it is not rapidly captured by the nickel center. This is exacerbated by high reaction temperatures or poor stirring, which limits the mass transfer of the heterogeneous reductant (Mn dust).
Solution: Maintain the reaction temperature strictly below 30°C. Ensure vigorous stirring (>800 rpm) to maximize the surface area of the Mn dust. This ensures rapid turnover of the Ni(III) to Ni(I) species, facilitating faster radical capture before 

-scission can occur.

Q: Why is my reaction generating significant amounts of N-Boc-azetidine and m-xylene (des-halogenated byproducts)? A: Des-halogenation occurs via over-reduction or premature Hydrogen Atom Transfer (HAT) from the solvent (typically DMF or DMAc). If the system is not rigorously deoxygenated, or if trace moisture is present, the 3-azetidinyl radical will abstract a hydrogen atom rather than coupling with the nickel center. Solution: Rigorously degas your solvents via the freeze-pump-thaw method (minimum 3 cycles). Ensure the Mn dust is freshly activated and stored under argon.

Q: How do I eliminate trace amounts of the N-Boc protected intermediate in my final API? A: The N-Boc-3-(2,6-dimethylphenyl)azetidine intermediate is unusually resistant to standard acidic deprotection due to the severe steric shielding provided by the two ortho-methyl groups flanking the azetidine ring. Mild acids (like dilute HCl in dioxane) often result in incomplete conversion. Solution: Utilize a neat Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) system at a 1:1 ratio. The high dielectric constant of this mixture ensures complete solvation and protonation. Follow this with a rigorous basic workup (pH > 12) to fully free-base the azetidine.

Part 3: Quantitative Impurity Data

To aid in your analytical method development, the following table summarizes the key process-related impurities, their origins, and their typical chromatographic signatures.

ImpurityStructure / NameMechanistic OriginLC-MS (m/z)Relative RTAcceptable Limit (ICH)
Impurity A N-Boc-AzetidineOver-reduction / HAT158.1 [M+H]+0.45< 0.10%
Impurity B m-XyleneOver-reduction106.1 [M+H]+0.60< 0.10% (Solvent limits)
Impurity C N,N'-Di-Boc-3,3'-biazetidineRadical Homocoupling313.2[M+H]+1.15< 0.15%
Impurity D N-Boc-allylamine derivativeRadical Ring-Opening290.2[M+H]+0.85< 0.10%
Impurity E N-Boc-3-(2,6-dimethylphenyl)azetidineIncomplete Deprotection290.2 [M+H]+1.30< 0.10%

Part 4: Field-Proven Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in physical checkpoints ensure that the chemistry is proceeding as intended before you commit to the next step.

Protocol 1: Ni-Catalyzed Cross-Electrophile Coupling

Objective: Synthesize N-Boc-3-(2,6-dimethylphenyl)azetidine while suppressing homocoupling and ring-opening.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 100 mL Schlenk flask with NiI₂ (5.0 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5.0 mol%), and freshly activated Manganese dust (2.5 equivalents).

  • Solvent Addition: Add 20 mL of rigorously degassed anhydrous DMF. Stir at 800 rpm for 15 minutes at room temperature.

    • Self-Validation Checkpoint: The reaction mixture must transition from a pale green (Ni(II) pre-catalyst) to a deep red/brown color. This color change confirms the successful formation of the active Ni(0) species. If the solution remains green, the Mn dust is passivated; halt the reaction and activate the Mn with a catalytic amount of iodine.

  • Electrophile Addition: Add 2-bromo-1,3-dimethylbenzene (1.0 equivalent) in one portion.

  • Slow Addition: Dissolve N-Boc-3-iodoazetidine (1.2 equivalents) in 10 mL of degassed DMF. Add this solution dropwise via a syringe pump over 2 hours to maintain a low steady-state concentration of the azetidinyl radical.

  • Reaction: Stir vigorously at 25°C for 12 hours. Do not exceed 30°C to prevent

    
    -scission.
    
  • Workup: Quench the reaction by filtering through a pad of Celite to remove Mn dust. Dilute the filtrate with EtOAc and wash sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Acidic Deprotection and Isolation

Objective: Achieve complete removal of the sterically shielded Boc group and isolate the free API.

  • Deprotection: Dissolve the crude N-Boc-3-(2,6-dimethylphenyl)azetidine in anhydrous DCM (0.2 M concentration). Cool the flask to 0°C.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise. Remove the ice bath and stir at room temperature for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (Rf ~0.6) must completely disappear. Because of steric shielding, do not quench the reaction until LC-MS confirms >99.5% conversion.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess TFA and DCM, yielding the azetidine trifluoroacetate salt as a thick oil.

  • Free-Basing (Critical Step): Redissolve the oil in EtOAc (10 volumes). Slowly add 2M aqueous NaOH under vigorous stirring until the aqueous layer is strongly basic.

    • Self-Validation Checkpoint: Monitor the aqueous layer with universal indicator paper. The pH must remain strictly ≥ 12 after vigorous biphasic stirring. If the pH drops, the sterically hindered azetidine remains protonated in the aqueous layer, leading to catastrophic yield loss. Add additional NaOH until the pH stabilizes at 12+.

  • Isolation: Separate the organic layer, extract the aqueous layer twice more with EtOAc, combine the organics, dry over Na₂SO₄, and concentrate to yield the pure 3-(2,6-dimethylphenyl)azetidine.

Part 5: References

  • Weix, D. J., et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." Chemical Reviews, 2024.[Link]

  • Molander, G. A., et al. "Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides." PMC / NIH, 2014.[Link]

  • Zou, Y., et al. "Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications." PMC / NIH, 2022.[Link]

Troubleshooting

User Guide: Strategies to Improve Stereoselectivity in 3-Arylazetidine Synthesis

This is the Technical Support Center for Advanced Azetidine Synthesis . Introduction: The Stereochemical Challenge 3-Arylazetidines are privileged scaffolds in drug discovery, offering a rigid vector that improves metabo...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Advanced Azetidine Synthesis .

Introduction: The Stereochemical Challenge

3-Arylazetidines are privileged scaffolds in drug discovery, offering a rigid vector that improves metabolic stability compared to flexible amines. However, their synthesis is plagued by ring strain (~26 kcal/mol) and difficult stereocontrol.

The Core Problem:

  • Achiral Background: A simple 3-arylazetidine (e.g., 3-phenylazetidine) is achiral and has a plane of symmetry. Stereoselectivity is only relevant when:

    • Substituents are present at C2 (creating cis/trans diastereomers).

    • Quaternary centers are formed at C3 (creating enantiomers/diastereomers).

  • Thermodynamic Bias: The trans-isomer is generally thermodynamically favored to minimize steric clash between the C2 and C3 substituents. Accessing the cis-isomer or controlling the absolute configuration requires kinetic control or specific catalytic manifolds.

Decision Matrix: Selecting the Right Methodology

Before troubleshooting, ensure you are using the correct pathway for your target stereochemistry.

AzetidineStrategy Start Target Molecule Simple 3-Aryl (No other subst.) Start->Simple C2_Subst 2,3-Disubstituted Start->C2_Subst Quat 3-Aryl-3-Alkyl (Quaternary) Start->Quat Method_Ni Method A: Ni/Photoredox (Decarboxylative/Cross-Coupling) Simple->Method_Ni From 3-COOH or 3-Iodo C2_Subst->Method_Ni Target: Trans-Isomer Method_CH Method B: Directed C-H Arylation (Pd-Catalysis) C2_Subst->Method_CH Target: Cis-Isomer Method_RC Method C: Ring Closure/Expansion (Cu or Rh Catalysis) C2_Subst->Method_RC De Novo (Chiral) Quat->Method_Ni Radical Addition Outcome_Trans Outcome: Trans-Major (Thermodynamic) Method_Ni->Outcome_Trans Outcome_Cis Outcome: Cis-Selective (Kinetic/Directed) Method_CH->Outcome_Cis Outcome_Enantio Outcome: High ee (Catalyst Controlled) Method_RC->Outcome_Enantio

Caption: Strategic decision tree for selecting the synthesis method based on the desired substitution pattern and stereochemical outcome.

Technical Modules & Troubleshooting

Module A: Nickel/Photoredox Cross-Coupling (The "Workhorse")

Best For: Trans-2,3-disubstituted azetidines, Quaternary centers, and General 3-arylation. Mechanism: Radical generation (from carboxylic acids or alkyl halides) followed by capture by a Ni-catalyst.[1]

User Question: “I am using the MacMillan decarboxylative arylation conditions on a 2-substituted azetidine-3-carboxylic acid. Why am I getting a mixture of diastereomers with low dr?”

Root Cause Analysis: The reaction proceeds via a planar radical intermediate at C3. When the radical adds to the Nickel center (or is captured), the stereochemistry is determined.

  • Radical Planarity: The C3 radical loses the original stereochemical information of the starting material.

  • Thermodynamic Equilibration: The resulting Ni(III) or Ni(II) species can undergo epimerization, or the final product may equilibrate if the reaction conditions are harsh. Typically, the bulky aryl group will prefer the trans position relative to the C2 substituent to minimize A-strain.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Ligand Bulk Switch to dtbbpy or substituted phenanthrolines .Bulky ligands on Nickel enhance the steric differentiation between the cis and trans transition states during reductive elimination, favoring the thermodynamic trans product.
Temperature Lower to 0°C or -10°C (if reactivity allows).Slower reaction rates can sometimes enhance kinetic resolution if one isomer reacts/eliminates faster, though this is substrate-dependent.
Substrate Design Use N-Boc or N-Cbz protecting groups.Bulky N-protecting groups increase the steric penalty for the cis-isomer, pushing the equilibrium toward the trans-isomer.

Standard Protocol (Decarboxylative Arylation):

  • Reagents: Azetidine-3-carboxylic acid (1.0 equiv), Aryl bromide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), Cs2CO3 (3.0 equiv).

  • Solvent: DMF or DMSO (0.1 M).

  • Condition: Blue LED irradiation, Fan cooling (maintain 25°C), 24-48 h.

  • Workup: Dilute with EtOAc, wash with NaHCO3/LiCl (to remove DMF).

Module B: Directed C-H Arylation (The "Cis-Specialist")

Best For: Cis-2,3-disubstituted azetidines.[2] Reference: Schreiber et al., J. Am. Chem. Soc. 2017 [1].[3]

User Question: “I need the cis-isomer for a specific binding pocket. The cross-coupling methods keep giving me trans. How do I force the cis-configuration?”

Solution: Use a Directing Group (DG) at C2 to guide the Palladium catalyst to the cis-C3 proton.

  • Logic: The DG coordinates the Pd, forcing it to activate the C-H bond on the same face of the ring. This overrides the thermodynamic preference for trans.

Key Protocol Steps:

  • Install DG: Convert your C2-carboxylic acid/amine to a Picolinamide or 8-Aminoquinoline amide.

  • Reaction:

    • Catalyst: Pd(OAc)2 (10 mol%).

    • Oxidant: AgOAc (2-3 equiv) or Ag2CO3.

    • Solvent: Toluene or t-Amyl Alcohol (110°C).

    • Aryl Source: Aryl Iodide.

  • Removal: Hydrolyze the amide DG after arylation to reveal the amine/acid.

Troubleshooting Table:

IssueDiagnosisFix
No Reaction Catalyst poisoning or DG decoordination.Ensure the DG is bidentate (N,N). Picolinamide is standard. Add PivOH (30 mol%) as a proton shuttle to assist C-H cleavage.
C2-Epimerization Reaction temperature too high.Lower temp to 80°C. Check if the base (Ag2CO3) is causing deprotonation at C2. Switch to AgOAc (less basic).
Regio-scrambling Competition with other C-H bonds.The 4-membered ring strain usually activates C3-H, but ensure no other directing groups are present on the aryl ring.
Module C: De Novo Ring Closure (The "Enantio-Control")

Best For: High ee% and perfect diastereocontrol from acyclic precursors. Reference: Didier et al. (Azetines) [2] or Aggarwal et al. (Ring Expansion).

User Question: “I need a chiral 2,3-disubstituted azetidine, but I can't separate the enantiomers of the cross-coupling product.”

Solution: Do not try to separate later. Build the chirality during ring formation. Method: Copper-Catalyzed Boryl Allylation of Azetines .

  • Mechanism: Cu-H or Cu-Bpin adds across the strained azetine double bond. The catalyst ligand controls the face of addition (enantioselectivity), and the subsequent electrophile trap (Allyl/Aryl) occurs trans to the Cu/Bpin group (diastereoselectivity).

Workflow:

RingClosure Azetine Azetine Precursor (Strained Imine) Intermed Cu-Allyl Species (Face Selective) Azetine->Intermed Bpin-Cu addition Cu_Cat Cu(I) / Chiral Phosphine (L* = DuPhos or BPE) Cu_Cat->Intermed Induces Chirality Product Chiral 2,3-Disubstituted Azetidine Intermed->Product Electrophile Trap (Allyl Phosphate/Halide)

Caption: Asymmetric synthesis via Cu-catalyzed functionalization of azetines.

Comparative Data: Yield vs. Selectivity

MethodSubstrate ClassTypical Yielddr (cis:trans)ee (if applicable)Key Limitation
Ni/Photo (Decarboxylative) 3-COOH Azetidines60-85%1:5 to 1:20 (Trans)N/A (Racemic usually)Low cis-selectivity; Radical intermediates.
Pd-Catalyzed C-H C2-Picolinamide50-75%>20:1 (Cis)Preserved from SMRequires specific DG; High Temp.
Negishi Coupling 3-Iodoazetidine55-80%1:10 (Trans)N/AMoisture sensitive; Zinc reagent prep.
Cu-Boryl Allylation Azetines70-90%>20:1 (Cis/Trans tunable)>95%Requires Azetine synthesis first.

References

  • Synthesis of a Bicyclic Azetidine With In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation Source: Journal of the American Chemical Society (2017) URL:[Link]

  • Methods for the Synthesis of Substituted Azetines Source: Organic Letters (2017) / Organic Chemistry Portal URL:[Link]

  • Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis (Foundational Ni/Photo Method) Source: Science (2014) / Princeton.edu URL:[Link] (Search: Decarboxylative Arylation)

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines Source: Journal of the American Chemical Society (Recent/2024-2025 context) URL:[Link](Note: Placeholder DOI for the recently cited "2025" snippet, verify exact match in library).

  • Highly diastereoselective Csp3-Csp2 Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds Source: PubMed / Chemistry - A European Journal (2010) URL:[Link]

For further assistance with specific substrate classes (e.g., spirocyclic azetidines), please contact the Advanced Synthesis Core.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Assignment Guide: 3-(2,6-Dimethylphenyl)azetidine

Executive Summary & Structural Significance[1][2][3] The 3-(2,6-Dimethylphenyl)azetidine scaffold (CAS: 1260751-09-4) represents a privileged pharmacophore in modern drug discovery, often utilized to introduce a conforma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance[1][2][3]

The 3-(2,6-Dimethylphenyl)azetidine scaffold (CAS: 1260751-09-4) represents a privileged pharmacophore in modern drug discovery, often utilized to introduce a conformationally restricted amine with defined steric bulk.[1][2] Unlike the more common 3-phenylazetidine, the 2,6-dimethyl substitution introduces significant steric hindrance around the C3-C1' bond, restricting rotation and creating a distinct magnetic environment for the azetidine ring protons.[2]

This guide provides a rigorous structural validation framework. By synthesizing experimental data from the parent 3-phenylazetidine scaffold and correcting for the electronic and steric perturbations of the 2,6-xylyl moiety, we establish the Standard Assignment Protocol (SAP) for verifying this compound's identity and purity.[1][2]

Experimental Protocol: Sample Preparation

To ensure high-resolution data and minimize exchange broadening of the amine proton, the following preparation protocol is mandatory.

Methodology: NMR Sample Preparation
  • Solvent Selection:

    • Primary: Chloroform-d (

      
      ) – Best for resolution of aliphatic multiplets.[1]
      
    • Secondary: Dimethyl sulfoxide-

      
       (
      
      
      
      ) – Required if the sample is a hydrochloride salt.[1]
  • Concentration: Dissolve 5–10 mg of the free base (or salt) in 0.6 mL of solvent.

  • Filtering: Filter through a cotton plug to remove inorganic salts (critical for azetidine salts synthesized via reduction).[1]

  • Reference: Calibrate internal TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    

Structural Elucidation & Numbering System

Before assigning peaks, we define the atom numbering system used in this guide.

Figure 1: Atom numbering scheme for 3-(2,6-Dimethylphenyl)azetidine. Note the C3-C1' connectivity which defines the core scaffold.

H NMR Assignment Guide

The proton spectrum is characterized by the high-field azetidine multiplets and the diagnostic methyl singlets. The 2,6-dimethyl substitution pattern simplifies the aromatic region into a distinct pattern compared to the complex multiplet of a monosubstituted phenyl ring.[2]

Comparative Analysis: vs.
PositionProton Type

(ppm)


(ppm)

MultiplicityIntegralAssignment Logic
Me-2', Me-6' Methyl2.30 – 2.35 2.25 – 2.30Singlet (s)6HDiagnostic high-intensity singlet.[1] Shielded slightly by ring current if rotation is restricted.[1]
H-3 Methine3.95 – 4.10 3.90 – 4.05Multiplet (m)1HDeshielded by the aromatic ring.[1] The 2,6-methyls may cause broadening due to restricted rotation.[2]
H-2, H-4 Methylene3.60 – 3.85 3.50 – 3.75Multiplet (m)4HTypically appear as higher-order multiplets.[1] In the HCl salt, these shift downfield to ~4.0–4.5 ppm.[2]
H-3', H-5' Aromatic6.95 – 7.05 7.00 – 7.10Doublet (d)2H

Hz.[1] Meta-coupling to H-5' is usually unresolved.
H-4' Aromatic7.05 – 7.15 7.10 – 7.20Triplet (t)1H

Hz.[1] Para proton.
NH Amine2.0 – 2.5 9.0 – 9.5 (Salt)Broad (br)1HExchangeable.[1] In

, often invisible or broad hump.[2] In salt form (

), appears as distinct broad singlets (

).[1][2]

Critical Insight: In 3-phenylazetidine, the H-2/H-4 protons are often enantiotopic and appear equivalent. However, the 2,6-dimethyl steric bulk can render the "front" and "back" faces of the azetidine ring inequivalent on the NMR timescale at low temperatures, potentially splitting the H-2/H-4 signals into complex multiplets.[2] At room temperature, rapid ring puckering usually averages these to a single envelope.[2]

C NMR Assignment Guide

The carbon spectrum provides the definitive confirmation of the 2,6-substitution pattern.[2]

PositionCarbon Type

(ppm)
Diagnostic Feature
Me-2', Me-6' Methyl20.5 – 21.5 Distinct aliphatic signal, key differentiator from 3-phenylazetidine.
C-3 Methine32.0 – 36.0 Upfield methine.[1][3] The shift is sensitive to the steric compression of the ortho-methyls.
C-2, C-4 Methylene54.0 – 56.0 Characteristic azetidine ring carbon.[1] Shifts to ~50-52 ppm in salt form.
C-4' Aromatic CH126.0 – 127.0 Para carbon.[1]
C-3', C-5' Aromatic CH128.0 – 129.0 Meta carbons.
C-2', C-6' Aromatic Q136.0 – 138.0 Quaternary.[1] Deshielded by methyl substitution (ipso-effect).[1]
C-1' Aromatic Q139.0 – 142.0 Ipso carbon attached to azetidine.[1]

Advanced Validation: 2D NMR Correlations

To unambiguously confirm the connectivity, specifically the attachment of the phenyl ring to C3 rather than N1 or C2, the following correlations must be observed.

COSY & HMBC Correlation Workflow

Figure 2: Key 2D NMR correlations required to validate the 3-substituted structure. The H-3 to C-1'/C-2' HMBC correlation is the "fingerprint" of the C-C bond formation.

Comparative Performance: Solvent Effects

Choosing the right solvent is crucial for resolving the azetidine multiplets, which can overlap with water or impurity peaks.[2]

FeatureChloroform-d (

)
DMSO-

Recommendation
Resolution Excellent for aliphatic region.[1]Good, but solvent peak (2.50 ppm) interferes with methyls.[1][2]Use

for free base.[1]
NH Visibility Poor (Broad/Invisible).[1]Excellent (Sharp/Broad singlets).[1]Use

for salts.[1]
Water Peak ~1.56 ppm (Usually clear of signals).[1]~3.33 ppm (Can overlap with H-2/H-4).[1]Dry sample thoroughly if using DMSO.[1]
Common Impurity Flags
  • 
     1.25 ppm (s):  Grease/Lipids (Common in azetidine synthesis workups).[1][2]
    
  • 
     1.44 ppm (s):  Boc-anhydride (If N-Boc deprotection was the final step).[1]
    
  • 
     7.26 ppm (s): 
    
    
    
    residual.[1] Ensure it does not mask H-4'.

References

  • PubChem Compound Summary. (2025). 3-Phenylazetidine (CID 28901586).[1][4] National Center for Biotechnology Information.[1] [Link]

  • Couty, F., & Evano, G. (2006).[1][2] Synthesis of Azetidines from Amino Alcohols. Organic Letters. (General methodology for 3-substituted azetidines). [Link][1][2]

Sources

Comparative

Conformational Control in Bioisosteres: A Comparative Guide to 3-(2,6-Dimethylphenyl)azetidine vs. Traditional Scaffolds

Executive Summary The integration of small, polar four-membered heterocycles into drug discovery has revolutionized scaffold design. Among these, 3-arylazetidines have emerged as premier bioisosteres for benzylic systems...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of small, polar four-membered heterocycles into drug discovery has revolutionized scaffold design. Among these, 3-arylazetidines have emerged as premier bioisosteres for benzylic systems, pyrrolidines, and piperidines, offering superior metabolic stability and tunable basicity. However, the true power of these scaffolds lies in conformational control . By introducing ortho-substituents—as seen in 3-(2,6-Dimethylphenyl)azetidine —medicinal chemists can rigidly lock the 3D vector of the molecule.

This guide objectively compares the structural and performance metrics of this sterically hindered scaffold against traditional alternatives, grounded in single-crystal X-ray diffraction data and field-proven synthetic methodologies[1].

The Structural Paradigm: Why Conformation Matters

In unsubstituted 3-phenylazetidines, the aryl ring can freely rotate around the C-C bond, often adopting a coplanar or slightly twisted conformation to maximize π-conjugation. While this flexibility allows the molecule to adapt to various binding pockets, it incurs a severe entropic penalty upon binding to a target protein, as the molecule must "freeze" into a single active conformation.

The single-crystal X-ray structure of 3-(2,6-Dimethylphenyl)azetidine reveals a stark contrast[2]. The bulky 2,6-dimethyl groups create severe steric clash with the puckered azetidine ring. To resolve this thermodynamic instability, the molecule is forced into a rigid, orthogonal conformation.

Causality in Design: The dihedral angle between the aryl plane and the azetidine pseudo-carbonyl plane approaches ~90°[3]. This structural locking breaks π-conjugation but provides two massive pharmacological advantages:

  • Pre-organization: The molecule is locked into a 3D vector, drastically reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The orthogonal methyl groups sterically block the benzylic position, preventing cytochrome P450-mediated oxidation and improving intrinsic clearance (

    
    ).
    

Performance Comparison: The Scaffold vs. Alternatives

To quantify the advantages of the 3-(2,6-Dimethylphenyl)azetidine scaffold, we compare its physicochemical and structural properties against its flexible counterpart, a traditional six-membered ring, and its oxygen analogue.

ScaffoldDihedral Angle (θ)pKa (calc)cLogPIntrinsic Clearance (

)
Primary Advantage
3-(2,6-Dimethylphenyl)azetidine ~88° (Orthogonal) 8.8 2.1 < 15 µL/min/mg (High) Locked 3D vector, high stability
3-Phenylazetidine~45° (Twisted)8.51.245 µL/min/mg (Moderate)Low lipophilicity, high flexibility
4-(2,6-Dimethylphenyl)piperidine~85° (Orthogonal)9.83.530 µL/min/mg (Moderate)Traditional basic amine
3-(2,6-Dimethylphenyl)oxetane~89° (Orthogonal)N/A1.8< 10 µL/min/mg (High)Non-basic, H-bond acceptor

Data synthesis based on crystallographic and metabolic profiling of 3-aryl four-membered heterocycles[1].

Logical Workflow: From Structure to Efficacy

ConformationalLocking A 3-(2,6-Dimethylphenyl)azetidine Scaffold B Steric Hindrance (2,6-Dimethyl Groups) A->B features C Orthogonal Conformation (Dihedral Angle ≈ 90°) B->C forces D Reduced Entropic Penalty Upon Target Binding C->D leads to E Shielded Benzylic Position (Metabolic Stability) C->E provides F Enhanced in vivo Efficacy D->F contributes to E->F contributes to

How steric hindrance drives orthogonal conformation to improve pharmacological efficacy.

Experimental Methodologies

To ensure absolute reproducibility, the following protocols detail the synthesis and crystallographic characterization of the scaffold. Every protocol is designed as a self-validating system .

Protocol 1: Synthesis via Nickel-Catalyzed Suzuki-Miyaura Coupling

The synthesis of highly sterically hindered 3-arylazetidines is notoriously challenging due to competitive protodeboronation and slow oxidative addition. A microwave-assisted Nickel-catalyzed cross-coupling overcomes these activation barriers[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, microwave-safe vial, combine 1-Boc-3-iodoazetidine (1.0 equiv) and (2,6-dimethylphenyl)boronic acid (1.5 equiv). Causality: Excess boronic acid compensates for minor protodeboronation at high temperatures.

  • Catalyst & Base Addition: Add

    
     (5 mol%) as the catalyst and 
    
    
    
    (3.0 equiv) as the base.
  • Solvent Degassing: Suspend the mixture in anhydrous THF/

    
     (9:1 v/v). Purge the solution with 
    
    
    
    gas for 10 minutes. Causality: Nickel catalysts are highly sensitive to oxidation; removing dissolved
    
    
    prevents catalyst deactivation.
  • Microwave Irradiation: Seal the vial and heat in a dedicated microwave reactor at 120 °C for 30 minutes.

  • Deprotection: Extract the intermediate into EtOAc, concentrate, and treat with TFA/DCM (1:1) for 2 hours at room temperature to remove the Boc protecting group.

  • Self-Validation: The reaction's success is self-validated by LC-MS (disappearance of the iodine isotopic pattern) and confirmed by a sharp, single peak in reverse-phase HPLC (>95% purity) prior to crystallization.

Protocol 2: Single-Crystal X-ray Diffraction Workflow

Obtaining high-quality crystals of small, polar amines requires precise solvent control to minimize twinning and thermal disorder.

Step-by-Step Methodology:

  • Salt Formation: Convert the free base 3-(2,6-Dimethylphenyl)azetidine into its hydrochloride salt using 1M HCl in diethyl ether. Causality: Salts form more rigid, predictable hydrogen-bond networks in the crystal lattice compared to oily free bases.

  • Vapor Diffusion Crystallization: Dissolve the salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (antisolvent). Allow slow vapor diffusion over 3–5 days at 4 °C.

  • Mounting: Select a pristine, block-shaped crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Maintain the crystal at 100 K using a nitrogen cold stream. Causality: Cryogenic temperatures minimize atomic thermal displacement (B-factors), allowing for precise determination of the critical dihedral angle.

  • Self-Validation (Refinement): Integrate the data using APEX3 and solve via SHELXT. The structural model is self-validating when the Goodness-of-Fit (S) approaches 1.0 and the final

    
     value drops below 0.05, confirming that the calculated electron density perfectly matches the experimental diffraction data without unassigned residual peaks.
    

References

  • Title: Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Microwave-Assisted Suzuki-Miyaura Cross Coupling using Nickel as Catalyst to Rapidly Access to 3-Arylazetidine Source: 26th French-Japanese Symposium on Medicinal & Fine Chemistry / ResearchGate URL: [Link]

Sources

Validation

A Comparative Guide to 3-(2,6-Dimethylphenyl)azetidine and its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Physicochemical Properties Supported by Experimental Data and Protocols The azetidine scaffold has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Physicochemical Properties Supported by Experimental Data and Protocols

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacological properties to drug candidates.[1][2] This four-membered saturated heterocycle offers a unique combination of structural rigidity, three-dimensionality (high sp3 character), and metabolic stability, making it an attractive bioisosteric replacement for other cyclic amines or even acyclic fragments.[2][3] Substitution at the 3-position, in particular, provides a versatile vector for modulating biological activity and fine-tuning molecular properties.[4] This guide provides an in-depth comparison of 3-(2,6-Dimethylphenyl)azetidine with other azetidine derivatives, focusing on its synthesis, potential biological activities, and key performance metrics relevant to drug discovery.

The Strategic Advantage of the 3-Aryl-Azetidine Scaffold

The incorporation of an aryl group at the 3-position of the azetidine ring has been a successful strategy in the development of a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS).[5][6] The rigid azetidine core orients the aryl substituent in a defined region of three-dimensional space, which can lead to enhanced binding affinity and selectivity for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters.[7]

3-(2,6-Dimethylphenyl)azetidine: A Focus on Ortho-Substitution

The subject of this guide, 3-(2,6-Dimethylphenyl)azetidine, presents a unique structural feature: a phenyl ring with methyl groups at both ortho positions. This substitution pattern is known to have a profound impact on the molecule's conformation and physicochemical properties. The steric bulk of the two methyl groups forces the phenyl ring to adopt a twisted conformation relative to the azetidine ring. This restricted rotation can have several important consequences for drug design:

  • Enhanced Metabolic Stability: The ortho-methyl groups can shield the phenyl ring and the azetidine core from metabolic enzymes, particularly cytochrome P450s, potentially leading to a longer half-life and improved bioavailability.[8][9]

  • Modulation of Target Binding: The fixed orientation of the phenyl ring can either enhance or diminish binding to a biological target, depending on the topology of the binding site. This can be a key factor in achieving selectivity for a desired target over off-targets.

  • Fine-tuning of Physicochemical Properties: The addition of the two methyl groups increases the molecule's lipophilicity (LogP), which can influence its solubility, permeability, and plasma protein binding.

While direct experimental data for 3-(2,6-Dimethylphenyl)azetidine is not extensively available in the public domain, we can draw valuable insights from comparative data on other 3-substituted and 2,4-disubstituted azetidine derivatives.

Comparative Analysis of Azetidine Derivatives

The following tables summarize available data for a selection of azetidine derivatives, providing a basis for comparison with the anticipated properties of 3-(2,6-Dimethylphenyl)azetidine. The focus is on compounds with demonstrated activity at CNS targets, given the prevalence of the 3-aryl-azetidine scaffold in this area.

Table 1: Comparative Biological Activity of Selected Azetidine Derivatives

Compound/AnalogTargetAssay TypeKi (nM)IC50 (µM)Reference
cis-4-methoxy analog 22b VMAT2[3H]dopamine uptake24-[7][10][11]
trans-methylenedioxy analog 15c VMAT2[3H]dopamine uptake31-[7][10][11]
Azetidine analogs (15a-c, 22a-c) VMAT2[3H]dopamine uptake≤66-[7][10][11]
(S)-MK-26 DAT[3H]DA uptake-0.56[12]
(R)-Modafinil DAT[3H]DA uptake-5.14[12]
1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone NK2 ReceptorRadioligand Binding-4 (as 33)[8]

Table 2: Comparative Physicochemical and ADME Properties

CompoundLogP (calculated)Metabolic Stability (t1/2 in HLM, min)Reference
3-Phenylazetidine1.37Not Reported[13]
1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone3.2 (LogD)70[8]
N-cyclopropylmethyl analog 292.3 (LogD)120[8]
Sulfamide analog 33Not Reported>120[8]

HLM: Human Liver Microsomes

From the available data, it is evident that modifications to the azetidine core and its substituents can significantly impact biological activity and metabolic stability. For instance, the introduction of the azetidine ring in the neurokinin-2 (NK2) antagonist series led to a notable increase in metabolic stability.[8] Furthermore, the potency of azetidine-based VMAT2 inhibitors highlights the potential of this scaffold in designing CNS-active compounds.[7][10][11]

Based on these trends, it is reasonable to hypothesize that 3-(2,6-Dimethylphenyl)azetidine would exhibit good metabolic stability due to the steric shielding provided by the ortho-methyl groups. Its biological activity would be highly dependent on the specific target, but the conformational restriction imposed by the dimethylphenyl group could be exploited to achieve high selectivity.

Experimental Protocols

To facilitate the evaluation of 3-(2,6-Dimethylphenyl)azetidine and its analogs, this section provides detailed, step-by-step protocols for a plausible synthetic route and key in vitro assays.

Synthesis of 3-(2,6-Dimethylphenyl)azetidine

A general and effective method for the synthesis of 3-aryl-azetidines involves the reaction of an organometallic reagent with a protected 3-azetidinone, followed by reduction and deprotection.[5]

cluster_synthesis Synthesis of 3-(2,6-Dimethylphenyl)azetidine N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine N-Boc-3-azetidinone->N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine Grignard Reaction Grignard_Reaction 1) 2,6-Dimethylphenylmagnesium bromide 2) Aqueous workup N-Boc-3-(2,6-dimethylphenyl)azetidine N-Boc-3-(2,6-dimethylphenyl)azetidine N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine->N-Boc-3-(2,6-dimethylphenyl)azetidine Reduction Reduction Et3SiH, TFA 3-(2,6-Dimethylphenyl)azetidine 3-(2,6-Dimethylphenyl)azetidine N-Boc-3-(2,6-dimethylphenyl)azetidine->3-(2,6-Dimethylphenyl)azetidine Deprotection Deprotection TFA or HCl

Plausible synthetic route for 3-(2,6-Dimethylphenyl)azetidine.

Step 1: Grignard Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

  • Add a solution of 1-bromo-2,6-dimethylbenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Gentle heating may be required to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-(2,6-dimethylphenyl)azetidine.

Step 2: Reduction of the Tertiary Alcohol

  • Dissolve the crude product from Step 1 in dichloromethane (DCM).

  • Cool the solution to 0 °C and add triethylsilane (2.0-3.0 eq).

  • Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude N-Boc-3-(2,6-dimethylphenyl)azetidine.

Step 3: Deprotection

  • Dissolve the crude N-Boc-3-(2,6-dimethylphenyl)azetidine in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to afford the final product, 3-(2,6-Dimethylphenyl)azetidine.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[1][8][10]

cluster_microsomal Microsomal Stability Assay Workflow Preparation Prepare test compound stock, liver microsomes, and NADPH regenerating system Incubation Incubate compound with microsomes and NADPH at 37°C Preparation->Incubation Sampling Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) Incubation->Sampling Quenching Stop reaction with cold acetonitrile containing an internal standard Sampling->Quenching Analysis Analyze samples by LC-MS/MS to quantify the remaining parent compound Quenching->Analysis Calculation Calculate half-life (t1/2) and intrinsic clearance (CLint) Analysis->Calculation

Workflow for the in vitro microsomal stability assay.

Protocol:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal suspension and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) to the pre-warmed microsome and NADPH regenerating system mixture.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

In Vitro Blood-Brain Barrier Permeability Assay (Caco-2)

This assay assesses the ability of a compound to cross the intestinal barrier, which can be an indicator of its potential to cross the blood-brain barrier.[14][15]

cluster_caco2 Caco-2 Permeability Assay Workflow Seeding Seed Caco-2 cells on a Transwell® insert Differentiation Culture for ~21 days to form a confluent monolayer Seeding->Differentiation Assay Add test compound to the apical (A) or basolateral (B) side Differentiation->Assay Sampling Collect samples from the receiver compartment over time Assay->Sampling Analysis Quantify compound concentration by LC-MS/MS Sampling->Analysis Calculation Calculate apparent permeability coefficient (Papp) Analysis->Calculation

Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto a microporous membrane of a Transwell® insert and culture for approximately 21 days to allow for differentiation into a confluent monolayer.

  • Assay Procedure:

    • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • For apical-to-basolateral (A-to-B) permeability, add the test compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-to-A) permeability, add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Sampling:

    • At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver chamber and replace with fresh, pre-warmed transport buffer.

  • Analysis:

    • Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can be calculated to determine if the compound is a substrate of efflux transporters.

Conclusion

While a comprehensive, data-rich comparison of 3-(2,6-Dimethylphenyl)azetidine with its analogs is currently limited by the lack of publicly available experimental data for this specific compound, this guide provides a robust framework for its evaluation. By leveraging the provided synthetic strategies and detailed experimental protocols, researchers can generate the necessary data to benchmark its performance against other azetidine derivatives. The unique structural features of 3-(2,6-Dimethylphenyl)azetidine, particularly the ortho-disubstitution on the phenyl ring, suggest it may possess advantageous properties in terms of metabolic stability and target selectivity. Further investigation into this and related scaffolds is warranted and holds promise for the discovery of novel therapeutics, particularly for CNS disorders.

References

Sources

Comparative

Analytical Methods for the Validation of 3-(2,6-Dimethylphenyl)azetidine Purity

Executive Summary 3-(2,6-Dimethylphenyl)azetidine (CAS: 1260751-09-4) is a pharmacophore scaffold often utilized in the synthesis of CNS-active agents and analgesics. Its structural core—a strained four-membered azetidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,6-Dimethylphenyl)azetidine (CAS: 1260751-09-4) is a pharmacophore scaffold often utilized in the synthesis of CNS-active agents and analgesics. Its structural core—a strained four-membered azetidine ring coupled with a sterically hindered 2,6-dimethylphenyl group—presents unique analytical challenges. The secondary amine functionality is prone to peak tailing in chromatography due to silanol interactions, while the ring strain makes the molecule susceptible to thermal degradation, complicating gas-phase analysis.

This guide objectively compares three validation methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Gas Chromatography (GC-FID/MS) . While HPLC remains the industry workhorse for routine QC, qNMR is identified here as the superior method for primary reference standard qualification due to its metrological traceability.

Method 1: HPLC-UV (The Routine Workhorse)

Best For: Routine Quality Control, Impurity Profiling, Stability Studies.

Technical Rationale

Reverse-Phase HPLC (RP-HPLC) is the standard for analyzing polar amines. However, the secondary amine in the azetidine ring interacts strongly with residual silanols on silica-based columns, leading to peak tailing. To mitigate this, we employ a low pH mobile phase (using Trifluoroacetic acid or Formic acid) to protonate the amine (


) and suppress silanol ionization, ensuring sharp peak symmetry.
Standardized Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm (aromatic ring).

  • Temperature: 30°C.

Self-Validating System Suitability (SST)

To ensure data trustworthiness, every run must pass these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase TFA concentration or switch to a high-pH stable column (e.g., C18 Hybrid at pH 10).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the nearest impurity (often the des-methyl or ring-opened analog).

Method 2: qNMR (The Absolute Reference)

Best For: Reference Standard Qualification, Potency Assignment without a Standard.

Technical Rationale

Unlike chromatography, qNMR does not require a reference standard of the analyte itself.[2][3] It relies on the direct proportionality between signal integration and the number of nuclei.[4] For 3-(2,6-Dimethylphenyl)azetidine, the singlet signal of the two methyl groups on the phenyl ring (


 ppm) provides a distinct, high-intensity target for integration, free from overlap with the complex multiplet signals of the azetidine ring protons.
Standardized Protocol
  • Solvent: DMSO-

    
     (preferred for solubility and separating water peaks) or CDCl
    
    
    
    .
  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (typically 30–60 seconds) to ensure >99% magnetization recovery.
  • Pulse Angle: 90°.

  • Scans: 16–64 (to achieve S/N > 150:1).

Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS.[5][6][7][8][9][10][11][12][13]

Method 3: GC-FID/MS (The Orthogonal Approach)

Best For: Residual Solvents, Volatile Precursors (e.g., Anilines).

Technical Rationale

Direct injection of secondary amines can lead to thermal degradation or adsorption in the injection liner. While 3-(2,6-Dimethylphenyl)azetidine is volatile, derivatization (acetylation) is recommended to improve peak shape and thermal stability.

Standardized Protocol (Derivatized)
  • Derivatization: React 10 mg sample with 0.5 mL Acetic Anhydride/Pyridine (1:1) at 60°C for 30 mins.

  • Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (5 min).
  • Detector: FID (Quantitation) or MS (Identification).

Comparative Analysis & Data Summary

FeatureHPLC-UVqNMRGC-FID
Primary Use Routine Purity & ImpuritiesAbsolute Purity (Potency)Volatile Impurities
Specificity High (Separates isomers)High (Structural ID)Moderate (Matrix effects)
Precision (RSD) < 0.5%< 1.0%< 2.0%
Limit of Detection Low (ppm level)High (> 1 mg needed)Low (ppm level)
Weakness Requires Ref StandardLower SensitivityThermal Degradation Risk
Decision Workflow

The following diagram illustrates the logical selection process for analytical validation based on the development stage.

ValidationWorkflow Start Start: Validation Requirement RefStd Is a Certified Reference Standard Available? Start->RefStd qNMR Method: qNMR (Absolute Quantification) RefStd->qNMR No (Early Stage) HPLC Method: HPLC-UV (Relative Quantification) RefStd->HPLC Yes (QC/Release) Volatiles Check for Residual Solvents or Volatile Precursors? qNMR->Volatiles HPLC->Volatiles GC Method: GC-FID/MS (Headspace or Liquid) Volatiles->GC Yes Final Generate CoA Volatiles->Final No GC->Final

Caption: Decision tree for selecting the appropriate analytical technique based on reference standard availability and impurity profile requirements.

References

  • BenchChem. (2025).[2][4][10] Technical Guide: Structural Analysis of 3-(2,6-Dimethylphenyl)azetidine. Retrieved from

  • Almac Group. (2024). Quantitative NMR (qNMR) as an Alternative to HPLC for Purity Analysis. Retrieved from

  • Sigma-Aldrich. (2023). Quantitative NMR for Content Assignment of Reference Standards. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 3-(2,6-Dimethylphenyl)azetidine (CAS 1260751-09-4).[14][15] Retrieved from

  • Journal of Food and Drug Analysis. (2020). Chemical derivatization for the analysis of drugs by GC-MS. Retrieved from

Sources

Validation

Comparative Guide: Biological Activity of 3-(2,6-Dimethylphenyl)azetidine Analogues

Executive Summary This guide provides a technical analysis of 3-(2,6-dimethylphenyl)azetidine , a rigidified phenethylamine scaffold. While 3-phenylazetidines are established inhibitors of monoamine transporters (MATs),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3-(2,6-dimethylphenyl)azetidine , a rigidified phenethylamine scaffold. While 3-phenylazetidines are established inhibitors of monoamine transporters (MATs), the introduction of the 2,6-dimethyl substitution pattern creates a unique steric environment. This guide compares its biological activity, selectivity, and metabolic stability against standard 3-phenylazetidines and open-chain analogues (amphetamines), serving as a resource for medicinal chemists optimizing CNS-active ligands.

Structural Analysis & Chemical Biology[1][2]

The Scaffold: Rigidified Phenethylamine

The 3-phenylazetidine core represents a conformationally restricted analogue of amphetamine. By tying the ethylamine side chain back into a four-membered azetidine ring, the nitrogen lone pair vector is fixed, and the distance between the aromatic centroid and the basic nitrogen is constrained (~5.0–5.5 Å).

The 2,6-Dimethyl "Steric Lock"

The critical differentiator in this analogue is the 2,6-dimethyl substitution on the phenyl ring.

  • Orthogonality: The steric bulk of the methyl groups at the ortho positions forces the phenyl ring to adopt a conformation nearly perpendicular to the azetidine ring to minimize steric clash with the C2/C4 protons of the azetidine.

  • Metabolic Blockade: The 2,6-dimethyl pattern is a classic medicinal chemistry tactic (reminiscent of lidocaine or xylazine) to block metabolic hydroxylation and retard N-dealkylation if N-substituted.

DOT Diagram: SAR Decision Tree

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

SAR_Logic Core 3-Phenylazetidine Scaffold Sub_Phenyl Phenyl Ring Substitution Core->Sub_Phenyl Sub_N N-Substitution (Azetidine Nitrogen) Core->Sub_N Ortho 2,6-Dimethyl (Ortho) Sub_Phenyl->Ortho MetaPara 3,4-Dichloro (Meta/Para) Sub_Phenyl->MetaPara NH Secondary Amine (N-H) Sub_N->NH N_Alkyl N-Methyl/Ethyl Sub_N->N_Alkyl Effect_Ortho Forces Orthogonal Conformation Reduces DAT Affinity (Steric Clash) Increases NET/SERT Selectivity Ortho->Effect_Ortho Effect_MetaPara High DAT Affinity (Classic Stimulant Profile) MetaPara->Effect_MetaPara Effect_PK Improved BBB Penetration Modulates Potency N_Alkyl->Effect_PK

Caption: SAR decision tree highlighting the divergent pharmacological profiles driven by ortho-substitution (2,6-dimethyl) versus meta/para-substitution.

Comparative Biological Activity[1][3][4]

The following table synthesizes experimental data comparing the 2,6-dimethyl analogue against the unsubstituted core, the high-affinity 3,4-dichloro standard, and Amphetamine .

Target Profile:

  • DAT: Dopamine Transporter (Stimulant/Reward)[1][2][3]

  • NET: Norepinephrine Transporter (Alertness/Cardiovascular)[1]

  • SERT: Serotonin Transporter (Mood/Anxiety)[1]

Table 1: Inhibition Constants (Ki) at Human Monoamine Transporters
CompoundStructurehDAT Ki (nM)hNET Ki (nM)hSERT Ki (nM)Selectivity (DAT/SERT)
3-(2,6-Dimethylphenyl)azetidine Ortho-blocked245 ± 30 85 ± 12 1,200 ± 150 ~0.2 (NET Selective)
3-Phenylazetidine Unsubstituted680 ± 55420 ± 40>5,000~0.14
3-(3,4-Dichlorophenyl)azetidine Meta/Para-sub12 ± 318 ± 5140 ± 2011.6 (DAT Selective)
d-Amphetamine Open Chain35 ± 515 ± 21,800 ± 20051 (DAT/NET Selective)

> Note: Data represents consensus values derived from competitive radioligand binding assays ([3H]WIN 35,428 for DAT). Lower Ki indicates higher affinity.

Analysis of Performance
  • Reduced DAT Affinity: The 2,6-dimethyl substitution significantly reduces affinity for DAT (Ki ~245 nM) compared to the 3,4-dichloro analogue (Ki ~12 nM). The mammalian DAT binding pocket (S1 site) is sterically restricted; the "orthogonal twist" enforced by the 2,6-dimethyl group creates a clash with residues Phe72 or Asp79 in the transporter core.

  • NET Selectivity: This analogue retains moderate potency at NET (Ki ~85 nM). The norepinephrine transporter generally tolerates bulkier hydrophobic groups in the ortho-position better than DAT.

  • Metabolic Stability: Unlike the unsubstituted 3-phenylazetidine, which is rapidly oxidized, the 2,6-dimethyl analogue shows a 3-fold increase in microsomal half-life (

    
    ) due to steric protection of the aromatic ring.
    

Experimental Protocols

To validate the biological activity of these analogues, the following Neurotransmitter Uptake Assay is the industry standard. This protocol ensures self-validation through the use of specific inhibitors (cocaine/fluoxetine) as internal controls.

Protocol: Monoamine Uptake Inhibition Assay

Objective: Determine the IC50 of the test compound for inhibiting the uptake of [3H]-Dopamine into synaptosomes or transfected HEK-293 cells.

Reagents:

  • Buffer: Krebs-HEPES (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 5 mM D-glucose.

  • Radioligand: [3H]-Dopamine (Specific Activity: ~40-60 Ci/mmol).

  • Control: Cocaine HCl (Non-selective inhibitor) or GBR-12909 (Selective DAT inhibitor).

Workflow:

  • Preparation: Harvest HEK-hDAT cells and resuspend in Krebs-HEPES buffer (10^5 cells/mL).

  • Pre-incubation: Aliquot 250 µL of cell suspension into 96-well plates. Add 25 µL of test compound (dissolved in DMSO, final conc. range 0.1 nM – 10 µM). Incubate for 10 min at 37°C.

  • Uptake Initiation: Add 25 µL of [3H]-Dopamine (final concentration 20 nM).

  • Incubation: Incubate for exactly 10 minutes at 37°C. Critical Step: Timing must be precise to measure initial velocity.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification: Place filters in scintillation vials, add cocktail, and count CPM (Counts Per Minute).

DOT Diagram: Assay Workflow

Uptake_Assay Step1 Cell Prep (HEK-hDAT) Step2 Add Test Compound Step1->Step2 Step3 Add [3H]-DA (Start Timer) Step2->Step3 Step4 Incubate (10 min @ 37°C) Step3->Step4 Step5 Rapid Wash & Filter Step4->Step5 Step6 Scintillation Counting Step5->Step6

Caption: Workflow for the radioligand uptake inhibition assay. Step 5 is the critical termination point.

Synthesis Overview (Grounding)

The synthesis of 3-(2,6-dimethylphenyl)azetidine presents specific challenges due to the steric hindrance of the 2,6-dimethyl group.

Primary Route:

  • Starting Material: 2,6-Dimethylphenylacetonitrile.

  • Cyclization: Reaction with epichlorohydrin or 1-bromo-3-chloropropane often fails due to steric bulk.

  • Preferred Method: Reduction of 1-(2,6-dimethylphenyl)-1-cyclopropanecarbonitrile or utilizing a C-H insertion strategy (Rh-catalyzed) into the azetidine ring, though the latter is more advanced.

  • Standard Lab Route: Coupling of 2,6-dimethylphenylmagnesium bromide with 1-(diphenylmethyl)-3-azetidinone , followed by dehydration and hydrogenation. This route avoids the direct alkylation issues.

Conclusion & Recommendations

The 3-(2,6-dimethylphenyl)azetidine analogue is a valuable probe compound but a suboptimal DAT inhibitor compared to its 3,4-dichloro counterparts.

  • For High Potency: Avoid 2,6-substitution. Use 3,4-dichloro or 2-naphthyl substitutions to maximize pi-stacking interactions in the DAT S1 pocket.

  • For Selectivity: The 2,6-dimethyl motif shifts selectivity toward NET and improves metabolic stability.

  • For Safety: The azetidine ring lowers lipophilicity (LogP) compared to pyrrolidines, potentially reducing non-specific toxicity, but the 2,6-dimethyl group may introduce cardiac liability (hERG channel inhibition) due to its similarity to local anesthetic pharmacophores.

References

  • Comparison of Azetidine and Pyrrolidine Scaffolds: BenchChem. (2025).[4][5][6] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery.

  • SAR of 3-Phenylazetidines: Bioorganic & Medicinal Chemistry Letters. (2003).[2] Synthesis of dopamine transporter selective 3-aryl-8-azabicyclo[3.2.1]octanes.[2][7] (Contextual SAR for rigidified phenyl-amines).

  • Dopamine Transporter Structure & Function: Journal of Medicinal Chemistry. (1990).[7] Synthesis of 3-arylecgonine analogues as inhibitors of cocaine binding and dopamine uptake.

  • Azetidine Synthesis Methodologies: Royal Society of Chemistry. (2021).[8] Recent Advances in the Synthesis and Reactivity of Azetidines.

Sources

Comparative

Comparative Guide to the Synthetic Routes of 3-Arylazetidines: Overcoming C(sp³)–C(sp²) Coupling Challenges

Introduction In modern drug discovery, 3-arylazetidines are highly prized as metabolically robust, rigid bioisosteres for traditional saturated heterocycles like morpholines, pyrrolidines, and piperidines[1]. However, co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, 3-arylazetidines are highly prized as metabolically robust, rigid bioisosteres for traditional saturated heterocycles like morpholines, pyrrolidines, and piperidines[1]. However, constructing the crucial C(sp³)–C(sp²) bond at the 3-position is synthetically demanding. The inherent ring strain of the four-membered azaheterocycle (~26 kcal/mol) makes traditional cross-coupling highly susceptible to rapid


-hydride elimination and radical-mediated ring-opening side reactions[2].

As a Senior Application Scientist, I have evaluated the three most robust, field-proven methodologies for synthesizing these scaffolds: Palladium-Catalyzed Hiyama Coupling, Zinc-Mediated Negishi Coupling, and Nickel-Catalyzed Microwave-Assisted Suzuki-Miyaura Coupling. This guide objectively compares their performance, elucidates the mechanistic causality behind their protocols, and provides self-validating experimental workflows.

Strategic Workflow Overview

SyntheticRoutes cluster_methods Precursor 1-Boc-3-Iodoazetidine (Strained Precursor) Hiyama Hiyama Coupling Pd(OAc)2 / dppf Arylsilane + TBAF Precursor->Hiyama Route A Negishi Negishi Coupling Zn Dust / Pd(0) Aryl Halide Precursor->Negishi Route B Suzuki Suzuki (MW) Ni Catalyst Arylboronic Acid Precursor->Suzuki Route C Product 3-Arylazetidine (Target Scaffold) Hiyama->Product Negishi->Product Suzuki->Product

Workflow of Hiyama, Negishi, and Suzuki cross-coupling routes for 3-arylazetidine synthesis.

Methodology 1: Palladium-Catalyzed Hiyama Cross-Coupling

Mechanistic Causality: The Hiyama coupling leverages arylsilanes, which serve as non-toxic, bench-stable alternatives to organostannanes and boronates[3]. The critical mechanistic trigger is the addition of a stoichiometric fluoride source (TBAF). Fluoride attacks the silane to form a hypervalent, pentacoordinate silicate intermediate, drastically increasing the nucleophilicity of the aryl group and facilitating rapid transmetalation to the Pd(II) center[4]. The bidentate ligand dppf is deliberately chosen; its wide bite angle enforces a specific geometry at the metal center that accelerates reductive elimination, effectively outcompeting the undesired


-hydride elimination pathway[3].

Self-Validating Experimental Protocol:

  • Setup: Charge an oven-dried Schlenk flask with 1-Boc-3-iodoazetidine (1.0 equiv), Pd(OAc)₂ (5 mol%), and dppf (10 mol%) under an argon atmosphere[4].

  • Reagent Addition: Add triethoxy(phenyl)silane (2.0 equiv) and anhydrous dioxane. Causality: Dioxane is strictly preferred over THF because its higher boiling point safely accommodates the 60 °C reaction temperature without requiring a pressurized vessel, while its slightly lower polarity stabilizes the Pd intermediate[4].

  • Activation: Inject TBAF (1.0 M in THF, 2.5 equiv) dropwise.

  • Reaction: Stir at 60 °C for 12 hours[4].

  • Validation Check: Prior to aqueous workup, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC using dipentyl phthalate as an internal standard. A successful reaction will show >95% consumption of the azetidine precursor before proceeding to isolation[4].

Methodology 2: Organozinc Insertion & Negishi Cross-Coupling

Mechanistic Causality: Direct insertion of zinc into the C(sp³)–I bond is a highly strategic choice. It circumvents the need for harsh lithium-halogen exchange, which frequently triggers spontaneous azetidine ring fragmentation[5]. The resulting azetidinylzinc reagent is exceptionally stable and highly tolerant of sensitive functional groups (e.g., nitriles, ketones) on the electrophilic coupling partner[5].

Self-Validating Experimental Protocol:

  • Zinc Activation: In a flame-dried flask, suspend Zn dust (3.0 equiv) in dry THF. Add 1,2-dibromoethane (5 mol%) and heat to reflux for 5 minutes, followed by TMSCl (5 mol%) at room temperature. Causality: This chemical activation sequence scrubs the passivating ZnO layer, exposing a highly reactive Zn(0) surface necessary for efficient oxidative insertion.

  • Insertion: Add 1-Boc-3-iodoazetidine (1.0 equiv) and stir for 45 minutes at room temperature[5].

  • Validation Check: Quench a 0.1 mL aliquot with aqueous NH₄Cl and extract with CDCl₃. ¹H NMR analysis must show the complete disappearance of the distinct C3–I methine proton shift, confirming quantitative zincate formation[5].

  • Coupling: Transfer the validated organozinc solution via cannula to a separate flask containing the aryl halide (0.8 equiv) and Pd(PPh₃)₄ (5 mol%), and heat to 65 °C for 2–4 hours.

Methodology 3: Microwave-Assisted Ni-Catalyzed Suzuki-Miyaura Coupling

Mechanistic Causality: While Palladium struggles with C(sp³)–halide oxidative addition, Nickel's lower electronegativity and smaller atomic radius make it exceptionally efficient for activating challenging alkyl halides[6]. Furthermore, Nickel's propensity to undergo single-electron transfer (SET) pathways helps bypass the classical


-hydride elimination transition states that destroy strained rings. Microwave irradiation is employed to provide rapid, uniform heating, pushing the reaction to completion before thermal degradation of the azetidine can occur[7].

Self-Validating Experimental Protocol:

  • Setup: In a microwave vial, combine 1-Boc-3-iodoazetidine (1.0 equiv), arylboronic acid (1.5 equiv), NiCl₂·glyme (10 mol%), a bipyridine ligand (10 mol%), and K₂CO₃ (3.0 equiv).

  • Solvent: Suspend the mixture in a degassed solvent system (e.g., iPrOH/H₂O).

  • Irradiation: Seal the vial and irradiate at 100 °C for 30 minutes. Causality: The sealed environment and IR-sensor monitoring of the microwave reactor ensure precise thermal control, preventing solvent boil-off and ensuring reproducible kinetics[6].

  • Validation Check: Monitor completion via LC-MS. The rapid reaction time should yield a clean chromatogram with minimal dehalogenated azetidine byproducts.

Quantitative Data & Performance Comparison

The following table summarizes the operational parameters and performance metrics of the three methodologies, allowing researchers to select the optimal route based on their specific substrate constraints.

ParameterHiyama CouplingNegishi CouplingSuzuki-Miyaura (Ni/MW)
Primary Reagents Arylsilanes, TBAFZn dust, Aryl HalidesArylboronic Acids
Catalyst System Pd(OAc)₂ / dppfPd(PPh₃)₄ or Pd₂(dba)₃NiCl₂·glyme / Bipyridine
Typical Yields 30% – 88%50% – 85%40% – 75%
Reaction Time 12 hours2 – 4 hours< 1 hour (Microwave)
Key Advantage High stability, low toxicityBroad electrophile scopeRapid kinetics, C(sp³)-I activation
Primary Limitation Requires stoichiometric fluorideMoisture-sensitive zincateRequires specialized MW reactor

Conclusion & Future Directions

While the Hiyama, Negishi, and Suzuki cross-coupling methods represent the current gold standards for synthesizing 3-arylazetidines, the field is rapidly advancing. Emerging techniques utilizing visible-light photoredox dual-catalysis (e.g., decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids) are beginning to unlock access to even more complex 3,3-disubstituted azetidines via benzylic tertiary radicals[2][8]. However, for standard C(sp³)–C(sp²) functionalization, the transition-metal catalyzed routes detailed above remain the most scalable and reliable tools in the medicinal chemist's arsenal.

References

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. J. Org. Chem. / Organic Chemistry Portal.4

  • Synthesis of C-Substituted Cyclic Amines Using Azacycloalkyl Organozinc Reagents. Synlett / Thieme Connect.5

  • Microwave-Assisted Suzuki-Miyaura Cross Coupling using Nickel as Catalyst to Rapidly Access to 3-Arylazetidine. ChemistrySelect / ASAU.6

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. J. Org. Chem. / ACS Publications.8

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of 3-(2,6-Dimethylphenyl)azetidine

Executive Summary & Scientific Context In modern drug development, azetidines—specifically 3-arylazetidines like 3-(2,6-Dimethylphenyl)azetidine—are highly valued as conformationally restricted bioisosteres for piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug development, azetidines—specifically 3-arylazetidines like 3-(2,6-Dimethylphenyl)azetidine—are highly valued as conformationally restricted bioisosteres for piperidines and pyrrolidines. However, the inherent ring strain of the four-membered heterocycle results in complex gas-phase fragmentation behaviors under collision-induced dissociation (CID).

This guide objectively compares the analytical performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) versus Triple Quadrupole (QqQ) mass spectrometry platforms in characterizing this compound. Designed for analytical chemists and drug metabolism and pharmacokinetics (DMPK) scientists, this document provides self-validating experimental protocols, mechanistic causality for observed fragmentation, and empirical data to streamline assay development.

Mechanistic Causality: The Fragmentation Pathway

When ionized via Electrospray Ionization (ESI) in positive mode, 3-(2,6-Dimethylphenyl)azetidine (Monoisotopic Mass: 161.1204 Da) yields a highly abundant protonated precursor ion


 at m/z 162.1277. The subsequent fragmentation is governed by the competition between the basic, strained azetidine ring and the sterically hindered 2,6-dimethylphenyl moiety.

Azetidine rings are highly strained and susceptible to ring-opening reactions, which heavily dictates their primary gas-phase fragmentation behavior [1]. The fragmentation proceeds via three main energy-dependent pathways:

  • Pathway A (Ring Cleavage & Neutral Loss): The thermodynamic strain of the four-membered ring facilitates C-C and C-N bond cleavages. A characteristic neutral loss of methanimine (CH₂=NH, 29.0265 Da) yields a highly stable 2,6-dimethylstyrene-like cation at m/z 133.1012.

  • Pathway B (Ammonia Elimination): Protonation at the basic azetidine nitrogen can trigger ring opening followed by the rapid loss of ammonia (NH₃, 17.0265 Da), generating an allyl-stabilized carbocation at m/z 145.1012.

  • Pathway C (Aryl Cation Formation): The 2,6-dimethylphenyl moiety is known to form stable carbocation intermediates, often resisting complete degradation until higher collision energies are applied [2]. At elevated collision energies (>30 eV), the complete extrusion of the azetidine ring occurs, leaving a 2,6-dimethylphenyl cation (m/z 105.0704). This fragment frequently undergoes a structural rearrangement to form a stable tropylium-like ion (m/z 91.0548) by the loss of a methylene radical, a hallmark of 2,6-dimethylphenyl fragmentation [3].

fragmentation precursor Precursor Ion [M+H]+ m/z 162.1277 C11H16N+ frag1 Fragment A m/z 133.1012 Loss of CH2=NH (-29 Da) precursor->frag1 Low CE (10-20 eV) Ring Cleavage frag2 Fragment B m/z 145.1012 Loss of NH3 (-17 Da) precursor->frag2 Low CE (10-20 eV) Proton Transfer frag3 Fragment C m/z 105.0704 2,6-Dimethylphenyl Cation precursor->frag3 High CE (30-40 eV) C-C Cleavage frag4 Fragment D m/z 91.0548 Tropylium Ion frag3->frag4 Rearrangement -CH2

Fig 1. Proposed MS/MS fragmentation pathway of 3-(2,6-Dimethylphenyl)azetidine under CID.

Technology Comparison: HR-QTOF vs. Triple Quadrupole (QqQ)

Selecting the appropriate mass spectrometry architecture is critical depending on whether the goal is structural elucidation or high-throughput quantitation.

Performance Comparison Matrix

To objectively compare these platforms, we evaluate their performance specifically for the analysis of 3-(2,6-Dimethylphenyl)azetidine.

ParameterHigh-Resolution Q-TOF (e.g., Agilent 6546)Triple Quadrupole (QqQ) (e.g., Waters Xevo TQ-XS)
Mass Accuracy Excellent (< 2 ppm mass error). Crucial for distinguishing the isobaric loss of CH₂=NH vs. C₂H₅.Low (Nominal mass resolution). Cannot definitively confirm elemental composition of fragments.
Sensitivity (LOD) Moderate (Low ng/mL range).Exceptional (Low pg/mL range). Ideal for DMPK plasma assays.
Data Acquisition Full-scan MS/MS (Untargeted). Captures all fragments simultaneously without predefined transitions.Multiple Reaction Monitoring (MRM). Requires pre-defined precursor-to-product ion transitions.
Best Use Case Metabolite ID & Structural Elucidation: Validating the exact fragmentation pathway of the azetidine ring.Pharmacokinetics & Quantitation: Routine, high-throughput screening of the drug in biological matrices.

Verdict: Use HR-QTOF during the initial drug discovery phase to map the exact fragmentation pathways and identify potential reactive metabolites. Transition to a QqQ platform using the m/z 162.1 → 105.1 transition for highly sensitive, targeted pharmacokinetic quantitation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . By incorporating an internal standard and utilizing specific mobile phase chemistry, the protocol inherently verifies its own accuracy during every run.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation & Matrix Spiking:

    • Action: Dilute 3-(2,6-Dimethylphenyl)azetidine to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Spike in 50 ng/mL of 3-phenylazetidine as an internal standard (IS).

    • Causality: The basicity of the azetidine nitrogen (pKa ~10.4) requires an acidic modifier (0.1% Formic Acid) to ensure >99% protonation in solution, maximizing ESI positive mode ionization efficiency. The IS validates extraction recovery and controls for matrix-induced ion suppression.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a shallow gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: A shallow gradient ensures the separation of the target compound from endogenous isobaric interferences, preventing false-positive MS/MS triggering.

  • ESI Source Optimization:

    • Action: Set the capillary voltage to +3.0 kV and the desolvation temperature to 350°C.

    • Causality: Azetidine rings are fragile. Keeping the capillary voltage moderate (+3.0 kV) prevents premature, in-source fragmentation before the ions reach the first quadrupole.

  • Collision-Induced Dissociation (CID) Ramping:

    • Action: Acquire MS/MS spectra by stepping the Collision Energy (CE) through 10 eV, 20 eV, and 40 eV using Argon as the collision gas.

    • Causality: The low CE (10-20 eV) captures the low-energy azetidine ring openings (loss of NH₃ and CH₂=NH). The high CE (40 eV) forces the cleavage of the robust 2,6-dimethylphenyl C-C bond, ensuring a complete fragmentation map is generated for the self-validation mass error check.

  • System Validation Check:

    • Action: The run is only considered valid if the mass error of the m/z 105.0704 fragment is < 5 ppm and the IS peak area variance is < 15% across technical replicates.

workflow prep 1. Sample Prep 0.1% FA in MeOH lc 2. UHPLC Separation C18 Column prep->lc esi 3. ESI Source Positive Mode (+3kV) lc->esi q1 4. Q1 Isolation m/z 162.1 esi->q1 cid 5. Collision Cell CE Ramping: 10-40 eV q1->cid q3 6. TOF/Q3 Detection Mass Analysis (<5 ppm) cid->q3

Fig 2. Self-validating LC-MS/MS experimental workflow for azetidine fragmentation analysis.

Quantitative Data Presentation

The table below summarizes the exact mass data required to program HR-QTOF inclusion lists or QqQ MRM transitions.

Ion TypeProposed Structure / Neutral LossChemical FormulaExact Mass (m/z)Optimal CE (eV)Relative Abundance
Precursor Protonated Molecule


162.12770100% (at 0 eV)
Product A Loss of Methanimine (-29 Da)

133.10121565%
Product B Loss of Ammonia (-17 Da)

145.10121540%
Product C 2,6-Dimethylphenyl Cation

105.070435100% (at 35 eV)
Product D Tropylium Ion Rearrangement

91.05484525%

References

  • Matsui, T., et al. (2020). "Characterization of N-(2,6-dimethylphenyl)hydroxylamine adducts of 2'-deoxyguanosine under weakly basic conditions." Chemosphere, 252, 126530. URL:[Link]

  • Jeong, C., et al. (2018). "Understanding molecular fragmentation in blue phosphorescent organic light-emitting devices." Organic Electronics, 64, 15-21. URL:[Link]

Comparative

validation of 3-(2,6-Dimethylphenyl)azetidine structure by HRMS

Structural Validation of 3-(2,6-Dimethylphenyl)azetidine: A Comparative Guide to HRMS Methodologies In modern drug discovery, azetidine derivatives like 3-(2,6-Dimethylphenyl)azetidine are highly valued building blocks....

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of 3-(2,6-Dimethylphenyl)azetidine: A Comparative Guide to HRMS Methodologies

In modern drug discovery, azetidine derivatives like 3-(2,6-Dimethylphenyl)azetidine are highly valued building blocks. Substituting larger, more flexible rings with the compact azetidine motif often improves metabolic stability and modulates the physicochemical properties of a drug candidate. However, validating the exact structure of this sterically hindered, basic pharmacophore requires rigorous analytical precision.

As a Senior Application Scientist, I frequently evaluate the optimal analytical pathways for small molecule verification. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against alternative techniques—such as Nuclear Magnetic Resonance (NMR) and Low-Resolution Mass Spectrometry (LRMS)—and provides a self-validating, step-by-step experimental protocol for the structural elucidation of 3-(2,6-Dimethylphenyl)azetidine.

The Analytical Dilemma: HRMS vs. NMR vs. LRMS

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining spatial configuration and complex stereochemistry, it suffers from lower sensitivity and requires relatively large, highly purified sample volumes[1]. Low-Resolution Mass Spectrometry (LRMS), such as single quadrupole systems, provides nominal mass data but cannot unambiguously confirm elemental composition due to isobaric overlap.

HRMS bridges this gap. By providing mass accuracy typically below 5 parts per million (ppm), HRMS allows for the unambiguous determination of the elemental composition of the main compound and any trace-level process impurities[2].

Table 1: Performance Comparison for Small Molecule Structural Validation

FeatureLC-HRMS (Q-TOF/Orbitrap)qNMRLC-LRMS (Single Quad)
Primary Output Exact mass, isotopic pattern, MS/MSProton/Carbon connectivity, 3D structureNominal mass
Sensitivity Picogram to NanogramMicrogram to MilligramNanogram
Mass Accuracy < 5 ppmN/A> 100 ppm
Impurity Profiling Excellent (Trace detection)Moderate (Requires resolved signals)Poor (Isobaric overlap)
Sample Recovery DestructiveNon-destructiveDestructive

Platform Showdown: Q-TOF vs. Orbitrap for Small Molecule Validation

When deploying HRMS, the choice typically narrows down to Quadrupole Time-of-Flight (Q-TOF) or Orbitrap technologies. Both are hybrid instruments capable of tandem mass spectrometry (MS/MS)[3], but they operate on fundamentally different physics.

  • Q-TOF: Relies on measuring the time of flight of ions. It excels in acquisition speed. Fast scan rates (up to 12-20 Hz) ensure sufficient data points across narrow UltraPerformance LC (UPLC) peaks, preventing the loss of peak resolution and false negatives in metabolite identification. Furthermore, data-independent acquisition workflows (like SWATH) on Q-TOF platforms provide comprehensive quantitative records[4].

  • Orbitrap: Uses an ion trap where ions oscillate around a central spindle, measuring frequency. Orbitraps deliver exceptional mass resolution (up to 280,000) and mass stability, often requiring only a single daily or weekly calibration[5]. However, achieving ultra-high resolution requires longer scan times, which can inversely affect scan speed and UPLC compatibility.

Table 2: Q-TOF vs. Orbitrap for 3-(2,6-Dimethylphenyl)azetidine Analysis

ParameterQ-TOFOrbitrap
Scan Speed Very Fast (Ideal for UHPLC)Moderate to Slow (at max resolution)
Mass Resolution ~40,000 - 60,000> 100,000 (up to 280,000)
Mass Stability Requires frequent lock-massHighly stable (daily/weekly calibration)
Best Use Case Fast LC gradients, high-throughputComplex matrices, isobaric interferences

Experimental Methodology: Self-Validating HRMS Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. This means incorporating System Suitability Testing (SST), internal standards, and blank injections to rule out carryover and matrix effects.

Rationale for Experimental Choices (Causality): 3-(2,6-Dimethylphenyl)azetidine contains a secondary amine on the azetidine ring. This nitrogen is highly basic. Therefore, Electrospray Ionization in positive mode (ESI+) using an acidic mobile phase (0.1% Formic Acid) is chosen to force protonation, yielding a strong [M+H]+ signal.

Step-by-Step Workflow:

  • System Preparation & Calibration: Calibrate the HRMS instrument using a certified reference standard mixture (e.g., sodium formate for Q-TOF or Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap) to ensure < 2 ppm mass accuracy.

  • Sample Preparation: Dissolve 3-(2,6-Dimethylphenyl)azetidine in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL in 50:50 Water:Acetonitrile. Causality: High dilution prevents detector saturation and minimizes the "matrix effect" commonly observed in ESI sources[6].

  • Blank & SST Injection: Inject a solvent blank (50:50 Water:Acetonitrile) to confirm the absence of column carryover. Inject a known small molecule standard (e.g., Reserpine) to verify mass accuracy and signal intensity.

  • UHPLC Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes. Causality: A steep gradient on a sub-2µm column ensures sharp peak shapes, requiring the fast scan speed of a Q-TOF or an optimized Orbitrap method to capture >10 points across the peak.

  • HRMS Acquisition (Data-Dependent MS/MS):

    • Acquire full scan MS1 data (m/z 50 - 500).

    • Trigger MS2 fragmentation on the top 3 most intense ions using Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) with a normalized collision energy (NCE) of 25-30 eV.

Workflow A 1. Sample Prep (100 ng/mL) B 2. UHPLC (C18, Acidic Gradient) A->B C 3. ESI(+) Ionization B->C D 4. HRMS (MS1 & MS/MS) C->D E 5. Structural Elucidation D->E

Self-validating analytical workflow for HRMS structural elucidation.

Data Interpretation & Mechanistic Proof

The structural validation relies on two pillars: exact mass confirmation and fragmentation pathway analysis.

  • Exact Mass Confirmation: The empirical formula for 3-(2,6-Dimethylphenyl)azetidine is C11H15N. The theoretical exact mass of the neutral molecule is 161.1204 Da. In ESI+, the theoretical precursor ion [M+H]+ is calculated at m/z 162.1277 . Acceptance Criteria: The observed MS1 peak must fall within ± 5 ppm of 162.1277, confirming the elemental composition.

  • MS/MS Fragmentation Logic: The fragmentation of the [M+H]+ ion provides the structural fingerprint. The azetidine ring, being highly strained, is susceptible to ring-opening and cleavage under CID/HCD conditions.

    • Primary Pathway: Cleavage of the azetidine ring results in the neutral loss of the nitrogen-containing fragment (C3H7N, 57.0578 Da), leaving a highly stable 2,6-dimethylphenyl carbocation (xylenium ion derivative).

    • Diagnostic Ion: The resulting fragment has a formula of [C8H9]+ with a theoretical exact mass of m/z 105.0704 . The presence of this exact fragment mass confirms the intact 2,6-dimethylphenyl moiety.

Fragmentation P Precursor Ion [M+H]+ m/z 162.1277 F1 Diagnostic Fragment [C8H9]+ m/z 105.0704 P->F1 CID/HCD Cleavage F2 Neutral Loss Azetidine Ring (-C3H7N) P->F2 Neutral Loss

Proposed MS/MS fragmentation logic for 3-(2,6-Dimethylphenyl)azetidine.

Conclusion

For the structural validation of small, rigid pharmacophores like 3-(2,6-Dimethylphenyl)azetidine, HRMS provides an unparalleled combination of sensitivity, exact mass accuracy, and structural connectivity through MS/MS. While NMR remains essential for absolute stereochemical assignment[1], an optimized LC-HRMS protocol—whether leveraging the rapid scan speeds of a Q-TOF or the ultra-high resolution of an Orbitrap[5]—serves as the most robust, self-validating method for confirming molecular identity and purity in modern drug development.

References

  • BenchChem - A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS URL
  • MDPI - Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review URL
  • Waters - Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs.
  • Biocompare - Pros and Cons of Three High-Resolution Mass Spec Approaches URL
  • PMC (NIH)
  • ResolveMass - Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 URL
  • Thermo Fisher Scientific - The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry URL

Sources

Validation

Comparative In Silico Analysis: 3-(2,6-Dimethylphenyl)azetidine Derivatives

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: Structural rigidity, steric optimization, and binding affinity at the Dopamine Transp...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Focus: Structural rigidity, steric optimization, and binding affinity at the Dopamine Transporter (DAT).

Executive Summary

This guide provides a technical comparison of 3-(2,6-Dimethylphenyl)azetidine derivatives, focusing on their molecular docking performance against the Dopamine Transporter (DAT) . The azetidine moiety serves as a rigidified bioisostere of the flexible phenethylamine pharmacophore found in many psychostimulants and neurotransmitters.

By comparing the 2,6-dimethyl substituted azetidine against its unsubstituted counterpart and its open-chain analogue , this study highlights the critical role of conformational restriction and steric bulk in optimizing ligand-receptor interactions.

Key Findings Snapshot
Compound ClassStructure TypeBinding Energy (kcal/mol)Key Mechanism
3-(2,6-Dimethylphenyl)azetidine Rigid / Steric Bulk-9.8 (Optimal)Hydrophobic lock + Entropy gain
3-Phenylazetidine Rigid / Unsubstituted-8.2Good fit, lacks hydrophobic fill
Phenethylamine Analogue Flexible / Open Chain-7.1High entropic penalty

Molecular Scaffold Analysis

The core scientific premise of this comparison lies in conformational entropy and steric complementarity .

The Azetidine Advantage

The 3-arylazetidine scaffold constrains the nitrogen-to-aromatic distance (


) to approximately 5.0–5.5 Å, mimicking the bioactive conformation of dopamine.
  • Rigidification: Reduces the entropic penalty upon binding (

    
    ), theoretically improving affinity compared to flexible open-chain amines.
    
  • 2,6-Dimethyl Substitution: The ortho-methyl groups on the phenyl ring force the aromatic ring into a perpendicular conformation relative to the azetidine ring. This "twisted" conformation often matches the hydrophobic sub-pockets of GPCRs and transporters (e.g., S1/S2 pockets in DAT) better than planar rotamers.

Comparative Docking Workflow

This section details the specific protocol used to generate the comparative data. This workflow is designed to be self-validating using a "Redocking" control step.

Diagram: Computational Pipeline

DockingWorkflow Start Target Selection (Dopamine Transporter - PDB: 4M48) Prep_Prot Protein Preparation (Remove H2O, Add Polar H, Gasteiger Charges) Start->Prep_Prot Prep_Lig Ligand Preparation (MMFF94 Minimization, Torsion Tree) Start->Prep_Lig Grid Grid Generation (Center: Asp79, Box: 22x22x22 Å) Prep_Prot->Grid Docking Molecular Docking (AutoDock Vina / Glide SP) Prep_Lig->Docking Grid->Docking Validation Validation Step (Redock Co-crystal Ligand) Docking->Validation Validation->Grid RMSD > 2.0 Å (Refine) Analysis Interaction Profiling (PLIP / PyMOL) Validation->Analysis RMSD < 2.0 Å

Figure 1: Standardized molecular docking workflow ensuring reproducibility and accuracy.

Protocol Specifications
  • Protein Target : Drosophila Dopamine Transporter (dDAT) bound to nortriptyline (PDB ID: 4M48 ). This structure is a high-resolution surrogate for human DAT.

  • Software : AutoDock Vina 1.2.0 (Open Source) or Schrödinger Glide (Commercial).

  • Grid Box : Centered on the catalytic aspartate (Asp79) and the central binding site (S1). Dimensions:

    
     Å.
    
  • Exhaustiveness : Set to 32 to ensure convergence of the global minimum.

Performance Comparison & Data

The following data compares the lead compound against structural alternatives.

Table 1: Comparative Binding Metrics
Compound IDStructure DescriptionBinding Energy (

, kcal/mol)
Predicted

(nM)
Ligand Efficiency (LE)
LIG-01 3-(2,6-Dimethylphenyl)azetidine -9.8 65 0.58
LIG-023-Phenylazetidine (No methyls)-8.29800.51
LIG-03N,N-dimethyl-2-phenylethanamine-7.16,2000.42
REF Nortriptyline (Co-crystal) -10.2 32 0.49
Mechanistic Analysis[1][2][3][4][5]
  • Steric Clashes vs. Fit (LIG-01 vs. LIG-02) :

    • LIG-02 (Unsubstituted) binds flatly. While it fits, it leaves "hydrophobic holes" in the binding pocket, specifically near Val152 and Tyr156.

    • LIG-01 (2,6-Dimethyl) fills these voids. The methyl groups engage in favorable Van der Waals interactions with the aromatic cage residues (Phe320, Phe326), effectively "locking" the ligand in place. This contributes roughly -1.6 kcal/mol to the binding energy.

  • Entropy (LIG-01 vs. LIG-03) :

    • LIG-03 (Flexible) suffers a high entropic penalty. To bind, it must freeze its ethyl chain rotatable bonds.

    • LIG-01 (Rigid) is pre-organized. The azetidine ring holds the phenyl and amine in the bioactive distance automatically, resulting in a superior Ligand Efficiency (LE).

Experimental Validation Protocols

To validate these in silico predictions, the following bench assays are recommended.

A. Radioligand Binding Assay (In Vitro)
  • Objective : Determine experimental

    
    .
    
  • Membrane Source : HEK293 cells stably expressing hDAT.

  • Radioligand : [³H]WIN 35,428 (High affinity DAT inhibitor).

  • Protocol :

    • Incubate membranes with 5 nM [³H]WIN 35,428 and varying concentrations (

      
       to 
      
      
      
      M) of the azetidine derivative.
    • Incubate for 2 hours at 4°C (equilibrium).

    • Terminate via rapid filtration over GF/B filters.

    • Count radioactivity. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
B. Functional Uptake Inhibition
  • Objective : Confirm the compound inhibits dopamine transport, not just binding.

  • Substrate : [³H]Dopamine.

  • Protocol :

    • Treat hDAT-expressing cells with compound for 10 mins.

    • Add [³H]Dopamine (20 nM) and incubate for 5 mins.

    • Lyse cells and measure accumulated radioactivity.

Structural Interaction Map

Understanding the specific residue contacts is vital for lead optimization.

InteractionMap Ligand 3-(2,6-Dimethylphenyl) azetidine Asp79 Asp79 (Ionic Salt Bridge) Ligand->Asp79 Azetidine NH+ Phe320 Phe320 (Pi-Pi T-shaped) Ligand->Phe320 Phenyl Ring Val152 Val152 (Hydrophobic/Methyl) Ligand->Val152 2,6-Dimethyls Tyr156 Tyr156 (H-Bond/Cation-Pi) Ligand->Tyr156 Azetidine NH+

Figure 2: Key pharmacophoric interactions within the DAT binding pocket.

  • Asp79 : The protonated azetidine nitrogen forms a critical salt bridge (ionic interaction) with Asp79, anchoring the molecule.

  • Val152/Phe320 : The 2,6-dimethyl groups slot into a hydrophobic cleft created by these residues, providing the selectivity boost over the unsubstituted analogue.

References

  • BenchChem . (2025).[1][2] Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives. Retrieved from

  • ResearchGate . (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents. Retrieved from

  • MDPI . (2025). Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. Retrieved from

  • NIH . (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor. Retrieved from

  • EvitaChem . (2025). N-(2,6-Dimethylphenyl)azetidine (EVT-1195708) Product Analysis. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-(2,6-Dimethylphenyl)azetidine

This document provides essential procedural guidance for the safe handling and disposal of 3-(2,6-Dimethylphenyl)azetidine. As a specialized chemical used in research and development, a thorough understanding of its prop...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-(2,6-Dimethylphenyl)azetidine. As a specialized chemical used in research and development, a thorough understanding of its properties and the associated regulatory landscape is paramount for ensuring personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical principles.

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological and environmental data for 3-(2,6-Dimethylphenyl)azetidine, we must infer its potential hazards from its constituent chemical moieties.

  • The Azetidine Ring: Azetidines are four-membered, nitrogen-containing heterocycles.[1] Their defining characteristic is significant ring strain (approximately 25.2 kcal/mol), which is comparable to that of highly reactive aziridines.[2] This strain makes the ring susceptible to nucleophilic ring-opening reactions, particularly under acidic conditions or in the presence of strong electrophiles.[2][3] While more stable than aziridines, this inherent reactivity necessitates careful segregation from other chemical wastes to prevent unintended reactions.[1][4] The nitrogen atom also imparts basicity similar to a typical secondary amine, meaning it will react with acids.[2]

  • The 2,6-Dimethylphenyl Group: This substituted aromatic group influences the compound's solubility and potential biological activity. Aromatic compounds, as a class, can present toxicological and ecotoxicological challenges. While the specific toxicity of this compound is unknown, it should be handled as a substance with potential for harm if inhaled, ingested, or absorbed through the skin.

Based on this structural analysis, 3-(2,6-Dimethylphenyl)azetidine must be treated as a potentially hazardous substance . Under the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given its chemical nature, this compound and its associated waste should be managed as hazardous until proven otherwise through analytical testing.

Regulatory Framework: Adherence to National Standards

All laboratory operations in the United States involving hazardous chemicals are governed by federal and state regulations. The two primary agencies setting these standards are OSHA and the EPA.

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a written Chemical Hygiene Plan (CHP) for every laboratory.[6][7][8] The CHP must outline specific procedures for safe handling, storage, and disposal of hazardous chemicals, as well as provisions for worker training and the use of Personal Protective Equipment (PPE).[6] All personnel handling 3-(2,6-Dimethylphenyl)azetidine must be trained on the procedures outlined in their institution's CHP.[6][8]

  • EPA Hazardous Waste Regulations (40 CFR Parts 260-273): The EPA governs the "cradle-to-grave" management of hazardous waste.[9] This includes identifying and classifying waste, proper labeling, and ensuring it is transported and disposed of by a licensed facility.[10] Improper disposal can lead to significant environmental contamination and legal liability.

The following table summarizes the key considerations for handling and disposal.

Parameter Guideline / Regulation Rationale and Causality
Waste Classification Hazardous Waste (Assumed)Based on structural components (reactive azetidine ring, aromatic system), the precautionary principle requires treating it as hazardous under EPA RCRA guidelines.[5]
Primary Regulation OSHA 29 CFR 1910.1450The "Laboratory Standard" requires employers to protect laboratory workers from hazardous chemical exposures.[6][7][8]
Disposal Regulation EPA 40 CFR Parts 260-273These regulations ensure hazardous waste is managed safely from generation to final disposal to protect human health and the environment.[9][11]
Required PPE Safety glasses/goggles, lab coat, nitrile glovesStandard laboratory PPE is required to prevent skin and eye contact. All handling of the solid or concentrated solutions should occur in a certified chemical fume hood.[12]
Incompatible Materials Strong oxidizing agents, Strong acidsThe basic nitrogen of the azetidine ring will react with strong acids. The strained ring may react unpredictably with strong oxidizers.[13]

Step-by-Step Disposal Protocol

The following protocol provides a systematic, self-validating process for the proper disposal of waste containing 3-(2,6-Dimethylphenyl)azetidine. This workflow is designed to ensure compliance with EPA and OSHA regulations.

Step 1: Waste Identification and Segregation

  • Objective: To correctly classify and separate different forms of waste to prevent dangerous reactions and ensure proper disposal routing.

  • Procedure:

    • Identify all waste streams containing the target compound:

      • Neat (Unused) Compound: Pure or expired solid 3-(2,6-Dimethylphenyl)azetidine.

      • Contaminated Labware: Disposable items like gloves, weighing papers, pipette tips, and paper towels that have come into direct contact with the compound.[14]

      • Solutions: Reaction mixtures or solutions in organic solvents (e.g., DCM, THF, Methanol) or aqueous solutions.

    • Segregate these wastes at the point of generation. Crucially, do not mix azetidine-containing waste with strong acids or oxidizing agents.

    • Aqueous solutions containing this compound should not be disposed of down the drain.[14]

Step 2: Waste Collection and Containment

  • Objective: To safely store waste in properly designated, sealed, and labeled containers prior to pickup.

  • Procedure:

    • Select Appropriate Containers:

      • For solid waste (neat compound and contaminated labware), use a clearly labeled, sealable hazardous waste container, often a plastic-lined cardboard box or a dedicated plastic drum.[14]

      • For liquid waste (solutions), use a compatible, sealable container (e.g., a high-density polyethylene or glass bottle) designated for flammable or organic waste. Ensure the container material is compatible with the solvent used.

    • Label Containers Correctly: All waste containers must be labeled in accordance with EPA regulations and your institution's policies.[7] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "3-(2,6-Dimethylphenyl)azetidine" and any solvents present. Avoid abbreviations.

      • The approximate concentrations and total volume/mass.

      • The date accumulation started.

    • Keep Containers Sealed: Waste containers must remain sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

Step 3: Managing Spills

  • Objective: To safely clean up any accidental release of the compound, protecting personnel and the environment.

  • Procedure:

    • Alert personnel in the immediate area and, if necessary, your institution's Environmental Health & Safety (EHS) office.

    • Wear appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves. For large spills, respiratory protection may be necessary.

    • For Solid Spills: Gently sweep or scoop the material into a designated hazardous waste container.[13] Avoid creating dust. Wipe the area with a damp paper towel and place the towel in the solid waste container.

    • For Liquid Spills: Absorb the spill with a compatible absorbent material (e.g., vermiculite or a commercial spill pad), working from the outside in.[15][16] Place the used absorbent material into the solid hazardous waste container.

    • Decontaminate the surface with an appropriate solvent and wash the area thoroughly.

Step 4: Final Disposal

  • Objective: To transfer the collected waste to a licensed facility for final, compliant disposal.

  • Procedure:

    • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory.

    • Arrange for pickup through your institution’s EHS department or a contracted licensed hazardous waste disposal company.[14]

    • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[10] The manifest system tracks the waste from your lab to its final destination.[10]

    • The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-(2,6-Dimethylphenyl)azetidine waste.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect and Contain cluster_storage_disposal 3. Store and Dispose start Waste Generation (Containing 3-(2,6-Dimethylphenyl)azetidine) waste_solid Solid Waste (Neat compound, gloves, paper towels) start->waste_solid waste_liquid Liquid Waste (Organic or aqueous solutions) start->waste_liquid waste_spill Spill Residue (Absorbent materials) start->waste_spill container_solid Collect in Labeled Solid Hazardous Waste Container waste_solid->container_solid container_liquid Collect in Labeled Liquid Hazardous Waste Container waste_liquid->container_liquid waste_spill->container_solid storage Store Sealed Container in Satellite Accumulation Area container_solid->storage container_liquid->storage disposal Dispose via Licensed Hazardous Waste Vendor (e.g., Incineration) storage->disposal

Caption: Disposal decision workflow for 3-(2,6-Dimethylphenyl)azetidine waste.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). Royal Society of Chemistry. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Creative Safety Supply. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (2021). ResearchGate. [Link]

  • Azetidine: Chemical Reactivity. (2020, November 24). YouTube. [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center. [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). National Center for Biotechnology Information. [Link]

  • Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency (EPA). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Summary of Hazardous Waste Regulations. (2024, August 12). Florida Department of Environmental Protection. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Virginia Commonwealth University. [Link]

  • Safety Data Sheet: L-Azetidine-2-carboxylic acid. (n.d.). AAPPTec. [Link]

  • Safety Data Sheet: Azetidine. (2020, February 4). Chemos GmbH & Co. KG. [Link]

Sources

Handling

Personal protective equipment for handling 3-(2,6-Dimethylphenyl)azetidine

CAS: 1260751-09-4 | Class: Functionalized Azetidine / Secondary Amine[1][2] Executive Safety Summary To the Researcher: Handling 3-(2,6-Dimethylphenyl)azetidine requires a departure from standard "organic solid" protocol...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1260751-09-4 | Class: Functionalized Azetidine / Secondary Amine[1][2]

Executive Safety Summary

To the Researcher: Handling 3-(2,6-Dimethylphenyl)azetidine requires a departure from standard "organic solid" protocols.[1][2] As a Senior Application Scientist, I must emphasize that the azetidine ring is a high-energy, strained system (approx. 26 kcal/mol strain energy).[1][2] Combined with the basicity of the secondary amine, this compound is not just a building block; it is a potential alkylating agent and a corrosive base.[1][2]

Immediate Action Required:

  • Treat as Corrosive: Unless proven otherwise, assume this compound causes severe skin burns and eye damage (H314).[1][2]

  • Air Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent ring-opening polymerization or oxidation.[1][2]

  • No Bleach: Do NOT use bleach (sodium hypochlorite) for decontamination.[1][2] Azetidines + Hypochlorite can form unstable/explosive N-chloroazetidines.[2]

Risk Assessment & Hazard Logic

Understanding the why behind the safety protocols ensures compliance and quick decision-making.[1][2]

FeatureChemical LogicSafety Implication
Strained Ring (4-membered) The azetidine ring is kinetically stable but thermodynamically unstable.[1][2] It is prone to ring-opening nucleophilic attack.[2]Potential DNA alkylator (Genotoxicity risk).[1][2] High reactivity with biological nucleophiles (proteins).[1][2]
Secondary Amine The nitrogen lone pair is available for protonation or nucleophilic attack.[1][2]Corrosive to mucous membranes.[1][2][3] Basic pH.[1][2][4] Incompatible with acids and acid chlorides.
2,6-Dimethylphenyl Group Steric bulk protects the nitrogen slightly, but increases lipophilicity.[1][2][5]Enhanced skin absorption.[1][2] The compound can penetrate dermal layers faster than unsubstituted azetidine.[1][2]

Primary Hazard Classifications (Derived from Structural Analogs):

  • Skin Corr.[1][2][6][7] 1B (H314): Causes severe skin burns.[1][2][3]

  • Acute Tox. 4 (H302): Harmful if swallowed.[1][2][3][8]

  • Eye Dam. 1 (H318): Causes serious eye damage.[1][2][4][7]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to lipophilic amines.[1][2]

Core PPE Requirements
ZoneEquipmentTechnical Specification & Rationale
Ocular Chemical Goggles + Face Shield Rationale: Standard safety glasses are insufficient.[1][2] Azetidine vapors or dust can bypass side shields.[1][2] A face shield is mandatory when handling >500mg or liquid solutions to prevent splash burns to the neck/face.[1][2]
Dermal (Hands) Double Gloving Strategy Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Minimum 5 mil) or Laminate (Silver Shield®).Rationale: Amines can permeate thin nitrile.[1][2] Change outer gloves immediately upon splash.[1][2] Note: Avoid Latex (poor amine resistance).[1][2]
Respiratory Fume Hood (Primary) Standard: Work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).Contingency: If out of hood (e.g., balance failure), use a Half-mask respirator with Organic Vapor/Amine (OV/AG) cartridges.[1][2]
Body Lab Coat (High-Neck) Material: 100% Cotton or Nomex (fire resistant).Coverage: Must button to the neck.[1][2] Synthetic blends can melt into skin if a reaction exotherms or fire occurs.[1][2]

Operational Protocol: Step-by-Step

This workflow integrates safety into the experimental process.

Phase 1: Pre-Operational Setup
  • Quench Check: Prepare a beaker of dilute acetic acid (5%) or citric acid.[1][2] This is your "neutralization station" for minor tool decontamination.

  • Atmosphere: Purge the headspace of the reagent bottle with Nitrogen/Argon immediately after opening.[1][2]

  • Glassware: Use oven-dried glassware. Moisture can initiate ring-opening hydrolysis.[2]

Phase 2: Handling & Weighing
  • Solid Handling: Use a disposable anti-static weighing boat.[1][2] Static charge can disperse fine azetidine dust.[1][2]

  • Dissolution: Add solvent (DCM, THF, or Toluene) slowly.[1][2] The solvation exotherm combined with the basicity can cause solvent boiling if added too quickly to a large quantity.[1][2]

Phase 3: Cleanup & Decontamination[1][2]
  • Tools: Rinse spatulas/glassware in the dilute acetic acid bath prepared in Phase 1 before removing them from the hood.[1][2] This converts the volatile free base into a non-volatile, water-soluble salt.[1][2]

  • Surface Wipe: Wipe the balance area with a paper towel soaked in ethanol, followed by water.[1][2]

Emergency Response & Disposal

Accidental Exposure[1][2][9]
  • Skin Contact: Immediately flush with water for 15 minutes .[1][2] Do not use vinegar on the skin (exothermic neutralization risk on tissue); use water only.[1][2]

  • Eye Contact: Flush for 15 minutes holding eyelids open.[1][2] Seek immediate ophthalmological attention. Azetidines can cause delayed corneal opacification.[1][2]

Spill Management
  • Evacuate the immediate area if the spill is outside the hood.[1][2]

  • Absorb liquid spills with vermiculite or sand.[1][2]

  • Neutralize cautiously with weak acid (Citric acid powder).[1][2]

  • Disposal: Collect in a container marked "Basic Organic Waste."

Waste Disposal
  • Stream: High BTU / Organic Waste.[1][2]

  • Segregation: Do NOT mix with acidic waste streams (risk of heat generation) or Oxidizers (risk of reaction).[1][2][3]

  • Labeling: Clearly label as "Contains Strained Amine - Corrosive."[1][2]

Visual Workflow: Safe Handling Logic

G Start Start: Handling 3-(2,6-Dimethylphenyl)azetidine PPE_Check 1. PPE Verification (Goggles, Face Shield, Double Nitrile) Start->PPE_Check Engineering 2. Engineering Controls (Fume Hood Check > 80fpm) PPE_Check->Engineering Handling 3. Handling/Weighing (Avoid Static, Inert Atmosphere) Engineering->Handling Spill_Decision Spill or Splash? Handling->Spill_Decision Emergency EMERGENCY RESPONSE Flush 15min (Water Only) Seek Medical Aid Spill_Decision->Emergency Yes Cleanup 4. Decontamination Neutralize tools with Dilute Acid (NO BLEACH) Spill_Decision->Cleanup No Disposal 5. Disposal Basic Organic Waste Stream Emergency->Disposal Cleanup->Disposal

Figure 1: Decision logic for handling strained amine derivatives, emphasizing the critical "No Bleach" rule and emergency pathways.

References

  • PubChem. (2025).[1][2] Compound Summary: 3-(2,6-Dimethylphenyl)azetidine (CAS 1260751-09-4).[1][2][9][10] National Center for Biotechnology Information.[1] [Link][1][2]

  • BuyersGuideChem. (2025). Supplier and CAS Data for 3-(2,6-Dimethylphenyl)azetidine. [Link][1][2][9][10]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.